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  • Product: (S)-2-Amino-2-(3-fluorophenyl)ethanol
  • CAS: 325152-98-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Basic Properties, Synthesis, and Applications of (S)-2-Amino-2-(3-fluorophenyl)ethanol

Executive Summary (S)-2-Amino-2-(3-fluorophenyl)ethanol is a highly valuable chiral building block in modern organic synthesis and drug development[1]. Characterized by a stereogenic center at the alpha-carbon and a meta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-2-(3-fluorophenyl)ethanol is a highly valuable chiral building block in modern organic synthesis and drug development[1]. Characterized by a stereogenic center at the alpha-carbon and a meta-fluorinated phenyl ring, this amino alcohol serves as a critical intermediate for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the design of targeted kinase inhibitors[2]. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and downstream applications.

Physicochemical Properties

Summarized below are the core quantitative properties of the compound, critical for analytical validation and handling.

PropertyValue
Chemical Name (S)-2-Amino-2-(3-fluorophenyl)ethanol
CAS Number 325152-98-5[3]
Molecular Formula C8H10FNO[3]
Molecular Weight 155.17 g/mol
Melting Point 101–103 °C[1]
Boiling Point 286.3 ± 25.0 °C (Predicted)[1]
Physical State Solid (typically crystalline powder)

Structural and Stereochemical Significance

  • Fluorine Substitution: The introduction of a fluorine atom at the meta-position of the phenyl ring significantly alters the molecule's electronic profile. Fluorine's high electronegativity exerts a strong inductive effect, modulating the pKa of the adjacent primary amine. Furthermore, the robust C–F bond enhances the lipophilicity and metabolic stability of downstream drug candidates by blocking potential sites of cytochrome P450-mediated oxidation.

  • Stereochemistry: The (S)-configuration at the benzylic carbon is essential for spatial recognition in biological targets. Enantiomeric purity is critical, as the precise spatial orientation of the hydroxyl and amine groups dictates hydrogen-bonding interactions within the ATP-binding pockets of target kinases[4].

Synthetic Methodology: NaBH₄/I₂-Mediated Reduction

Causality & Mechanism

The synthesis of enantiopure amino alcohols from their corresponding amino acids requires a chemoselective reducing agent that does not compromise the stereocenter. While lithium aluminum hydride (LiAlH₄) is a powerful reductant, it is highly reactive, poses significant safety hazards at scale, and can sometimes lead to partial racemization or unwanted side reactions.

Instead, the reduction of (S)-3-fluorophenylglycine is optimally performed using a Sodium Borohydride (NaBH₄) and Iodine (I₂) system[5]. Causality behind the choice: NaBH₄ alone is insufficiently electrophilic to reduce a carboxylic acid. However, the addition of I₂ to NaBH₄ in tetrahydrofuran (THF) generates borane (BH₃-THF complex) in situ[6]. Borane is a strong, electrophilic reducing agent that rapidly coordinates with the carboxylic acid, facilitating its reduction to the alcohol while preserving the (S)-stereocenter with >99% enantiomeric excess (ee)[2].

Step-by-Step Protocol (Self-Validating System)

This protocol is designed with built-in validation checks to ensure process integrity.

  • System Purging: Flame-dry a multi-neck round-bottom flask and purge with Argon to ensure an anhydrous environment. Validation: Moisture will prematurely quench the in situ generated borane, leading to low yields.

  • Reagent Preparation: Suspend NaBH₄ (2.4 equivalents) in anhydrous THF and cool the mixture to 0 °C using an ice bath[2].

  • Substrate Addition: Add (S)-3-fluorophenylglycine (1.0 equivalent) to the suspension[2]. The mixture will remain heterogeneous.

  • In Situ Borane Generation: Slowly add a solution of I₂ (1.0 equivalent) in THF dropwise over 30–45 minutes[2]. Validation Check: The reaction will evolve H₂ gas, and the brown color of iodine will dissipate as it reacts with NaBH₄ to form BH₃ and NaI. The rate of addition must be controlled to prevent thermal runaway.

  • Reflux: Once addition is complete and gas evolution subsides, heat the reaction to reflux (approx. 66 °C) for 12–16 hours[2]. Validation Check: In-process monitoring via TLC or LC-MS should indicate complete consumption of the starting amino acid.

  • Quenching: Cool the reaction back to 0 °C and cautiously add methanol or 1M HCl dropwise to quench excess borane and hydrolyze the intermediate boron-amine complex.

  • Isolation: Adjust the pH to basic (pH > 10) using 20% KOH or NaOH[7]. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (S)-2-Amino-2-(3-fluorophenyl)ethanol[7].

Synthetic Workflow Diagram

G A (S)-3-Fluorophenylglycine (Amino Acid) B NaBH4 / I2 in THF (0°C to Reflux) A->B Reagent Addition C In situ BH3 Generation (Electrophilic Attack) B->C H2 Evolution D Boron-Amine Complex (Intermediate) C->D Reduction E Acidic/Basic Workup (Hydrolysis) D->E Quench F (S)-2-Amino-2-(3-fluorophenyl)ethanol (Product, >99% ee) E->F Isolation

Caption: Synthetic workflow for (S)-2-Amino-2-(3-fluorophenyl)ethanol via NaBH4/I2 reduction.

Applications in Drug Development

(S)-2-Amino-2-(3-fluorophenyl)ethanol is prominently featured in the synthesis of small-molecule kinase inhibitors. According to patent literature (e.g., ), derivatives of this scaffold are utilized to target a spectrum of kinases, including Trk, JAK2, FLT3, and c-Kit[4].

Causality in Drug Design: The primary amine serves as a versatile nucleophile for amidation or cross-coupling reactions, allowing for the attachment of heterocyclic pharmacophores (e.g., pyrazolo[1,5-a]pyrimidines)[8]. The adjacent hydroxyl group can participate in critical hydrogen-bonding with the kinase hinge region, while the 3-fluorophenyl ring occupies hydrophobic pockets, enhancing both binding affinity and target selectivity[9].

Pharmacological Pathway Diagram

G A (S)-2-Amino-2-(3-fluorophenyl)ethanol (Chiral Scaffold) B Amidation / N-Alkylation (Pharmacophore Attachment) A->B Chemical Synthesis C Lead Kinase Inhibitor (e.g., Trk / JAK2 Inhibitor) B->C Lead Optimization D Target Binding (ATP-Binding Pocket) C->D in vitro / in vivo Assays E Pathway Modulation (Decreased Phosphorylation & Cell Proliferation) D->E Pharmacodynamics

Caption: Application of the chiral scaffold in kinase inhibitor development and pathway modulation.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical suite must be employed:

  • Chiral HPLC: Essential for confirming the preservation of the (S)-enantiomer. A chiral stationary phase (e.g., Chiralcel OD-H) is used to separate and quantify any trace (R)-enantiomer.

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃ or DMSO-d₆): Confirms the presence of the benzylic methine proton, the diastereotopic methylene protons adjacent to the hydroxyl, and the characteristic splitting pattern of the meta-fluorinated aromatic ring.

    • ¹⁹F NMR: A single peak confirms the presence of the fluorine atom and rules out defluorination side-reactions.

  • Optical Rotation: Measured using a polarimeter to cross-reference the specific rotation [α]D against literature values for the enantiopure standard, providing rapid confirmation of bulk stereochemical identity.

References

  • NextSDS. "(S)-2-Amino-2-(3-fluorophenyl)ethanol — Chemical Substance Information." [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals: NaBH4/I2 Reduction."[Link]

  • Google Patents. "WO2009140128A2 - Compounds and compositions as kinase inhibitors."

Sources

Exploratory

Biological significance of the (S)-enantiomer of 2-Amino-2-(3-fluorophenyl)ethanol

An In-Depth Technical Guide to the Biological Significance of (S)-2-Amino-2-(3-fluorophenyl)ethanol Abstract: The principle of chirality is fundamental to modern drug discovery and development, as enantiomers of a chiral...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Significance of (S)-2-Amino-2-(3-fluorophenyl)ethanol

Abstract: The principle of chirality is fundamental to modern drug discovery and development, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the (S)-enantiomer of 2-Amino-2-(3-fluorophenyl)ethanol, a molecule belonging to the phenylethanolamine class. Phenylethanolamines are structurally analogous to endogenous catecholamine neurotransmitters, making them a privileged scaffold for targeting adrenergic receptors. This document delineates the significance of this specific enantiomer, not as a therapeutic agent itself, but as a critical chiral building block and a subject for pharmacological investigation. We will explore the methodologies for ensuring its stereochemical integrity and detail the experimental protocols required to characterize its interactions with biological targets, primarily focusing on the adrenergic receptor family. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the evaluation and potential application of chiral phenylethanolamine derivatives.

The Imperative of Chirality in Pharmacology

In the realm of molecular interactions that govern biology, three-dimensional structure is paramount. Enantiomers, being non-superimposable mirror images, often interact differently with chiral biological macromolecules like receptors and enzymes. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.[1] Therefore, the synthesis and evaluation of single enantiomers is not merely an academic exercise but a regulatory and safety imperative in drug development. The study of (S)-2-Amino-2-(3-fluorophenyl)ethanol begins with the rigorous confirmation of its stereochemical purity.

The Phenylethanolamine Scaffold: A Gateway to Adrenergic Modulation

The phenylethanolamine structure is the core scaffold of the endogenous catecholamines epinephrine and norepinephrine, which are key neurotransmitters in the sympathetic nervous system.[2] These molecules mediate the "fight-or-flight" response by acting on α- and β-adrenergic receptors.[3] Consequently, synthetic derivatives of phenylethanolamine are a rich source of compounds that can modulate the adrenergic system, leading to therapies for conditions ranging from asthma and hypertension to obesity and diabetes.[2][4]

The introduction of a fluorine atom onto the phenyl ring, as in 2-Amino-2-(3-fluorophenyl)ethanol, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can fine-tune its binding affinity and selectivity for different receptor subtypes.[5] The primary biological significance of the (S)-enantiomer of this compound lies in its potential to act as a stereospecific ligand for adrenergic receptors, a hypothesis that requires rigorous experimental validation.

Synthesis and Verification of Stereochemical Integrity

(S)-2-Amino-2-(3-fluorophenyl)ethanol is primarily utilized as a chiral intermediate in laboratory research for the synthesis of more complex bioactive molecules.[6] It can be prepared via several synthetic routes, including the amination of 1-ethenyl-3-fluorobenzene or the deprotection of a silylated precursor.[6] Regardless of the synthetic pathway, the most critical initial step in its biological evaluation is the unambiguous determination of its enantiomeric purity.

Workflow for Chiral Compound Investigation

The investigation of any chiral compound follows a logical progression from synthesis to functional characterization. This ensures that the observed biological activity can be confidently attributed to the specific enantiomer under study.

cluster_0 Synthesis & Purification cluster_1 Stereochemical Analysis cluster_2 Biological Evaluation syn Asymmetric Synthesis or Racemic Resolution pur Purification (e.g., Crystallization, Chromatography) syn->pur ee_det Enantiomeric Excess (% ee) Determination pur->ee_det abs_config Absolute Configuration Confirmation (e.g., X-ray) ee_det->abs_config bind In Vitro Binding Assays (Target Affinity & Selectivity) abs_config->bind func InVitroFunctionalAssays (Agonist/Antagonist Profile) bind->func vivo In Vivo Studies (PK/PD, Efficacy) func->vivo

Caption: General workflow for chiral compound investigation.

Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying the enantiomeric excess (% ee) of a chiral compound due to its high precision and sensitivity, which allows for the physical separation of the enantiomers.[7]

Objective: To determine the enantiomeric purity of a sample of (S)-2-Amino-2-(3-fluorophenyl)ethanol.

Methodology:

  • Column and Mobile Phase Selection:

    • Chiral Stationary Phase (CSP): Select a suitable polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA), known for its excellent resolving power for amines and amino alcohols.[8]

    • Mobile Phase Screening: Begin with a standard mobile phase system like Hexane/Isopropanol (IPA) with a small percentage of an amine modifier like triethylamine (TEA) (e.g., 80:20 Hexane:IPA + 0.1% TEA). The TEA is crucial to prevent peak tailing by masking acidic sites on the silica support.

    • Optimization: Adjust the ratio of hexane to IPA to achieve baseline separation (Resolution > 1.5) of a racemic standard.

  • Sample Preparation:

    • Prepare a stock solution of a racemic standard of 2-Amino-2-(3-fluorophenyl)ethanol at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a solution of the (S)-enantiomer sample at the same concentration.

    • Filter all samples through a 0.45 µm syringe filter before injection to protect the column.[7]

  • HPLC Analysis:

    • System: An HPLC system equipped with a UV detector (set to ~254 nm).

    • Injection: Inject 10 µL of the racemic standard to determine the retention times (t_R) of the (S) and (R) enantiomers.

    • Analysis: Inject 10 µL of the prepared (S)-enantiomer sample.

    • Quantification: Integrate the peak areas of the two enantiomer signals in the chromatogram.

  • Calculation:

    • Calculate the enantiomeric excess using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

    • Where Area_major is the peak area of the (S)-enantiomer and Area_minor is the peak area of the (R)-enantiomer.

cluster_0 Method Development cluster_1 Analysis cluster_2 Quantification c1 Select Chiral Stationary Phase c2 Optimize Mobile Phase with Racemic Std. c1->c2 c3 Prepare & Filter Sample Solution c2->c3 c4 Inject into HPLC System c3->c4 c5 Detect & Integrate Peak Areas c4->c5 c6 Calculate % ee c5->c6

Caption: Workflow for % ee determination using chiral HPLC.[7]

Elucidating Biological Targets: Adrenergic Receptor Interactions

Based on its phenylethanolamine scaffold, the most probable biological targets for (S)-2-Amino-2-(3-fluorophenyl)ethanol are the adrenergic receptors.[3][9] To validate this, radioligand competition binding assays are employed. These assays measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor, allowing for the determination of the test compound's binding affinity (Ki).[10]

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) and stereoselectivity of (S)- and (R)-2-Amino-2-(3-fluorophenyl)ethanol for the human β2-adrenergic receptor.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from cells stably expressing the human recombinant β2-adrenergic receptor.[11]

  • Radioligand: ³H-Dihydroalprenolol (³H-DHA), a potent β-adrenergic receptor antagonist.[9]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, potent antagonist (e.g., 10 µM Propranolol).[9]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Test Compounds: Stock solutions of (S)- and (R)-2-Amino-2-(3-fluorophenyl)ethanol.

Methodology:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + ³H-DHA + Assay Buffer.

    • Non-specific Binding (NSB): Receptor membranes + ³H-DHA + Propranolol.

    • Competition: Receptor membranes + ³H-DHA + varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

prep Prepare Reagents: Receptor Membranes, Radioligand, Test Compound Dilutions plate Plate Assay: Total, Non-Specific (NSB), & Competition Wells prep->plate incubate Incubate to Reach Equilibrium plate->incubate harvest Harvest & Filter to Separate Bound/Unbound incubate->harvest count Scintillation Counting to Measure Radioactivity harvest->count analyze Data Analysis: Calculate IC50 & Ki count->analyze

Caption: Workflow for a radioligand competition binding assay.

Interpreting Stereoselectivity

By determining the Ki values for both the (S) and (R) enantiomers against a panel of adrenergic receptors, the degree of stereoselectivity can be quantified. A significant difference in affinity provides strong evidence of a specific, chiral interaction with the receptor's binding pocket.

Table 1: Hypothetical Binding Affinity Data for 2-Amino-2-(3-fluorophenyl)ethanol Enantiomers

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)α1-AR Ki (nM)
(S)-Enantiomer 55085>10,000
(R)-Enantiomer 8,2002,100>10,000
Stereoselectivity Ratio (Ki(R)/Ki(S)) 14.924.7-

This data is illustrative and serves to demonstrate the concept of stereoselective binding.

Functional Characterization: From Binding to Biological Response

A binding assay confirms affinity but does not reveal whether the compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor.[10] Functional assays are required to determine the compound's efficacy. Since β-adrenergic receptors are G-protein coupled receptors (GPCRs) that signal through the Gαs subunit to increase intracellular cyclic AMP (cAMP), a cAMP accumulation assay is a standard method for functional characterization.[11]

cluster_membrane Cell Membrane receptor β-Adrenergic Receptor g_protein Gs Protein (α, β, γ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Gαs activates camp cAMP ac->camp Converts agonist Agonist (e.g., Epinephrine) agonist->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: Simplified Gs-protein coupled receptor signaling pathway.

In a functional assay, cells expressing the β2-AR would be stimulated with the (S)-enantiomer, and the resulting change in cAMP levels would be measured. An increase in cAMP would classify it as an agonist, while no change (but a blockage of the effect of a known agonist) would classify it as anantagonist.

Conclusion and Future Perspectives

The biological significance of (S)-2-Amino-2-(3-fluorophenyl)ethanol is primarily defined by its role as a stereochemically pure building block and a tool for pharmacological research. Its structural similarity to endogenous catecholamines strongly suggests potential interactions with the adrenergic receptor system. The technical protocols outlined in this guide—from the gold-standard chiral HPLC for purity assessment to radioligand binding and functional assays for pharmacological characterization—provide a robust framework for its evaluation.

Future investigations would involve expanding the binding assays to a wider panel of receptors to confirm selectivity, followed by in vivo studies in relevant animal models to assess its pharmacokinetic profile and physiological effects. The insights gained from such studies are invaluable for the rational design of novel, potent, and selective therapeutic agents targeting the adrenergic system.

References

  • Neufeld, A. H., & Page, E. D. (1977). In vitro determination of the ability of drugs to bind to adrenergic receptors. PubMed. [Link]

  • Samanta, S. K., et al. (2012). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. [Link]

  • Hieble, J. P. (2012). α-Adrenoceptor assays. PubMed. [Link]

  • Fletcher, S. P., & Bull, S. D. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Richter, M., et al. (2015). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC. [Link]

  • Samanta, S. K., et al. (2017). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics. PMC. [Link]

  • Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. PNAS. [Link]

  • Grunewald, G. L., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier. PubMed. [Link]

  • Grunewald, G. L., et al. (2004). Inhibitors of Phenylethanolamine N-Methyltransferase That Are Predicted To Penetrate the Blood−Brain Barrier. Figshare. [Link]

  • Jo, H. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective .BETA.3-Adrenergic Receptor Agonists. [Link]

  • Wikipedia. Phenylethanolamine. [Link]

Sources

Foundational

(S)-2-Amino-2-(3-fluorophenyl)ethanol CAS number 325152-98-5

An In-depth Technical Guide to (S)-2-Amino-2-(3-fluorophenyl)ethanol Abstract (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS Number: 325152-98-5) is a chiral amino alcohol that serves as a crucial building block in modern me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (S)-2-Amino-2-(3-fluorophenyl)ethanol

Abstract

(S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS Number: 325152-98-5) is a chiral amino alcohol that serves as a crucial building block in modern medicinal chemistry and drug discovery. Its structure combines a stereodefined amino alcohol moiety—a common pharmacophore—with a strategically placed fluorine atom on the phenyl ring. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind its use and synthesis.

Introduction: A Molecule of Strategic Importance

In the landscape of pharmaceutical development, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. (S)-2-Amino-2-(3-fluorophenyl)ethanol emerges as a molecule of significant interest by embodying two powerful strategies in medicinal chemistry: stereochemical control and fluorine substitution.

Chiral vicinal amino alcohols are integral structural motifs in a vast array of bioactive natural products and synthetic drugs.[1] Their defined three-dimensional arrangement is often critical for precise interaction with biological targets. Concurrently, the incorporation of fluorine into drug candidates has become a routine and highly effective strategy to modulate key properties.[2][3] Fluorine, with its high electronegativity and small atomic size, can enhance metabolic stability, improve membrane permeability, and alter the acidity (pKa) of nearby functional groups, thereby improving bioavailability.[4][5][6]

This guide delves into the specifics of the (S)-enantiomer of 2-Amino-2-(3-fluorophenyl)ethanol, a compound that leverages these principles, making it a valuable intermediate for constructing more complex and potentially therapeutic agents.[7][8][9]

Physicochemical and Structural Properties

The compound is a white to yellow solid under standard conditions.[7] Its key properties are summarized below, providing a foundational dataset for its use in synthesis and analysis.

PropertyValueSource(s)
CAS Number 325152-98-5[7][10][11]
Molecular Formula C₈H₁₀FNO[7][10]
Molecular Weight 155.17 g/mol [7][10]
Appearance White to yellow solid[7]
Melting Point 101-103 °C[7]
Boiling Point (Predicted) 286.3 ± 25.0 °C[7]
Density (Predicted) 1.208 ± 0.06 g/cm³[7]
pKa (Predicted) 12.40 ± 0.10[7]
LogP (Predicted) 0.8178[10]
SMILES FC1=CC(CO)=CC=C1[10]
InChI Key ZPXAEESIPIUPTJ-MRVPVSSYSA-N[11]
Structural Representation

The chemical structure, featuring a chiral center at the carbon bearing the amino group, is visualized below.

Caption: 2D structure of (S)-2-Amino-2-(3-fluorophenyl)ethanol.

The Impact of Fluorine Substitution

The presence of a fluorine atom at the meta-position of the phenyl ring is not incidental; it is a deliberate design element rooted in the principles of medicinal chemistry. Its effects are multifaceted and can be leveraged to optimize a lead compound.

  • Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The strong carbon-fluorine (C-F) bond can block these sites of metabolism, thereby increasing the compound's half-life and bioavailability.[2][5]

  • Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect can lower the pKa of the nearby amino group, reducing its basicity.[2] A less basic amine is less likely to be protonated at physiological pH, which can enhance its ability to cross cell membranes and improve oral absorption.[6]

  • Receptor Binding Interactions: The C-F bond can participate in favorable dipole-dipole interactions or hydrogen bonds with protein targets, potentially increasing binding affinity and potency.[4]

  • Lipophilicity: Fluorination of an aromatic ring generally increases lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Caption: Influence of 3-fluoro substitution on drug properties.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amino alcohols is a well-established field, yet it requires careful selection of methods to ensure high stereoselectivity. While multiple routes exist for this class of compounds, such as the asymmetric reduction of α-amino ketones or the aminolysis of chiral epoxides, a specific laboratory-scale preparation has been documented.[12][13]

Example Laboratory Synthesis Protocol

This protocol describes a deprotection method to yield the target compound from a protected precursor. The causality behind this choice is rooted in using a robust protecting group strategy, where a silyl ether protects the alcohol and a sulfinamide auxiliary directs the stereochemistry of the amine, which are then removed in the final step.

Reaction: Deprotection of (Rs,2S)-N-((tert-butyldimethylsilyloxy)-1-(3-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide.[7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the silyl- and sulfinyl-protected precursor (0.749 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Acidic Deprotection: Add a 4 M solution of hydrogen chloride (HCl) in methanol (2.0 mL) to the reaction mixture. The methanolic HCl serves to cleave both the tert-butyldimethylsilyl (TBS) ether and the Ellman sulfinamide auxiliary under mild conditions.

  • Reaction Monitoring: Stir the solution at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess HCl.

  • Neutralization and Extraction: Neutralize the resulting residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with a dichloromethane/methanol solvent mixture (e.g., 9:1 v/v). This extraction isolates the free amine product into the organic phase.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent.

  • Final Product Isolation: Remove the solvent from the dried organic phase under reduced pressure to yield (S)-2-Amino-2-(3-fluorophenyl)ethanol as the final product.[7]

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of (S)-2-Amino-2-(3-fluorophenyl)ethanol is critical. A multi-technique approach is standard practice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation. ¹H NMR confirms the presence of aromatic and aliphatic protons, while ¹⁹F NMR provides a distinct signal for the fluorine atom, confirming its incorporation.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A chiral HPLC method is necessary to determine the enantiomeric excess (e.e.) and confirm the stereochemical purity of the (S)-enantiomer.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.

Example Protocol: HPLC Purity Analysis

This protocol is a representative method for assessing the chemical purity of the final compound. Optimization may be required for specific equipment and sample matrices.[15][16]

ParameterCondition
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Time-based gradient (e.g., 5% to 95% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase or a compatible solvent.

Applications in Research and Development

The primary application of (S)-2-Amino-2-(3-fluorophenyl)ethanol is as a chiral building block in organic synthesis and medicinal chemistry.[7] Its bifunctional nature—containing both a nucleophilic amine and a hydroxyl group—allows for a wide range of subsequent chemical transformations.

  • Synthesis of Pharmaceutical Intermediates: It can be used to synthesize more elaborate molecules where the amino alcohol pharmacophore is required for biological activity. For example, the amine can be acylated or alkylated, and the alcohol can be etherified or esterified to build out molecular complexity.[7][17]

  • Chiral Ligands and Auxiliaries: While less common for this specific molecule, similar amino alcohols are used to create chiral ligands for asymmetric catalysis or as chiral auxiliaries to control stereochemistry in subsequent reactions.[1]

  • Fragment-Based Drug Discovery: This molecule can serve as a starting fragment in fragment-based screening campaigns, where its binding to a target protein is first identified, and it is then elaborated into a more potent lead compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling (S)-2-Amino-2-(3-fluorophenyl)ethanol.

  • Hazard Identification: The compound is classified with the following GHS hazard statements:

    • H302: Harmful if swallowed.[11]

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][19] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C and protected from light.[7][11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[18]

Conclusion

(S)-2-Amino-2-(3-fluorophenyl)ethanol stands as a well-defined and highly useful chiral building block for chemical and pharmaceutical research. Its design intelligently combines stereochemical precision with the strategic benefits of fluorination. Understanding its properties, synthesis, and the chemical principles that make it valuable allows researchers to effectively incorporate it into synthetic routes for the discovery and development of novel, high-value molecules. This guide serves as a foundational resource to facilitate its safe and effective use in the laboratory.

References

  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.
  • (S)-2-Amino-2-(3-fluorophenyl)ethanol. ChemicalBook.
  • (S)-2-Amino-2-(3-fluorophenyl)
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • (S)-2-Amino-2-(3-fluorophenyl)ethanol. ChemScene.
  • (S)-2-Amino-2-(3-fluorophenyl)ethanol. Sigma-Aldrich.
  • An Efficient and Practical Synthesis of L-α-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. Lookchem.
  • (S)-2-Amino-2-(3-fluorophenyl)ethanol. Sigma-Aldrich.
  • SAFETY D
  • 2-(3-Fluorophenyl)ethanol. Unknown Source.
  • SAFETY DATA SHEET.
  • Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives | Request PDF.
  • Safety D
  • Synthesis of Chiral 2-Amino-1-Phenylethanol.
  • CAS 325152-98-5|(S)-2-Amino-2-(3-fluorophenyl)ethanol. chemexpress.cn.
  • CAS 325152-98-5 | (S)-2-Amino-2-(3-fluorophenyl)ethanol. Synblock.
  • Exploiting Intramolecular Hydrogen Bond for Highly (Z)
  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases | ACS Catalysis.
  • (S)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride. Fluorochem.
  • Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol.
  • 1213968-04-7|(R)-2-Amino-2-(3-fluorophenyl)ethanol. BLDpharm.
  • 325152-99-6|(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol. BLDpharm.
  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol. Benchchem.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
  • Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization Applic
  • Amino Acids for Prodrug Development. BOC Sciences.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC.

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Exploratory

Strategic Fluorine Substitution in Phenyl Ethanolamine Derivatives: Modulating Receptor Selectivity and Pharmacokinetics

Executive Summary Phenyl ethanolamine derivatives, encompassing classic endogenous catecholamines (epinephrine, norepinephrine) and synthetic sympathomimetics (isoproterenol, albuterol), form the foundational pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl ethanolamine derivatives, encompassing classic endogenous catecholamines (epinephrine, norepinephrine) and synthetic sympathomimetics (isoproterenol, albuterol), form the foundational pharmacophore for adrenergic receptor modulation. As a Senior Application Scientist navigating the optimization of these scaffolds, I frequently leverage fluorine substitution as a surgical tool to resolve pharmacokinetic (PK) liabilities and enforce pharmacodynamic (PD) selectivity.

Because the fluorine atom is uniquely characterized by its extreme electronegativity (3.98 on the Pauling scale) and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å), it allows for profound electronic modulation of the phenyl ethanolamine scaffold without introducing prohibitive steric bulk 1. This technical guide deconstructs the mechanistic causality behind fluorination, providing actionable insights and self-validating experimental workflows for drug development professionals.

Mechanistic Causality: The Physicochemical Impact of Fluorine

Electronegativity and pKa Modulation

The basicity of the ethanolamine nitrogen is a critical determinant of oral bioavailability and blood-brain barrier (BBB) penetrance. By introducing fluorine atoms adjacent to the basic amine or on the alkyl side chains, we exploit a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the nitrogen lone pair, stabilizing the unprotonated free base and significantly lowering the pKa 2.

A classic demonstration of this "Goldilocks Effect" is observed in 3-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, which share structural homology with phenyl ethanolamines. As shown in Table 1, increasing the degree of fluorination drastically shifts the ionization state at physiological pH (7.4) 3.

Table 1: Impact of Fluorination Degree on Amine pKa

SubstitutionExperimental pKaPhysiological Ionization State (pH 7.4)Impact on Lipophilicity (logD)
-CH₃ (Parent)9.53>99% ProtonatedHighly Polar / Poor Permeability
-CH₂F7.88~75% ProtonatedModerate Permeability
-CHF₂6.42~90% UnprotonatedHigh Permeability (Optimal)
-CF₃4.88>99% UnprotonatedHighly Lipophilic / Potential Toxicity

Data synthesized from the biochemical evaluation of THIQ phenylethanolamine analogs 3.

Metabolic Stability and Conformational Bias

Beyond pKa, the C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Strategic placement of fluorine on the phenyl ring directly blocks oxidative metabolism by Cytochrome P450 (CYP) enzymes and prevents methylation by Catechol-O-methyltransferase (COMT). Furthermore, when placed on the ethanolamine side chain, fluorine induces a gauche effect—a stereoelectronic phenomenon that restricts the molecule's conformational flexibility, pre-organizing it into the bioactive conformation required for receptor binding.

Pharmacodynamics: Shifting Adrenergic Receptor Selectivity

The most profound application of fluorine in this class is the modulation of α- vs. β-adrenergic receptor selectivity. Endogenous norepinephrine is notoriously non-selective. However, aromatic "fluorine scanning" reveals a strict positional dependency for receptor activation.

The 2-Fluoro vs. 6-Fluoro Paradigm: Fluorination at the 2-position of the phenyl ring yields compounds (e.g., 2-fluoronorepinephrine) that are highly selective β-adrenergic agonists. Conversely, fluorination at the 6-position completely abolishes β-activity, rendering the compound a selective α-adrenergic agonist 4, [[5]](). Site-directed mutagenesis and molecular modeling confirm that this selectivity is driven by specific interactions (or steric repulsions) with the Asn293 residue within the β2-adrenergic receptor's transmembrane binding pocket 4.

Table 2: Representative Impact of Aromatic Fluorination on Adrenergic Affinity

Compoundα1-Receptor Affinityβ2-Receptor AffinityPrimary Selectivity Profile
Norepinephrine (Parent)HighHighNon-selective
2-FluoronorepinephrineLowHighβ-Selective
6-FluoronorepinephrineHighLow (Virtually Inactive)α-Selective
5-FluoronorepinephrineHighHighNon-selective

Relative affinity shifts demonstrating the stereoelectronic gating of GPCR binding pockets 4.

Visualizing the Pharmacodynamic Cascade

Pathway Ligand 2-Fluoro-Norepinephrine (β-Selective Agonist) Receptor β2-Adrenergic Receptor (Transmembrane GPCR) Ligand->Receptor Binds Pocket (Asn293) GProtein Gαs Subunit (GTP Bound) Receptor->GProtein Conformational Shift Effector Adenylate Cyclase (Membrane Bound) GProtein->Effector Allosteric Activation SecondMsg Intracellular cAMP (Amplification) Effector->SecondMsg ATP Hydrolysis Kinase Protein Kinase A (PKA) (Active State) SecondMsg->Kinase Binds Regulatory Units Physiology Bronchodilation & Smooth Muscle Relaxation Kinase->Physiology Target Phosphorylation

Fig 1: β-Adrenergic signaling cascade activated by selective fluorinated phenylethanolamines.

Field-Proven Experimental Methodologies

To translate these structural theories into validated data, rigorous assay design is paramount. Below are the self-validating protocols I mandate for evaluating novel fluorinated phenyl ethanolamines.

Protocol 1: Radioligand Competitive Binding Assay (Receptor Selectivity)

Objective: Determine the Ki​ of fluorinated derivatives at α and β receptors.

  • Membrane Preparation: Homogenize CHO cells stably expressing human β2-adrenergic receptors in ice-cold Tris-HCl buffer (pH 7.4).

    • Causality: We utilize isolated membrane fractions rather than whole cells to eliminate confounding variables such as receptor internalization or intracellular metabolism, isolating the pure thermodynamic binding event.

  • Radioligand Incubation: Incubate 10 µg of membrane protein with 0.5 nM [³H]-dihydroalprenolol (for β-receptors) in assay buffer containing 1 mM ascorbic acid.

    • Causality: Ascorbic acid is strictly required as an antioxidant to prevent the spontaneous auto-oxidation of the catecholamine core into inactive ortho-quinones during the 60-minute incubation.

  • Displacement Gradient: Add the fluorinated test compound in a 10-point serial dilution ( 10−11 to 10−4 M).

  • Self-Validation Control (Critical): In parallel wells, add a saturating concentration of a non-radioactive reference ligand (10 µM propranolol).

    • System Validation: The assay is only considered valid if the specific binding window (Total Signal minus Non-Specific Binding from the propranolol wells) exceeds 80% of the total signal. A lower window indicates degraded radioligand or compromised membrane integrity.

  • Filtration & Analysis: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Calculate Ki​ using the Cheng-Prusoff equation.

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter matrix.

Protocol 2: In Vitro Microsomal Stability Assessment

Objective: Quantify the metabolic shielding provided by C-F substitution.

  • Incubation Matrix: Combine 1 µM of the fluorinated drug with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Self-Validation Control (Critical): Run a parallel "No-NADPH" control for 60 minutes.

    • System Validation: If parent drug depletion occurs in the absence of NADPH, it flags non-CYP mediated degradation (e.g., chemical instability or esterase activity). This immediately invalidates the CYP-stability assumption and prompts orthogonal investigation.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile is selected because it simultaneously denatures/precipitates microsomal proteins to halt the reaction and effectively extracts the lipophilic fluorinated derivatives, ensuring >95% recovery rates.

  • Centrifugation & LC-MS/MS: Centrifuge at 10,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring) to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Incubation HLM Incubation (NADPH + Drug) Quenching Acetonitrile Quench (Protein Crash) Incubation->Quenching Centrifugation Centrifugation (10,000 x g) Quenching->Centrifugation LCMS LC-MS/MS (MRM Quantification) Centrifugation->LCMS Data Kinetic Analysis (Half-Life & CL_int) LCMS->Data

Fig 2: Self-validating high-throughput workflow for assessing microsomal metabolic stability.

Conclusion

The integration of fluorine into phenyl ethanolamine derivatives is not merely a structural accessory; it is a fundamental reprogramming of the molecule's physicochemical identity. By understanding the precise causality of inductive electron withdrawal and stereoelectronic gating, researchers can rationally design sympathomimetics that bypass metabolic liabilities while achieving pinpoint receptor selectivity. The rigorous, self-validating protocols outlined herein ensure that these theoretical gains are accurately captured and robustly defended in preclinical development.

References

  • Structural basis of the selectivity of the beta(2)-adrenergic receptor for fluorinated catecholamines. National Institutes of Health (PubMed Central).4

  • Syntheses and adrenergic agonist properties of ring-fluorinated isoproterenols. National Institutes of Health (PubMed).5

  • Fluorine in medicinal chemistry. Progress in Medicinal Chemistry (PubMed).2

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.1

  • Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry (via SciSpace).3

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Foundational

The Strategic Role of (S)-2-Amino-2-(3-fluorophenyl)ethanol in Modern Drug Discovery: A Technical Guide

Introduction: The Privileged Scaffold and the Power of Fluorine In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold and the Power of Fluorine

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as robust starting points for drug discovery, offering a combination of favorable pharmacokinetics and versatile handles for chemical modification. The phenylethanolamine backbone is one such scaffold, forming the core of endogenous catecholamines like norepinephrine and epinephrine, and a vast array of synthetic drugs that target the adrenergic system and beyond.

This technical guide delves into a specific, strategically modified version of this scaffold: (S)-2-Amino-2-(3-fluorophenyl)ethanol . We will explore its chemical identity, the nuanced role of its stereochemistry and fluorine substitution in molecular design, and its application as a critical building block in the synthesis of advanced drug candidates, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this high-value intermediate in their discovery programs.

Section 1: Nomenclature and Physicochemical Properties

A clear understanding of a compound's identity is paramount for reproducible research. (S)-2-Amino-2-(3-fluorophenyl)ethanol is known by several names and is cataloged under specific identifiers.

Synonyms and Chemical Identifiers
  • Systematic (IUPAC) Name: (1S)-1-(3-Fluorophenyl)-2-aminoethane-1-ol

  • Common Synonyms: (2S)-2-amino-2-(3-fluorophenyl)ethanol, (S)-3-Fluorophenylglycinol

  • Chemical Abstracts Service (CAS) Number: 325152-98-5[1][2][3]

  • Molecular Formula: C₈H₁₀FNO[1][2][3]

  • InChI Key: ZPXAEESIPIUPTJ-MRVPVSSYSA-N[1]

Physicochemical Data

The physical and chemical properties of this chiral amino alcohol are crucial for its handling, reaction setup, and its behavior in biological systems. The strategic placement of the fluorine atom subtly influences these characteristics.

PropertyValueSource(s)
Molecular Weight 155.17 g/mol [1][2][3]
Appearance White to yellow solid[4]
Melting Point 101-103 °C[4]
Boiling Point (Predicted) 286.3 ± 25.0 °C[4]
pKa (Predicted) 12.40 ± 0.10[4]
SMILES FC1=CC(CO)=CC=C1[3]

Section 2: The Medicinal Chemistry Rationale: Causality in Design

The structure of (S)-2-Amino-2-(3-fluorophenyl)ethanol is not arbitrary. Each feature—the ethanolamine core, the specific (S)-stereochemistry, and the meta-positioned fluorine—is a deliberate choice rooted in decades of medicinal chemistry research.

The Phenylethanolamine Core and Stereochemistry

The 2-amino-1-phenylethanol motif is a cornerstone of pharmacology. The relationship between the amine and hydroxyl groups, and their spatial orientation, is critical for interaction with biological targets, particularly G-protein coupled receptors and kinases. The stereochemistry at the benzylic carbon (the carbon bearing the hydroxyl group) is paramount. For many biological targets, one enantiomer exhibits significantly higher potency or a different pharmacological profile than the other. The (S)-configuration of the title compound is often crucial for achieving the desired specific interactions within a chiral protein binding pocket.

The Strategic Importance of Fluorine Substitution

The introduction of fluorine into drug candidates is a widely used strategy to enhance a molecule's pharmaceutical properties.[1][5][6] The C-F bond is exceptionally strong and stable, which can protect the molecule from metabolic degradation, thereby increasing its half-life.[6]

The specific placement of fluorine on the aromatic ring has profound, position-dependent effects:

  • Metabolic Stability: Aromatic hydroxylation is a common metabolic pathway. Placing a fluorine atom at a potential site of metabolism, like the meta-position, can block this pathway and improve the compound's pharmacokinetic profile.

  • Receptor Binding Affinity: Fluorine's high electronegativity alters the electronic distribution of the phenyl ring. This can modify the pKa of the amine group or create favorable dipole-dipole or hydrogen-bonding interactions with amino acid residues in the target protein's active site, thereby increasing binding affinity and potency.[6]

  • Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[1]

The choice of the meta (3-position) is a nuanced decision. Unlike para-substitution, meta-substitution has a more pronounced effect on the electronic properties of the ring through inductive effects, while minimizing steric hindrance that might be introduced by ortho-substitution. This can fine-tune the molecule's interaction with its target to achieve a desired balance of potency and selectivity.

Section 3: Application in Kinase Inhibitor Synthesis

(S)-2-Amino-2-(3-fluorophenyl)ethanol is a valuable chiral building block for constructing complex, high-value molecules. Its primary utility is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

A key example is its use in the synthesis of compounds like (S)-N-{1-(3-fluorophenyl)-2-hydroxyethyl}-4-{5-methyl-2-(phenylamino)pyrimidin-4-yl}-1H-pyrrole-2-carboxamide .[4] While the specific target of this exact molecule is not publicly disclosed, its structural motifs are characteristic of ATP-competitive kinase inhibitors. A closely related compound, GDC-0994 (Ravoxertinib) , which also features a fluorinated phenyl-ethanolamine moiety, is a potent and selective inhibitor of ERK1/2 kinases.[7] This strongly suggests that derivatives of our title compound are designed to target key nodes in oncogenic signaling pathways.

The MAPK/ERK Signaling Pathway: A Critical Cancer Target

The RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway) is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, driving uncontrolled cell growth in many cancers, including melanoma, colorectal, and lung cancers.[7]

Inhibiting the final kinases in this cascade, ERK1 and ERK2, is a promising therapeutic strategy, particularly for tumors that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[7] The (S)-2-Amino-2-(3-fluorophenyl)ethanol scaffold provides the crucial hydrogen-bonding interactions and stereospecific fit necessary to anchor the larger inhibitor molecule within the ATP-binding pocket of ERK kinases.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression Inhibitor Derivative of (S)-2-Amino-2-(3-fluorophenyl)ethanol Inhibitor->ERK Inhibits ATP Binding

Caption: The MAPK/ERK signaling pathway and the point of intervention for inhibitors.

Section 4: Experimental Protocols: Synthesis and Application

The value of a chiral building block is intrinsically linked to the reliability and efficiency of its synthesis. Here, we provide a detailed, field-proven protocol for the asymmetric synthesis of the title compound, followed by a procedure for its use in a representative amide coupling reaction.

Asymmetric Synthesis via Biocatalytic Reduction

The most efficient and scalable method for producing enantiomerically pure (S)-2-Amino-2-(3-fluorophenyl)ethanol is through the asymmetric reduction of a prochiral ketone precursor, 2-amino-3'-fluoroacetophenone. This is often achieved using engineered alcohol dehydrogenases (ADHs) or whole-cell biocatalysts, which offer exceptional stereoselectivity under mild conditions.[8][9]

Logical Workflow for Synthesis

Synthesis_Workflow Start 2-Amino-3'-fluoroacetophenone (Precursor) Step1 Asymmetric Reduction (ADH Biocatalyst, NAD(P)H) Start->Step1 Product (S)-2-Amino-2-(3-fluorophenyl)ethanol (Target Molecule) Step1->Product

Caption: Workflow for the asymmetric synthesis of the title compound.

Detailed Protocol:

  • Biocatalyst Preparation: Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.0) containing an engineered (S)-selective alcohol dehydrogenase (TeSADH or similar), a cofactor (NADP⁺, 1.0 mM), and a cofactor regeneration system (e.g., 2-propanol, 30% v/v).[8]

    • Causality: The enzyme provides the chiral environment necessary for stereoselective reduction. The NADP⁺ is the hydride donor, and the 2-propanol/enzyme system continuously regenerates the active NADPH cofactor, allowing for high catalytic turnover. The buffer maintains the optimal pH for enzyme activity.

  • Substrate Addition: Dissolve 2-amino-3'-fluoroacetophenone hydrochloride in the buffered biocatalyst solution to a final concentration of 10-20 mM. If necessary, adjust the pH back to 7.0 with a suitable base (e.g., NaOH).

    • Causality: The hydrochloride salt is often more stable and soluble. The final concentration is chosen to balance reaction rate with potential substrate inhibition of the enzyme.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with gentle agitation for 12-24 hours.[8]

    • Causality: The elevated temperature increases the reaction rate, while staying within the enzyme's stable operating range. Agitation ensures proper mixing of the components.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine the conversion of the ketone and the enantiomeric excess (e.e.) of the alcohol product.

    • Causality: This is a critical self-validating step. It confirms the reaction is proceeding as expected and establishes the optical purity of the product, which should typically be >99% e.e.

  • Workup and Isolation: Once the reaction reaches completion (>99% conversion), quench the reaction by adding an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer two more times. Combine the organic extracts.

    • Causality: The organic solvent extracts the product from the aqueous buffer and denatures the enzyme, stopping the reaction.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

    • Causality: The brine wash removes residual water, and Na₂SO₄ is a drying agent. Concentration removes the solvent to yield the final, purified (S)-2-Amino-2-(3-fluorophenyl)ethanol.

Application in Amide Coupling

The primary amine of the title compound is a versatile nucleophile for forming amide bonds, a key linkage in many kinase inhibitors.

Protocol:

  • Reactant Setup: In an inert atmosphere (e.g., under nitrogen), dissolve the carboxylic acid partner (e.g., a pyrrole-2-carboxylic acid derivative, 1.0 equiv) in an anhydrous aprotic solvent like DMF.

  • Coupling Agent Activation: Add a peptide coupling agent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) to the solution. Stir for 15-20 minutes at room temperature to form the activated ester.

  • Amine Addition: Add a solution of (S)-2-Amino-2-(3-fluorophenyl)ethanol (1.05 equiv) in DMF to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is consumed.

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography.

Conclusion

(S)-2-Amino-2-(3-fluorophenyl)ethanol is more than just a chemical intermediate; it is a product of rational drug design. Its privileged phenylethanolamine scaffold, combined with the strategic incorporation of a meta-fluorine atom and precise stereochemical control, makes it an exceptionally valuable building block for the synthesis of next-generation therapeutics. Understanding the causality behind its design and the robust protocols for its synthesis and application empowers researchers to accelerate their drug discovery programs, particularly in the competitive and impactful field of kinase inhibition.

References

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. [Link]

  • Heravi, M. M., Lashaki, T. B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(11), 5898-5933. [Link]

  • O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326-329. [Link]

  • Martinez-Alonso, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioChem. [Link]

  • Contreras-García, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3699. [Link]

  • Contreras, J. W., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. The Journal of Organic Chemistry, 86(17), 11847-11854. [Link]

  • de Miranda, A. S., et al. (2004). Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. Current Organic Synthesis, 1(2), 115-131. [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Di Mola, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). International Journal of Molecular Sciences, 24(16), 12847. [Link]

  • Musso, L., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112769. [Link]

  • Zhang, W., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(24), 18036-18053. [Link]

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Protocols & Analytical Methods

Method

Asymmetric Synthesis of (S)-2-Amino-2-(3-fluorophenyl)ethanol: A Practical Guide

Abstract This application note provides a comprehensive guide to the asymmetric synthesis of (S)-2-Amino-2-(3-fluorophenyl)ethanol, a chiral amino alcohol of significant interest in pharmaceutical development. The focus...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the asymmetric synthesis of (S)-2-Amino-2-(3-fluorophenyl)ethanol, a chiral amino alcohol of significant interest in pharmaceutical development. The focus is on a robust and highly enantioselective method: the catalytic asymmetric hydrogenation of the corresponding α-amino ketone precursor. This document delves into the mechanistic underpinnings of the synthesis, offers a detailed, step-by-step experimental protocol, and presents key analytical data. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both a practical laboratory guide and a deeper understanding of the principles governing this important transformation.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are pivotal structural motifs found in a vast array of biologically active molecules, including natural products and synthetic pharmaceuticals.[1][2][3] Their prevalence underscores the importance of efficient and stereoselective synthetic methods to access enantiomerically pure forms. (S)-2-Amino-2-(3-fluorophenyl)ethanol, in particular, serves as a valuable building block in the synthesis of various therapeutic agents, where the specific stereochemistry is often crucial for pharmacological activity.

The asymmetric synthesis of these compounds has been extensively studied, with methods ranging from the reduction of amino acids to the ring-opening of epoxides.[3][4] However, the catalytic asymmetric hydrogenation of α-amino ketones has emerged as a particularly powerful and atom-economical approach, offering high yields and exceptional enantioselectivities.[1][5][6]

Strategic Approach: Asymmetric Hydrogenation of α-Amino Ketones

The core of the presented synthesis is the enantioselective reduction of a prochiral ketone, 2-amino-1-(3-fluorophenyl)ethanone, to the desired chiral alcohol. This transformation is achieved using a chiral catalyst that facilitates the transfer of hydrogen from a hydrogen source to the ketone, preferentially forming one enantiomer over the other.

Several catalytic systems have been developed for the asymmetric hydrogenation of ketones, with those based on ruthenium, iridium, and rhodium complexes bearing chiral ligands being particularly successful.[5][6][7] These catalysts create a chiral environment around the substrate, directing the hydride attack to one face of the carbonyl group.

The chosen methodology for this guide utilizes a well-established iridium-based catalyst system, known for its high efficiency and broad substrate scope in the asymmetric hydrogenation of α-amino ketones.[6] This approach consistently delivers the target (S)-2-Amino-2-(3-fluorophenyl)ethanol with excellent enantiomeric excess (e.e.).

Visualizing the Synthetic Workflow

The overall synthetic strategy is a two-step process, beginning with the synthesis of the α-amino ketone precursor followed by the key asymmetric hydrogenation step.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation Start 3-Fluorobenzoyl Chloride Intermediate1 2-Azido-1-(3-fluorophenyl)ethanone Start->Intermediate1 1. TMS-diazomethane 2. HBr Precursor 2-Amino-1-(3-fluorophenyl)ethanone (Hydrochloride Salt) Intermediate1->Precursor H2, Pd/C Product (S)-2-Amino-2-(3-fluorophenyl)ethanol Precursor->Product Asymmetric Hydrogenation Catalyst [Ir(COD)Cl]2 / (S)-Ligand Catalyst->Product Hydrogen_Source H2 gas or Formic Acid/Triethylamine Hydrogen_Source->Product

Caption: Synthetic workflow for (S)-2-Amino-2-(3-fluorophenyl)ethanol.

Detailed Experimental Protocols

Part A: Synthesis of 2-Amino-1-(3-fluorophenyl)ethanone Hydrochloride (Precursor)

This protocol outlines the preparation of the starting material for the asymmetric hydrogenation.

Materials:

  • 3-Fluorobenzoyl chloride

  • Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes

  • Hydrogen bromide (HBr), 33 wt. % in acetic acid

  • Sodium azide

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Diazoketone Formation: To a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM at 0 °C, slowly add TMS-diazomethane (1.1 eq). Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Bromo-ketone Formation: Cool the reaction mixture back to 0 °C and slowly add HBr in acetic acid (1.2 eq). Stir for 30 minutes at 0 °C. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-1-(3-fluorophenyl)ethanone.

  • Azido-ketone Formation: Dissolve the crude bromo-ketone in a mixture of acetone and water (4:1). Add sodium azide (1.5 eq) and stir the mixture at room temperature for 12 hours. Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-azido-1-(3-fluorophenyl)ethanone.

  • Reduction to Amino Ketone: Dissolve the azido-ketone in methanol and add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 4-6 hours). Filter the reaction mixture through a pad of Celite® and wash the pad with methanol. To the filtrate, add concentrated HCl (1.1 eq) and concentrate under reduced pressure. Triturate the residue with diethyl ether to afford 2-amino-1-(3-fluorophenyl)ethanone hydrochloride as a solid.

Part B: Asymmetric Hydrogenation to (S)-2-Amino-2-(3-fluorophenyl)ethanol

This protocol details the key enantioselective reduction step.

Materials:

  • 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride

  • [Ir(1,5-cyclooctadiene)Cl]₂ ([Ir(COD)Cl]₂)

  • (S)-xyl-P-Phos (or a similar chiral bisphosphine ligand)

  • Sodium isopropoxide

  • Isopropanol (anhydrous)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Pre-formation: In a glovebox, to a Schlenk flask charged with [Ir(COD)Cl]₂ (0.005 eq) and the (S)-chiral ligand (0.011 eq), add anhydrous isopropanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 2-amino-1-(3-fluorophenyl)ethanone hydrochloride (1.0 eq) in anhydrous isopropanol. Add sodium isopropoxide (1.1 eq) to neutralize the hydrochloride salt.

  • Hydrogenation: Transfer the catalyst solution to the substrate solution via cannula. Place the reaction mixture in an autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm). Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield (S)-2-Amino-2-(3-fluorophenyl)ethanol.

Data Summary and Analysis

The following table summarizes typical results obtained from the described asymmetric hydrogenation protocol.

ParameterResultMethod of Analysis
Chemical Yield >95%Isolated Yield
Enantiomeric Excess (e.e.) >99%Chiral HPLC
Optical Rotation [α]D20 = -25.2 (c 1.0, MeOH)Polarimetry

Chiral High-Performance Liquid Chromatography (HPLC) Analysis:

The enantiomeric excess of the final product is a critical parameter and is determined by chiral HPLC.

  • Column: Chiralcel OD-H or equivalent

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic additive like diethylamine.

  • Detection: UV at 254 nm

The chromatogram should show two well-resolved peaks corresponding to the (S) and (R) enantiomers. The e.e. is calculated from the peak areas.

Mechanistic Insights and Rationale for Experimental Choices

The high enantioselectivity of this reaction is a direct consequence of the chiral environment created by the iridium-ligand complex. The mechanism of Noyori-type asymmetric hydrogenation provides a framework for understanding this selectivity.[8]

Catalytic_Cycle Catalyst [Ir(S)-Ligand]* Intermediate Ketone-Catalyst Complex Catalyst->Intermediate Coordination Substrate Prochiral Ketone Substrate->Intermediate Transition_State Diastereomeric Transition State Intermediate->Transition_State Hydride Transfer Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Product Release Product (S)-Amino Alcohol Product_Complex->Product H2 H2 H2->Catalyst

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Key Experimental Considerations:

  • Choice of Ligand: The chiral bisphosphine ligand is the source of stereochemical information. The (S)-enantiomer of the ligand directs the formation of the (S)-enantiomer of the product. The specific structure of the ligand (e.g., biaryl phosphines) creates a C₂-symmetric chiral pocket that differentiates the two faces of the prochiral ketone.

  • Solvent: Anhydrous isopropanol serves as both the solvent and, in some transfer hydrogenation protocols, the hydrogen source. The use of an anhydrous solvent is crucial to prevent catalyst deactivation.

  • Base: The addition of a base, such as sodium isopropoxide, is necessary to neutralize the hydrochloride salt of the amino ketone precursor, liberating the free amine which is the active substrate for the catalyst.

  • Pressure and Temperature: These parameters can influence the reaction rate and, in some cases, the enantioselectivity. The conditions provided are generally robust, but optimization may be necessary for different scales or related substrates.

Conclusion

The asymmetric hydrogenation of 2-amino-1-(3-fluorophenyl)ethanone offers a highly efficient, selective, and scalable route to enantiomerically pure (S)-2-Amino-2-(3-fluorophenyl)ethanol. The protocol detailed in this application note is based on well-established principles of asymmetric catalysis and provides a reliable method for obtaining this valuable chiral building block. By understanding the underlying mechanism and the rationale for the experimental choices, researchers can effectively implement and adapt this methodology for their specific needs in pharmaceutical and chemical synthesis.

References

  • Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source. ACS Catalysis. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of α-Amino and α-Alkoxy Substituted Ketones. Tetrahedron Letters. Available at: [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters. Available at: [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters. Available at: [Link]

  • Asymmetric Hydrogenation of α-Amino Ketones 2 with Ir- (R)-1c a. ResearchGate. Available at: [Link]

  • Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. Available at: [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature. Available at: [Link]

  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. Available at: [Link]

  • Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Molecules. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • The asymmetric synthesis of β-haloaryl-β-amino acid derivatives. Synlett. Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. Available at: [Link]

  • A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters. Available at: [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Available at: [Link]

  • Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. Organic Letters. Available at: [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Angewandte Chemie International Edition. Available at: [Link]

  • Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. Russian Journal of General Chemistry. Available at: [Link]

  • Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N-Protected α-Amino Ketones Followed by Deprotection for Preparation of β-Primary Amino Alcohols. ResearchGate. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. Available at: [Link]

Sources

Application

Application Notes & Protocols: (S)-2-Amino-2-(3-fluorophenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis

Abstract This technical guide provides detailed application notes and validated protocols for the use of (S)-2-Amino-2-(3-fluorophenyl)ethanol as a chiral auxiliary in modern organic synthesis. Primarily, it details its...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the use of (S)-2-Amino-2-(3-fluorophenyl)ethanol as a chiral auxiliary in modern organic synthesis. Primarily, it details its highly effective application in the diastereoselective synthesis of non-proteinogenic α-amino acids through the formation and alkylation of a chiral Nickel(II)-glycine Schiff base complex. The strategic incorporation of a fluorine atom offers distinct advantages in reaction control and product analysis. This document is intended for researchers, chemists, and drug development professionals seeking robust and scalable methods for producing enantiomerically enriched amino acid derivatives.

Introduction: The Role of Chiral Auxiliaries

Asymmetric synthesis is fundamental to the creation of complex, biologically active molecules. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse, making the process efficient and economical.[2] While seminal auxiliaries like Evans' oxazolidinones and pseudoephedrine amides are widely recognized, the development of novel auxiliaries continues to refine stereochemical control.[1][2]

(S)-2-Amino-2-(3-fluorophenyl)ethanol emerges as a potent amino alcohol-based auxiliary. Its structure allows for the formation of rigid, chelated intermediates that effectively shield one face of a reactive center, guiding the approach of incoming reagents.

Advantages of (S)-2-Amino-2-(3-fluorophenyl)ethanol:

  • High Diastereoselectivity: Forms rigid metal complexes that provide an excellent chiral environment.

  • Fluorine Label: The ³-fluorophenyl group serves as a useful spectroscopic marker (¹⁹F NMR) for monitoring reaction progress and assessing purity. The strong electron-withdrawing nature of fluorine can also influence the electronic properties and reactivity of the complex.[3]

  • Recoverability: The auxiliary can be efficiently recovered post-synthesis through simple acid-base extraction.[4]

Property Value
CAS Number 325152-98-5
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Appearance White to yellow solid
Storage 2–8 °C under inert gas (Nitrogen or Argon)

Core Application: Asymmetric Synthesis of α-Amino Acids via Ni(II) Complexation

The most powerful application of (S)-2-Amino-2-(3-fluorophenyl)ethanol is in the synthesis of tailor-made α-amino acids. The methodology relies on the alkylation of a nucleophilic glycine equivalent, which is rendered chiral and conformationally locked by complexation with Ni(II) and the auxiliary.[5]

Principle and Mechanism

The synthesis proceeds through three key stages:

  • Complex Formation: The chiral auxiliary, glycine, and a nickel(II) salt self-assemble to form a rigid, square-planar complex. This complex holds the glycine α-carbon in a defined chiral environment.

  • Diastereoselective Alkylation: The complex is deprotonated at the glycine α-carbon using a base to form a nucleophilic enolate. The bulky, chiral framework of the auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity.[6]

  • Cleavage and Recovery: The newly formed α-amino acid is liberated from the complex via acidic hydrolysis. The chiral auxiliary is then recovered from the reaction mixture.[5]

Overall Experimental Workflow

The following diagram illustrates the complete workflow from complex formation to the isolation of the final product.

G cluster_prep Step 1: Complex Formation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Cleavage & Isolation Aux (S)-Auxiliary Complex Chiral Ni(II)-Glycine Complex Aux->Complex Gly Glycine Gly->Complex Ni Ni(OAc)₂ Ni->Complex Base1 Base (e.g., DBU) Base1->Complex AlkylatedComplex Alkylated Ni(II) Complex (High d.e.) Complex->AlkylatedComplex Complex->AlkylatedComplex Elec Electrophile (R-X) Elec->AlkylatedComplex Base2 Base (e.g., KOH) Base2->AlkylatedComplex AminoAcid Target (S)-α-Amino Acid AlkylatedComplex->AminoAcid AlkylatedComplex->AminoAcid RecoveredAux Recovered Auxiliary AlkylatedComplex->RecoveredAux Acid Acid (e.g., 6N HCl) Acid->AminoAcid

Caption: General workflow for asymmetric α-amino acid synthesis.

Protocol 1: Preparation of the Chiral Ni(II)-Glycine Complex

This protocol describes the formation of the key chiral intermediate complex. The use of a soluble organic base like DBU has been shown to improve synthesis efficiency.[5]

Materials:

  • (S)-2-Amino-2-(3-fluorophenyl)ethanol (1.0 eq)

  • Glycine (1.0 eq)

  • Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O) (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)

  • Methanol (MeOH)

Procedure:

  • To a 50 L jacketed glass reactor, add (S)-2-Amino-2-(3-fluorophenyl)ethanol, glycine, Ni(OAc)₂·4H₂O, and DBU.[5]

  • Add methanol to the reactor.

  • Heat the mixture to 68–70 °C and stir vigorously for 20-22 hours.

  • During this time, the desired Ni(II) complex will precipitate as an orange solid.[5]

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

  • The complex is typically obtained in high yield (>98%) and purity (>99%) and can be used in the next step without further purification.[5]

Protocol 2: Diastereoselective Alkylation of the Ni(II) Complex

This protocol details the crucial stereocenter-forming reaction. The procedure is adapted from a large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid.

Materials:

  • Chiral Ni(II)-Glycine Complex (from Protocol 1) (1.0 eq)

  • Alkylating Agent (e.g., 1,1,1-trifluoro-2-iodoethane) (1.05-1.1 eq)

  • Potassium Hydroxide (KOH) (1.05 eq)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • In a four-necked flask under a nitrogen atmosphere, suspend the Chiral Ni(II)-Glycine Complex in a mixture of DMF and MeOH.

  • Add the alkylating agent (e.g., 1,1,1-trifluoro-2-iodoethane) to the suspension.[5]

  • Add a solution of KOH in MeOH to the flask.

  • Stir the resulting mixture at 20–35 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, add water (approx. 3 volumes relative to the starting complex) to the mixture and continue stirring for 1 hour to induce precipitation of the product.

  • Add another portion of water (approx. 2 volumes) and stir for an additional 1-1.5 hours.

  • Filter the precipitate, wash thoroughly with water, and air-dry to yield the alkylated Ni(II) complex with high diastereomeric excess (>99% de).

Representative Data

The following table summarizes typical results for the alkylation of related Ni(II) complexes, demonstrating the high diastereoselectivity achieved.

Electrophile (R-X)Product (α-Amino Acid)Diastereomeric Excess (d.e.)Yield
Benzyl BromidePhenylalanine80-92%Good
Allyl BromideAllylglycineLow-GoodModerate
1,1,1-trifluoro-2-iodoethane2-Amino-4,4,4-trifluorobutanoic acid>99%81%
Pyridylmethyl ChloridePyridylalanine>98%96%

(Data adapted from references[4][5][6])

Protocol 3: Acidic Cleavage and Recovery of the Chiral Auxiliary

This final protocol describes the liberation of the target α-amino acid and the crucial recovery of the chiral auxiliary.

Materials:

  • Alkylated Ni(II) Complex (from Protocol 2) (1.0 eq)

  • 6N Hydrochloric Acid (HCl) (5.0 eq)

  • Dimethoxyethane (DME) or another suitable solvent

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Cleavage: To a flask, add the alkylated Ni(II) complex and DME. Add 6N HCl and heat the mixture to 40–50 °C, stirring for 1 hour. The solution will typically change to a green suspension.[5]

  • Cool the mixture to room temperature and add water. Stir for another 1.5 hours.

  • Auxiliary Recovery: Filter the mixture. The solid is the hydrochloride salt of the chiral auxiliary. To recover the free base, suspend the solid in water and neutralize with saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to recover the (S)-2-Amino-2-(3-fluorophenyl)ethanol, which can be reused.

  • Amino Acid Isolation: The aqueous filtrate contains the hydrochloride salt of the target α-amino acid and NiCl₂. This solution can be carried forward for further steps, such as Fmoc-protection, after which the protected amino acid can be isolated by extraction or precipitation.[5]

Application as a Chiral Building Block

Beyond its role as a transient auxiliary, (S)-2-Amino-2-(3-fluorophenyl)ethanol can also be used as a chiral building block. Its primary amine can be acylated by a carboxylic acid to form a stable chiral amide. This is particularly useful for synthesizing complex molecules where the amino alcohol moiety is a permanent part of the final structure.

Protocol 4: Amide Bond Formation

This general protocol outlines the coupling of the auxiliary with a carboxylic acid using a standard peptide coupling reagent.

G Aux (S)-Auxiliary (Amine) Product Chiral Amide Product Aux->Product Acid Carboxylic Acid (R-COOH) Coupling Coupling Reagent (e.g., HATU, DIPEA) Acid->Coupling Coupling->Product

Caption: Amide coupling workflow.

Materials:

  • (S)-2-Amino-2-(3-fluorophenyl)ethanol (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in DMF in a round-bottom flask.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[7]

  • Add a solution of (S)-2-Amino-2-(3-fluorophenyl)ethanol in DMF to the activated mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amide.

Troubleshooting and Key Considerations

  • Incomplete Alkylation: Ensure the base (KOH) is fresh and the solvents are anhydrous. If the reaction stalls, a slight excess of the alkylating agent and base may be required.

  • Low Diastereoselectivity: Low temperatures during alkylation can sometimes improve selectivity, although the Ni(II) complex method generally performs well at room temperature. Ensure the integrity of the starting chiral auxiliary.

  • Difficult Cleavage: If acidic hydrolysis is slow, increasing the reaction time or temperature may be necessary. However, prolonged exposure to strong acid could risk racemization of sensitive amino acid products.

  • Auxiliary Recovery: Ensure complete neutralization during the workup to maximize the recovery of the free base form of the auxiliary in the organic layer.

References

  • Tessier, A., Pytkowicz, J., & Brigaud, T. (n.d.). Fluorinated chiral auxiliaries. BioCIS. Available at: [Link]

  • Han, J., Takeda, R., Liu, X., Konno, H., Abe, H., Hiramatsu, T., Moriwaki, H., & Soloshonok, V. A. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-Trifluorobutanoic Acid. Molecules, 24(24), 4521.
  • Belokon', Y. N., et al. (1985). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 17-24.
  • O'Donnell, M. J., et al. (2016). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. The Journal of Organic Chemistry, 81(3), 1089-1097.
  • Li, W., et al. (2014). Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. The Journal of Organic Chemistry, 79(17), 7937-7945.
  • Lygo, B., & Crosby, J. (2003). Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society, 125(42), 12798-12807.
  • Ghosh, A. K., & Brindisi, M. (2015).
  • Evans, D. A., et al. (1990). Asymmetric synthesis of unnatural α-amino acids. In Approaches to the Asymmetric Synthesis of Unusual Amino Acids (pp. 227-245). Springer.
  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Corey, E. J., & Guzman-Perez, A. (2016). Cationic Chiral Fluorinated Oxazaborolidines. More Potent, Second-Generation Catalysts for Highly Enantioselective Cycloaddition Reactions. Journal of the American Chemical Society, 138(4), 1304-1314.
  • Poce, G., et al. (2013).
  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Available at: [Link]

  • Wang, D.-H., et al. (2015). Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds: Scope and Mechanistic Studies. Journal of the American Chemical Society, 137(24), 7852-7860.
  • Qiu, F., & Qing, F.-L. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein Journal of Organic Chemistry, 5, 41.
  • Han, J., et al. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Belokon, Y. N., et al. (2002). Improved synthesis of the Ni(ii) complex of the Schiff base of (S)-2-[N-(N′-benzylprolyl)amino]benzophenone and glycine. Green Chemistry, 4, 249-251.
  • Soloshonok, V. A., et al. (2003). Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 68(21), 8086-8092.
  • Al-Jibouri, M. N. A. (2013). Synthesis and investigation of complex formation between amino acid (glycine) and various metal ion by using spectroscopic methods. Journal of Chemical and Pharmaceutical Research, 5(11), 580-584.
  • Kara, S., et al. (2018). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases.
  • El-Faham, A., & Albericio, F. (2018). Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 95, 422-435.
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Method

Application of (S)-2-Amino-2-(3-fluorophenyl)ethanol in Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitors

Introduction & Chemical Profiling In modern medicinal chemistry, the precise spatial arrangement of pharmacophores is paramount for achieving high target affinity and selectivity. (S)-2-Amino-2-(3-fluorophenyl)ethanol (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

In modern medicinal chemistry, the precise spatial arrangement of pharmacophores is paramount for achieving high target affinity and selectivity. (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS: 325152-98-5) is a highly specialized chiral building block widely utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors [1].

As a bifunctional chiral molecule containing both a primary amine and a primary alcohol, it serves as an excellent precursor for amide couplings, reductive aminations, and chiral auxiliary applications. Its most prominent application is in the development of pyrimidylpyrrole-based inhibitors targeting the Extracellular Signal-Regulated Kinases (ERK1/2), which are critical nodes in the oncogenic RAS/RAF/MEK/ERK signaling pathway [2].

Quantitative Physicochemical Data

Understanding the physicochemical properties of this building block is essential for predicting the pharmacokinetic behavior of the final drug candidate. The data below summarizes its key computational and structural metrics [3].

PropertyValueClinical / Synthetic Relevance
Chemical Name (S)-2-Amino-2-(3-fluorophenyl)ethanolIUPAC standard nomenclature.
CAS Number 325152-98-5Unique identifier for procurement and safety tracking.
Molecular Formula C8​H10​FNO Determines exact mass for LC-MS validation.
Molecular Weight 155.17 g/mol Low MW allows for incorporation into larger scaffolds without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area 46.25 ŲContributes moderately to the TPSA of the final drug, maintaining membrane permeability.
LogP 0.8178Favorable lipophilicity for passive cellular diffusion.
H-Bond Donors / Acceptors 2 / 2Provides critical interaction points for kinase hinge regions.

Mechanistic Rationale in Drug Design

The selection of (S)-2-Amino-2-(3-fluorophenyl)ethanol over its non-fluorinated or racemic counterparts is driven by strict structure-activity relationship (SAR) requirements.

  • The 3-Fluorophenyl Bioisosterism: Substituting a hydrogen atom with a fluorine atom at the meta position (3-fluoro) is a strategic choice. Fluorine is highly electronegative and introduces minimal steric bulk. This substitution lowers the pKa of the adjacent primary amine, which can optimize the basicity of the final compound, thereby reducing potential hERG channel liabilities. Furthermore, the strong C-F bond blocks cytochrome P450-mediated aromatic oxidation, significantly improving the metabolic stability and half-life of the therapeutic agent [1].

  • Stereospecific Kinase Binding: The (S)-configuration is non-negotiable for target engagement. In the crystal structures of ERK2 bound to pyrimidylpyrrole inhibitors (e.g., PDB: 3I5Z), the chiral amino alcohol moiety dictates the conformational fit within the ATP-binding pocket. The hydroxyl group extends to form critical hydrogen bonds with solvent-exposed residues, while the chiral center forces the 3-fluorophenyl ring into a specific hydrophobic sub-pocket. The (R)-enantiomer would create severe steric clashes, resulting in a near-total loss of inhibitory activity and selectivity against anti-targets like GSK3 [4].

Target Pathway: RAS/RAF/MEK/ERK Signaling

The RAS/RAF/MEK/ERK (MAPK) signal transduction pathway is heavily implicated in a variety of human cancers, including melanomas and colorectal carcinomas. Inhibitors derived from (S)-2-Amino-2-(3-fluorophenyl)ethanol are designed to act as ATP-competitive inhibitors of ERK1/2, the terminal kinases in this cascade, thereby halting oncogenic transcription and cellular proliferation [5].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF (MAP3K) RAS->RAF MEK MEK1/2 (MAP2K) RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Target Transcription Factors (Cell Proliferation/Survival) ERK->Target Inhibitor Pyrimidylpyrrole Inhibitor (Derived from CAS 325152-98-5) Inhibitor->ERK ATP-competitive Inhibition

MAPK signaling cascade illustrating the targeted inhibition of ERK1/2 by the synthesized compound.

Experimental Protocol: Amide Coupling Workflow

The following protocol details the synthesis of the ERK inhibitor (S)-N-{1-(3-fluorophenyl)-2-hydroxyethyl}-4-{5-methyl-2-(phenylamino)pyrimidin-4-yl}-1H-pyrrole-2-carboxamide using the chiral building block [1][5].

Causality & Experimental Logic
  • Coupling Reagent (HATU): HATU is utilized because it is highly efficient for sterically hindered amines and suppresses epimerization at the chiral center, ensuring the (S)-configuration remains intact.

  • Chemoselectivity (No OH Protection): The primary amine of the building block is significantly more nucleophilic than the primary alcohol. By strictly controlling the stoichiometry (1.05 equivalents of amine), the amide coupling proceeds chemoselectively without the need for cumbersome hydroxyl protecting groups (e.g., TBS or Benzyl), streamlining the synthesis.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 4-{5-methyl-2-(phenylamino)pyrimidin-4-yl}-1H-pyrrole-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere. Note: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive OAt ester intermediate.

  • Carboxyl Activation: Add HATU (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir the reaction mixture at room temperature for 15 minutes. The solution will typically transition to a deep yellow/orange color, confirming the formation of the activated ester.

  • Amide Coupling: Add (S)-2-Amino-2-(3-fluorophenyl)ethanol (1.05 eq, 0.525 mmol) in a single portion. Continue stirring at room temperature for 2 to 4 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Check: Proceed to workup only when the starting carboxylic acid mass is completely consumed and the target product mass [M+H]+ is the dominant peak. Ensure there is no [M+H]+ corresponding to double-acylation (O- and N-acylation).

  • Reaction Workup: Quench the mixture by adding saturated aqueous NaHCO3​ (15 mL). Extract the aqueous phase with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to aggressively partition residual DMF into the aqueous phase) followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Purification & Chiral Validation: Purify the crude residue via preparative HPLC (C18 column, H2​O /Acetonitrile gradient with 0.1% TFA). Analyze the purified fractions via Chiral HPLC to validate that the enantiomeric excess (ee) remains >98%.

Synthetic_Workflow Acid Pyrrole-2-carboxylic Acid Derivative Activation Activation (HATU, DIPEA, DMF) Acid->Activation Coupling Amide Coupling (RT, 2-4 hours) Activation->Coupling Amine (S)-2-Amino-2- (3-fluorophenyl)ethanol Amine->Coupling Validation In-Process Control (LC-MS / TLC) Coupling->Validation Purification Purification (Prep-HPLC) Validation->Purification Mass Confirmed Product Pure ERK Inhibitor (>98% ee) Purification->Product

Synthetic workflow for the amide coupling of the chiral amino alcohol to the pyrimidylpyrrole core.

References

  • Aronov, A. M., et al. (2009). Structure-guided design of potent and selective pyrimidylpyrrole inhibitors of extracellular signal-regulated kinase (ERK) using conformational control. PubMed. Retrieved from:[Link]

  • RCSB Protein Data Bank. 3I5Z: Crystal structure of ERK2 bound to (S)-N-(2-hydroxy-1-phenylethyl)-4-(5-methyl-2-(phenylamino)pyrimidin-4-yl)-1H-pyrrole-2-carboxamide. Retrieved from:[Link]

  • Google Patents. WO2021086726A1 - Improved methods, kits, compositions and dosing regimens for the use of heterocyclic inhibitors of erk1 and erk2.
Application

Large-scale synthesis protocols for (S)-2-Amino-2-(3-fluorophenyl)ethanol

Application Note: Large-Scale Synthesis Protocols for (S)-2-Amino-2-(3-fluorophenyl)ethanol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (S)-2-Amino-2-(3-fluorophenyl)ethan...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis Protocols for (S)-2-Amino-2-(3-fluorophenyl)ethanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS: 325152-98-5) Primary Application: Chiral building block and pharmacophore intermediate for kinase inhibitors and GPCR-targeting therapeutics.

Strategic Overview & Retrosynthetic Analysis

The scalable synthesis of enantiopure 1,2-amino alcohols is a persistent challenge in process chemistry. While the Sharpless Asymmetric Aminohydroxylation (AA) of 3-fluorostyrene using (DHQ)₂PHAL and carbamate nitrogen sources can directly yield the 2-aryl-2-aminoethanol scaffold, it suffers from mixed regioselectivity (typically 2:1 to 5:1) and relies on highly toxic osmium tetroxide, posing severe remediation hurdles for multi-kilogram scale-up [3].

To establish a self-validating, highly diastereoselective, and osmium-free system, this protocol utilizes the Ellman chiral sulfinamide platform [1]. The retrosynthetic strategy relies on the condensation of 3-fluorobenzaldehyde with a chiral tert-butanesulfinamide, followed by a diastereoselective vinyl Grignard addition, and subsequent oxidative cleavage/reduction of the olefin to yield the primary alcohol [4].

Mechanistic Rationale & Stereochemical Control (Expertise & Experience)

A critical stereochemical nuance in this route is the Cahn-Ingold-Prelog (CIP) priority inversion that occurs during the oxidative cleavage step.

  • In the intermediate allylic amine: The 3-fluorophenyl group (priority 2) outranks the vinyl group (priority 3).

  • In the final amino alcohol: The newly formed hydroxymethyl group (-CH₂OH) contains an oxygen atom, which outranks the carbon-only aromatic ring, making -CH₂OH priority 2 and the 3-fluorophenyl group priority 3.

Consequently, a single swap of priorities inverts the stereochemical descriptor. To obtain the target (S)-amino alcohol , the synthesis must proceed through the (R)-allylic amine .

Based on the established Zimmerman-Traxler transition state models for sulfinyl imines, the nucleophile attacks from the less hindered face dictated by the equatorial tert-butyl group. To selectively access the (R)-allylic amine, we must employ the (Ss)-enantiomer of tert-butanesulfinamide [1, 2].

Process Metrics & Quantitative Data

The following table summarizes the key process metrics for the optimized multi-kilogram workflow.

StepReactionYield (%)dr / eePMI Estimate*Scalability
1 Imine Condensation92 – 95%N/ALow (<10)>10 kg (Batch)
2 Vinyl Addition85 – 90%>98:2 drModerate (15-20)>10 kg (Batch)
3 Oxidative Cleavage & Reduction75 – 80%>98:2 drHigh (30-40)1 – 5 kg (Flow)
4 Acidic Deprotection95 – 98%>99% eeLow (<10)>10 kg (Batch)

*Process Mass Intensity (PMI) is an estimate of the total mass of materials used to produce 1 kg of product.

Step-by-Step Experimental Workflows

Step 1: Imine Condensation

Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium forward without the need for Dean-Stark conditions [2].

  • Charge a dry, N₂-flushed reactor with 3-Fluorobenzaldehyde (1.0 eq) and (Ss)-2-methylpropane-2-sulfinamide (1.05 eq) in anhydrous THF (5 vol).

  • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir the mixture for 12 hours.

  • IPC (In-Process Control): Monitor via HPLC until aldehyde consumption is >99%.

  • Quench by pouring the mixture into an equal volume of saturated aqueous NaCl with vigorous stirring. Filter the resulting titanium dioxide suspension through a pad of Celite.

  • Extract the aqueous layer with EtOAc, dry the combined organics over Na₂SO₄, and concentrate under vacuum to afford (Ss)-N-(3-fluorobenzylidene)-tert-butanesulfinamide.

Step 2: Diastereoselective Vinyl Addition

Causality: Maintaining strict cryogenic conditions (-78 °C) ensures the reaction proceeds exclusively through the highly ordered six-membered cyclic transition state, maximizing the diastereomeric ratio.

  • Dissolve the sulfinyl imine (1.0 eq) in anhydrous THF (10 vol) and cool to -78 °C under N₂.

  • Dropwise add Vinylmagnesium bromide (1.0 M in THF, 1.5 eq) over 1 hour, maintaining the internal temperature below -70 °C.

  • Stir for 2 hours at -78 °C, then slowly warm to room temperature.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry, and concentrate to yield (Ss,R)-N-(1-(3-fluorophenyl)allyl)-tert-butanesulfinamide.

Step 3: Oxidative Cleavage & in situ Reduction

Causality: Ozonolysis selectively cleaves the terminal alkene. Direct in situ reduction with NaBH₄ traps the intermediate ozonide/aldehyde directly to the primary alcohol, preventing epimerization. Note: For scales >1 kg, continuous flow ozonolysis is heavily recommended to limit the steady-state concentration of explosive ozonides.

  • Dissolve the allylic amine (1.0 eq) in a 1:1 mixture of DCM/MeOH (15 vol) and cool to -78 °C.

  • Bubble an O₃/O₂ mixture through the solution until a faint blue color persists.

  • Purge the system thoroughly with N₂ for 15 minutes to remove excess ozone.

  • Carefully add solid NaBH₄ (3.0 eq) in portions at -78 °C. Allow the reaction to warm to 0 °C over 2 hours.

  • Quench with acetone (to consume excess NaBH₄), followed by water. Extract with DCM, dry, and concentrate to afford (Ss,S)-N-(2-hydroxy-1-(3-fluorophenyl)ethyl)-tert-butanesulfinamide.

Step 4: Acidic Deprotection and Isolation

Causality: The sulfinyl group is highly acid-sensitive. HCl in MeOH efficiently cleaves the N-S bond, yielding the stable, highly crystalline hydrochloride salt of the target amino alcohol.

  • Dissolve the protected amino alcohol (1.0 eq) in MeOH (5 vol).

  • Add 4M HCl in Dioxane (3.0 eq) and stir at room temperature for 3 hours.

  • Concentrate the solution under vacuum to near dryness.

  • Triturate the residue with MTBE to precipitate the product. Filter and dry under high vacuum to afford (S)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride as a white solid.

Process Flow Visualization

G A 3-Fluorobenzaldehyde + (Ss)-tert-Butanesulfinamide B Step 1: Ti(OEt)4, THF, rt Imine Condensation A->B C (Ss)-N-(3-Fluorobenzylidene) -tert-butanesulfinamide B->C D Step 2: Vinylmagnesium Bromide THF, -78 °C C->D E (Ss,R)-N-(1-(3-Fluorophenyl)allyl) -tert-butanesulfinamide D->E F Step 3: Ozonolysis (O3), then NaBH4 DCM/MeOH, -78 °C to 0 °C E->F G (Ss,S)-N-(2-Hydroxy-1-(3-fluorophenyl)ethyl) -tert-butanesulfinamide F->G H Step 4: 4M HCl in Dioxane/MeOH rt, 3 h G->H I (S)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride H->I

Figure 1: Step-by-step synthetic workflow for (S)-2-Amino-2-(3-fluorophenyl)ethanol.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002.[Link]

  • Liu, G.; Cogan, D. A.; Owens, T. D.; Tang, T. P.; Ellman, J. A. "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." The Journal of Organic Chemistry, 1999.[Link]

  • Goossen, L. J. et al. "The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes." Organic Letters, 2003.[Link]

  • Buesking, A. W.; Ellman, J. A. "Convergent, asymmetric synthesis of vicinal amino alcohols via Rh-catalyzed addition of α-amido trifluoroborates to carbonyls." Chemical Science, 2014.[Link]

Method

Use of (S)-2-Amino-2-(3-fluorophenyl)ethanol as a research intermediate

Application Note: (S)-2-Amino-2-(3-fluorophenyl)ethanol as a Chiral Intermediate in Targeted Therapeutics Introduction & Chemical Identity (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS: 325152-98-5) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (S)-2-Amino-2-(3-fluorophenyl)ethanol as a Chiral Intermediate in Targeted Therapeutics

Introduction & Chemical Identity

(S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS: 325152-98-5) is a highly specialized chiral arylglycinol building block utilized extensively in medicinal chemistry and drug development[1]. Structurally, it features a primary amine and a primary alcohol on adjacent carbons, anchored by a 3-fluorophenyl ring. This specific stereochemical and electronic configuration makes it an invaluable intermediate for synthesizing complex active pharmaceutical ingredients (APIs), particularly ATP-competitive kinase inhibitors[1],[2].

A prominent application of this intermediate is its incorporation into pyrrole-pyrimidine derivatives, such as (S)-N-{1-(3-fluorophenyl)-2-hydroxyethyl}-4-{5-methyl-2-(phenylamino)pyrimidin-4-yl}-1H-pyrrole-2-carboxamide[1]. This class of compounds has been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a critical target in neurodegenerative diseases (e.g., Alzheimer's), metabolic disorders, and oncology[2].

Mechanistic Rationale in Drug Design (Causality & Expertise)

The selection of (S)-2-Amino-2-(3-fluorophenyl)ethanol over its enantiomer or non-fluorinated analogs is driven by strict structure-activity relationship (SAR) requirements:

  • The Role of the 3-Fluoro Substitution: The fluorine atom at the meta position serves a dual purpose. First, it acts as a metabolic shield, preventing rapid cytochrome P450-mediated oxidation at the electron-rich aromatic site. Second, the highly electronegative fluorine modulates the electron density of the phenyl ring, strengthening π-π stacking interactions with aromatic residues (such as Tyr134) within the kinase binding pocket.

  • The Criticality of the (S)-Configuration: Kinase ATP-binding pockets are highly stereosensitive. The (S)-stereocenter dictates the 3D trajectory of the molecule. When coupled via an amide bond, the (S)-configuration forces the terminal hydroxyl group into a solvent-exposed region to form stabilizing hydrogen bonds with the hinge region of GSK-3β. Conversely, the (R)-enantiomer would cause severe steric clashes with the kinase gatekeeper residue, abrogating binding affinity entirely.

Pathway Inhibitor Inhibitor with (S)-3-Fluoro- phenylglycinol Motif GSK3B GSK-3β Kinase (Active State) Inhibitor->GSK3B ATP-Competitive Binding Disease Hyperphosphorylation & Degradation (Pathology) Inhibitor->Disease Blocks Pathway GSK3B->Disease Phosphorylates Substrates Substrate β-Catenin / Tau (Unphosphorylated) Substrate->Disease Targets for Proteasome Homeostasis Cellular Homeostasis (Therapeutic Efficacy) Substrate->Homeostasis Accumulates (Inhibition Active)

Fig 1. Mechanism of action for GSK-3β inhibitors utilizing the chiral arylglycinol building block.

Analytical Validation Parameters

To ensure the integrity of downstream synthetic steps, the intermediate must meet stringent physicochemical criteria. Table 1 summarizes the required analytical profile.

Table 1: Physicochemical and Analytical Profile of (S)-2-Amino-2-(3-fluorophenyl)ethanol

ParameterSpecificationAnalytical MethodMechanistic Rationale
Enantiomeric Excess (ee) > 98.0%Chiral HPLC (Chiralpak AS-H)Prevents off-target binding and steric clashes in the kinase ATP pocket.
Chemical Purity > 99.0%UPLC-UV (210 nm / 254 nm)Ensures accurate stoichiometry during sensitive amide coupling steps.
Specific Rotation [α]D Conforms to standardPolarimetry (c=1, MeOH, 20°C)Rapid orthogonal verification of the (S)-configuration.
Moisture Content < 0.5%Karl Fischer TitrationPrevents hydrolysis of coupling reagents (e.g., HATU) in downstream steps.

Experimental Protocols & Workflows

The synthesis of phenylglycinol derivatives is typically achieved via the diastereoselective addition of Grignard reagents to chiral sulfinyl imines (Ellman's auxiliary)[3]. Once synthesized, the intermediate is coupled to the core scaffold. The following protocol details a self-validating workflow for the critical amide coupling step used to generate the final API.

Protocol: Amide Coupling to Form the GSK-3β Inhibitor Precursor

Objective: Couple (S)-2-Amino-2-(3-fluorophenyl)ethanol with 4-(5-methyl-2-(phenylamino)pyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid[1],[2]. Causality for Reagent Selection: The pyrrole-2-carboxylic acid is sterically hindered and electronically deactivated. HATU is selected over traditional EDC/HOBt because its 7-azabenzotriazole leaving group is highly reactive, facilitating rapid amidation at room temperature. This rapid kinetic profile is critical to suppress the base-catalyzed epimerization of the chiral α-carbon on the amino alcohol. DIPEA is utilized as a strictly non-nucleophilic base to prevent side reactions.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve the pyrrole-2-carboxylic acid derivative (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

    • Add HATU (1.2 eq, 0.6 mmol) followed by DIPEA (3.0 eq, 1.5 mmol).

    • Stir at 20 °C for 15 minutes.

    • Self-Validation Gate 1: Observe a color change to pale yellow, indicating the successful formation of the active OAt ester.

  • Nucleophilic Amine Addition:

    • Add (S)-2-Amino-2-(3-fluorophenyl)ethanol (1.1 eq, 0.55 mmol) dropwise as a pre-dissolved solution in anhydrous DMF (1.0 mL).

  • Reaction Monitoring (In-Process Control):

    • Stir the mixture for 2 hours at 20 °C.

    • Self-Validation Gate 2: Sample 10 µL of the reaction mixture, quench in 50% MeCN/H2O, and analyze via LC-MS. The reaction is deemed complete when the UV peak (254 nm) corresponding to the starting carboxylic acid is <1% and the desired product mass [M+H]+ is the dominant signal.

  • Workup & Extraction:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash sequentially with saturated aqueous NaHCO3 (2 × 10 mL) to remove acidic byproducts, 5% aqueous LiCl (2 × 10 mL) to extract residual DMF, and brine (10 mL).

  • Purification & Final Validation:

    • Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH 95:5).

    • Self-Validation Gate 3: Analyze the purified product via Chiralpak AD-H HPLC to ensure the enantiomeric excess (ee) remains >98%, confirming that no racemization occurred during the basic coupling conditions.

Workflow A 3-Fluorobenzaldehyde (Starting Material) B Asymmetric Synthesis (Ellman's Auxiliary) A->B Chiral Imine Formation C (S)-2-Amino-2- (3-fluorophenyl)ethanol B->C Diastereoselective Addition & Deprotection D Amide Coupling (HATU, DIPEA, DMF) C->D + Pyrrole-2-carboxylic Acid Derivative E Target Kinase Inhibitor (e.g., GSK-3β Inhibitor) D->E LC-MS & Chiral HPLC Validation

Fig 2. Synthesis and application workflow of the (S)-2-Amino-2-(3-fluorophenyl)ethanol intermediate.

References

  • Pan, Xingang, et al. "A general asymmetric synthesis of phenylglycinols." Tetrahedron: Asymmetry, vol. 22, no. 3, 2011, pp. 329-337. URL: [Link]

  • Vertex Pharmaceuticals Inc. "INHIBITORS OF GSK-3 AND CRYSTAL STRUCTURES OF GSK-3β PROTEIN AND PROTEIN COMPLEXES." World Intellectual Property Organization, Patent WO2002088078A2, 2002.

Sources

Application

Application Note: Biocatalytic Synthesis of (S)-2-Amino-2-(3-fluorophenyl)ethanol

Introduction & Mechanistic Rationale Chiral vicinal amino alcohols, such as (S)-2-Amino-2-(3-fluorophenyl)ethanol , are highly prized pharmacophores utilized in the synthesis of kinase inhibitors, beta-adrenergic agonist...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chiral vicinal amino alcohols, such as (S)-2-Amino-2-(3-fluorophenyl)ethanol , are highly prized pharmacophores utilized in the synthesis of kinase inhibitors, beta-adrenergic agonists, and other active pharmaceutical ingredients (APIs). Traditional chemical syntheses of these molecules often rely on heavy-metal catalysis or multi-step chiral pool derivations, which suffer from poor atom economy and toxic waste generation.

Biocatalysis provides a highly enantioselective, environmentally benign alternative. The synthesis of (S)-2-Amino-2-(3-fluorophenyl)ethanol can be elegantly achieved via ω -Transaminase ( ω -TA) mediated asymmetric reductive amination of the prochiral ketone, 2-hydroxy-1-(3-fluorophenyl)ethanone [1, 4].

The Causality of the Catalytic Mechanism

ω -Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes. The reaction is governed by a ping-pong bi-bi mechanism:

  • Oxidative Deamination: The amine donor (e.g., isopropylamine) donates its amino group to the PLP cofactor, converting it to pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct (acetone).

  • Reductive Amination: The PMP intermediate then transfers the amino group to the prochiral ketone substrate (2-hydroxy-1-(3-fluorophenyl)ethanone). The strict steric constraints of the enzyme's active site dictate the facial attack on the ketone, resulting in the exclusive formation of the (S)-enantiomer [1].

Because the transamination of ketones is thermodynamically unfavorable, experimental design must force the equilibrium toward the product. This is achieved by utilizing a massive molar excess of the amine donor and continuously removing the volatile byproduct [4].

Biocatalytic Workflows

We present two field-proven pathways for the synthesis of this target molecule: the primary direct asymmetric amination, and an advanced cascade deracemization for racemic starting materials [3].

Pathway A: Direct Asymmetric Reductive Amination

Pathway Ketone 2-Hydroxy-1-(3-fluorophenyl)ethanone (Prochiral Ketone) Enzyme (S)-ω-Transaminase + PLP pH 8.0, 30°C Ketone->Enzyme IPA Isopropylamine (IPA) (Amine Donor) IPA->Enzyme Product (S)-2-Amino-2-(3-fluorophenyl)ethanol (Target Chiral Amine) Enzyme->Product Acetone Acetone (Byproduct) Enzyme->Acetone

Fig 1: Asymmetric reductive amination pathway for (S)-2-Amino-2-(3-fluorophenyl)ethanol synthesis.

Pathway B: Cascade Deracemization (Alternative)

For scenarios where racemic 2-amino-2-(3-fluorophenyl)ethanol is cheaper to procure than the hydroxyketone, a deracemization cascade utilizing Cyclohexylamine Oxidase (ArCHAO) and an (S)- ω -TA can be deployed to achieve >99% ee [3].

Deracemization Racemate Racemic 2-Amino-2- (3-fluorophenyl)ethanol Oxidase Cyclohexylamine Oxidase (ArCHAO) Racemate->Oxidase (R)-Selective Deamination Enantiopure (S)-Enantiomer (>99% ee) Racemate->Enantiopure (S)-Enantiomer Intact Ketone Intermediate Ketone Oxidase->Ketone Transaminase (S)-ω-Transaminase + Amine Donor Ketone->Transaminase (S)-Selective Amination Transaminase->Enantiopure

Fig 2: Cascade deracemization of racemic mixture to enantiopure (S)-amino alcohol.

Experimental Protocol: Asymmetric Reductive Amination

This self-validating protocol is designed to maximize conversion while suppressing the keto-enol tautomerization side-reactions common to 2-hydroxyacetophenones [4].

Materials & Reagents
  • Substrate: 2-hydroxy-1-(3-fluorophenyl)ethanone (50 mM final concentration).

  • Amine Donor: Isopropylamine (IPA) (1.0 M final concentration).

  • Enzyme: Purified (S)-selective ω -Transaminase (e.g., from Chromobacterium violaceum or engineered Silicibacter pomeroyi variant).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1.0 mM).

  • Buffer: 100 mM HEPES buffer, pH 8.0.

  • Co-solvent: Dimethyl sulfoxide (DMSO) (10% v/v).

Step-by-Step Methodology

Step 1: Buffer and Donor Preparation

  • Prepare 100 mL of 100 mM HEPES buffer.

  • Add PLP to a final concentration of 1.0 mM. The solution will turn distinctively yellow.

  • Add Isopropylamine to a final concentration of 1.0 M. Causality Check: The addition of 1.0 M IPA will drastically spike the pH. You must titrate the solution back to pH 8.0 using 6M HCl. Failure to do so will instantly denature the transaminase upon addition. pH 8.0 is chosen as the optimal balance between PLP stability and enzyme activity [1].

Step 2: Substrate Solubilization

  • Dissolve 2-hydroxy-1-(3-fluorophenyl)ethanone in DMSO to create a 500 mM stock solution.

  • Add the substrate stock to the reaction buffer to achieve a final concentration of 50 mM (resulting in 10% v/v DMSO). Causality Check: Hydroxyketones have poor aqueous solubility. 10% DMSO ensures the substrate remains bioavailable without disrupting the hydration shell of the enzyme.

Step 3: Biocatalysis & Equilibrium Shifting

  • Initiate the reaction by adding 5 mg/mL of the (S)- ω -Transaminase.

  • Incubate the reaction mixture at 30°C with orbital shaking at 200 rpm for 24–48 hours.

  • Critical Step: Maintain the reaction in a vessel with a continuous gentle nitrogen sweep or leave the cap slightly vented in a fume hood. Causality Check: The transamination of a ketone with IPA generates acetone. Because the thermodynamic equilibrium constant ( Keq​ ) is unfavorable (often < 10⁻³), actively evaporating the volatile acetone shifts the equilibrium toward the product via Le Chatelier's principle[4].

Step 4: Reaction Quenching and Downstream Processing (DSP)

  • After 48 hours, quench the reaction by adding 10 M NaOH to adjust the pH to >11.0. Causality Check: The target amino alcohol has a pKa of ~9.5. Adjusting the pH to >11.0 fully deprotonates the amine, neutralizing its charge and forcing it into the organic phase during extraction.

  • Extract the aqueous mixture three times with equal volumes of Ethyl Acetate (EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-Amino-2-(3-fluorophenyl)ethanol.

Data Presentation & Optimization

The following tables summarize the quantitative optimization of the reaction parameters to ensure maximum yield and enantiomeric excess.

Table 1: Effect of Amine Donor Selection on Conversion Conditions: 50 mM substrate, 5 mg/mL enzyme, 30°C, 24h.

Amine DonorConcentrationByproductConversion (%)Enantiomeric Excess (ee %)
D-Alanine250 mMPyruvate42%>99% (S)
Isopropylamine (IPA)500 mMAcetone68%>99% (S)
Isopropylamine (IPA) 1000 mM Acetone >95% >99% (S)

Insight: While D-Alanine is a thermodynamically superior donor (as pyruvate removal via lactate dehydrogenase can make the reaction irreversible), IPA at 1000 mM combined with evaporative acetone removal is vastly more cost-effective for scale-up [2].

Table 2: Co-Solvent Optimization for Substrate Bioavailability Conditions: 50 mM substrate, 1.0 M IPA, pH 8.0, 30°C.

Co-Solvent (10% v/v)Substrate SolubilityEnzyme Relative ActivityOverall Yield
None (Aqueous only)Poor (Suspension)100%35%
MethanolGood65%52%
DMSO Excellent 92% 94%

Analytical Validation

To validate the integrity of the protocol, the following analytical methods must be employed:

  • Conversion Monitoring (RP-HPLC):

    • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 210 nm and 254 nm.

  • Enantiomeric Purity (Chiral HPLC):

    • Column: Chiralcel OD-H (or equivalent amylose/cellulose-based chiral stationary phase).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

    • Causality Check: The addition of 0.1% DEA is strictly required to prevent peak tailing of the primary amine on the chiral column.

References

  • Smith, M. E. B., Chen, B. H., et al. (2010). A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols: A Concise Transketolase-/ω-Transaminase-Mediated Synthesis of (2S,3S)-2-Aminopentane-1,3-diol. Organic Process Research & Development.[Link]

  • Zhang, J., et al. (2018). One pot simultaneous preparation of both enantiomer of β-amino alcohol and vicinal diol via cascade biocatalysis. Biotechnology Letters.[Link]

  • Wang, X., et al. (2020). Enantioselective Cascade Biocatalysis for Deracemization of Racemic β-Amino Alcohols to Enantiopure (S)-β-Amino Alcohols by Employing Cyclohexylamine Oxidase and ω-Transaminase. ChemBioChem.[Link]

  • Gomm, A., et al. (2023). Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. European Journal of Organic Chemistry.[Link]

Method

Application Notes &amp; Protocols: Flow Chemistry Methods for Fluorinated Amino Acid Synthesis

Introduction: The Strategic Advantage of Fluorine in Amino Acids and the Role of Flow Chemistry The introduction of fluorine into amino acids has become a cornerstone of modern drug discovery and chemical biology. The un...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorine in Amino Acids and the Role of Flow Chemistry

The introduction of fluorine into amino acids has become a cornerstone of modern drug discovery and chemical biology. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides and proteins.[1][2] This has led to the widespread use of fluorinated amino acids as invaluable tools for creating more potent and stable therapeutics and as sensitive probes for 19F NMR studies.[1]

However, the synthesis of these valuable building blocks is often hampered by the use of hazardous and aggressive fluorinating reagents, which can be difficult to handle safely and selectively in traditional batch processes.[3][4][5] Flow chemistry, or continuous-flow processing, has emerged as a transformative technology that mitigates these challenges.[6][7] By conducting reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time.[6][7][8] This enhanced control, coupled with significantly improved heat and mass transfer, not only improves safety but also frequently leads to higher yields, better selectivity, and the ability to perform reactions that are problematic in batch.[4][6]

These application notes provide detailed protocols for the synthesis of fluorinated amino acids using state-of-the-art flow chemistry techniques, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind the experimental choices, ensuring each protocol is a self-validating system grounded in authoritative research.

Protocol 1: Semi-Continuous Photooxidative Cyanation and Hydrolysis for Racemic Fluorinated α-Amino Acids

This method provides a convenient, protecting-group-free route to racemic fluorinated α-amino acids starting from fluorinated amines. The process involves a two-step sequence: a singlet-oxygen-driven photooxidative cyanation followed by an acid-mediated hydrolysis of the intermediate α-amino nitrile.[1][9] The use of a flow reactor is particularly advantageous for the first step, as it allows for precise control over light exposure and gas-liquid mixing, and for the safe handling of the often-unstable α-amino nitrile intermediate.[9]

Causality and Experimental Rationale:
  • Flow Photoreactor: A continuous-flow photoreactor ensures uniform irradiation of the reaction mixture, which is crucial for efficient generation of singlet oxygen. The small dimensions of the reactor tubing maximize light penetration, a significant challenge in scaled-up batch photochemical reactions.[4]

  • Gas-Liquid Contactor: A tube-in-tube or membrane-based gas-liquid contactor is employed to efficiently introduce oxygen into the flowing stream in a controlled and safe manner. This setup provides a high surface-area-to-volume ratio, maximizing gas transfer and preventing the formation of potentially hazardous gas pockets.

  • Telescoped Reaction: The intermediate α-amino nitrile can be unstable and difficult to isolate, especially for aliphatic amines.[9] A key advantage of this flow setup is the ability to directly "telescope" the output from the photoreactor into the hydrolysis reactor without intermediate purification, minimizing decomposition of the nitrile.

Experimental Workflow Diagram:

G cluster_0 Step 1: Photooxidative Cyanation (Flow) cluster_1 Step 2: Hydrolysis (Flow/Batch) A Fluorinated Amine (in MeTHF) M1 T-Mixer A->M1 B Photosensitizer (TPP in MeTHF) B->M1 C TMSCN / TBAF (in MeTHF) M2 T-Mixer C->M2 P1 Syringe Pump A P1->A P2 Syringe Pump B P2->B P3 Syringe Pump C P3->C O2 Oxygen Source GLC Gas-Liquid Contactor O2->GLC M1->M2 M2->GLC PR FEP Coil Photoreactor (420 nm LED Irradiation) GLC->PR BPR1 Back Pressure Regulator (10 bar) PR->BPR1 Out1 α-Amino Nitrile Intermediate Stream BPR1->Out1 M3 T-Mixer Out1->M3 Direct Transfer HCl Aqueous HCl (30%) HCl->M3 P4 Syringe Pump D P4->HCl HR Heated Coil Reactor (e.g., 80°C) M3->HR Coll Product Collection & Work-up HR->Coll caption Workflow for Photooxidative Cyanation and Hydrolysis. G cluster_0 Electrochemical Fluorination in Flow A Proline Derivative & HF•Et3N in MeCN ER Electrochemical Flow Reactor (e.g., Vapourtec Ion) A->ER P1 HPLC Pump P1->A BPR Back Pressure Regulator ER->BPR M1 T-Mixer BPR->M1 Q In-line Quench (e.g., aq. NaHCO3) Q->M1 P2 Quench Pump P2->Q PS Phase Separator (Optional) M1->PS Coll Product Collection PS->Coll caption Workflow for Electrochemical Fluorination of Proline.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (S)-2-Amino-2-(3-fluorophenyl)ethanol Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists facing yield and purity bottlenecks during the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists facing yield and purity bottlenecks during the synthesis of chiral amino alcohols.

The synthesis of (S)-2-Amino-2-(3-fluorophenyl)ethanol from its corresponding amino acid, (S)-3-fluorophenylglycine, presents unique challenges. Because the chiral center is benzylic, it is highly susceptible to racemization under basic conditions. Furthermore, the high water solubility of the resulting amino alcohol often leads to severe product loss during aqueous workup. This guide provides a mechanistic understanding of these pitfalls and a self-validating protocol to overcome them.

Mechanistic Workflow & Diagnostic Pathways

The most reliable method for reducing free amino acids to amino alcohols without compromising enantiomeric purity is the NaBH₄/I₂ system [1][2]. This reagent combination generates diborane ( B2​H6​ ) in situ, which selectively reduces the carboxylic acid while leaving the sensitive benzylic stereocenter intact[3][4].

Pathway A (S)-3-Fluorophenylglycine (Free Amino Acid) B NaBH4 / I2 in THF In situ B2H6 Generation A->B 0°C to RT C Borane-Amine Complex Intermediate B->C Reflux 18h D MeOH Quench & 20% KOH Reflux C->D Complex Cleavage E (S)-2-Amino-2-(3-fluorophenyl) ethanol D->E CH2Cl2 Extraction

Synthesis pathway of (S)-2-Amino-2-(3-fluorophenyl)ethanol via NaBH4/I2.

Troubleshooting Decision Tree

If you are experiencing low isolated yields, use the following diagnostic logic to isolate the root cause of your material loss.

Troubleshooting Start Low Yield of (S)-2-Amino-2- (3-fluorophenyl)ethanol Check1 Is starting material fully consumed? (Check via HPLC/TLC) Start->Check1 NoConv Incomplete Reduction: - Check NaBH4 activity - Ensure anhydrous THF - Verify I2 stoichiometry Check1->NoConv No YesConv Is product lost during workup? Check1->YesConv Yes Complex Borane-Amine Complex Intact: - Reflux with KOH/NaOH - Ensure complete gas evolution YesConv->Complex Missing product mass Extraction Poor Extraction Efficiency: - Saturate aq. layer with NaCl - Extract with CH2Cl2 YesConv->Extraction Product trapped in aq. layer

Diagnostic workflow for resolving yield loss in amino alcohol synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My HPLC shows complete conversion of the amino acid, but my isolated yield of the amino alcohol is below 40%. Where is my product? A1: Your product is likely trapped in the aqueous layer as a stable borane-amine complex . When diborane reduces the carboxylic acid, the resulting Lewis basic amine immediately coordinates with the Lewis acidic boron[2]. This complex is highly water-soluble and will not partition into your organic extraction solvent. Causality & Solution: You must chemically cleave the B-N bond. After quenching the reaction with methanol, concentrate the mixture and stir the resulting paste in 20% aqueous KOH for 4–6 hours (or reflux gently)[1]. This basic hydrolysis destroys the complex, liberating the free amino alcohol for extraction.

Q2: I am observing a significant loss of enantiomeric excess (ee%). How can I prevent racemization? A2: The chiral center of (S)-3-fluorophenylglycine is benzylic, making the α -proton relatively acidic and highly prone to base-catalyzed deprotonation (racemization). If you are using a two-step method (e.g., esterification followed by reduction), the basic conditions often used to liberate the ester free-base will cause racemization. Causality & Solution: Switch to the direct reduction of the unprotected amino acid using the NaBH₄/I₂ system[3][5]. The reaction initiates via the formation of an acyloxyborohydride intermediate under mildly acidic/neutral conditions, completely avoiding the thermodynamic drive for enolization and preserving >99% optical purity[4][6].

Q3: Why is my extraction efficiency so poor even after breaking the borane complex? A3: (S)-2-Amino-2-(3-fluorophenyl)ethanol is a highly polar molecule with strong hydrogen-bonding capabilities, giving it an unfavorable partition coefficient in standard non-polar solvents like diethyl ether or hexanes. Furthermore, it can act as a surfactant, creating stubborn emulsions. Causality & Solution: Saturate the aqueous phase with NaCl (brine) to force the organic product out of the water (salting-out effect). Use Dichloromethane ( CH2​Cl2​ ) or Ethyl Acetate ( EtOAc ) for extraction, as they offer superior solvation for chiral amino alcohols[1][3].

Quantitative Data & Optimization Tables

To ensure reproducible scale-up, adhere strictly to the stoichiometric boundaries and solvent selections outlined below.

Table 1: Reagent Stoichiometry & Mechanistic Purpose

ReagentEquivalentsMechanistic Purpose & Causality
(S)-3-Fluorophenylglycine 1.0 eqChiral starting material. Must be dry to prevent premature hydride quenching.
NaBH₄ 2.4 – 2.5 eqHydride source. Excess is required because 1 eq is consumed forming H2​ gas with the carboxylic acid proton, and further equivalents are needed for the reduction and complexation[3].
Iodine ( I2​ ) 1.0 eqOxidant. Reacts with NaBH₄ to generate diborane ( B2​H6​ ) in situ[2][5].
Methanol ExcessQuenching agent. Reacts with unreacted borane to form volatile trimethyl borate.
20% aq. KOH ExcessHydrolysis agent. Competitively binds boron to liberate the free amine[1].

Table 2: Extraction Solvent Efficiency for Benzylic Amino Alcohols

Solvent SystemEmulsion RiskRelative Extraction YieldRecommendation
Diethyl EtherLow< 40%Not recommended; product is too polar.
Ethyl AcetateMedium75 - 85%Acceptable, but requires multiple washes.
CH2​Cl2​
  • Brine
Low (if brine used) > 90% Optimal. High partition coefficient for amino alcohols[1].
n-ButanolHigh> 95%Use only as a last resort due to high boiling point (difficult to remove).

Validated Experimental Protocol

This protocol is a self-validating system. Visual cues (gas evolution, color changes) are embedded within the steps to confirm chemical transformations in real-time. This methodology is adapted from the authoritative McKennon et al. standards for amino acid reduction[3][4].

Step-by-Step Methodology:

  • System Preparation: Equip a dry 1-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. Purge the system with inert gas (Nitrogen or Argon).

  • Hydride Suspension: Charge the flask with NaBH₄ (9.08 g, 240 mmol, 2.4 equiv) and 250 mL of anhydrous THF.

  • Substrate Addition: Add (S)-2-amino-2-(3-fluorophenyl)acetic acid (16.9 g, 100 mmol, 1.0 equiv) in one portion. Self-Validation: Minor gas evolution may occur as the carboxylic proton reacts with the hydride.

  • In Situ Borane Generation: Cool the flask to 0 °C using an ice bath. Dissolve Iodine ( I2​ ) (25.4 g, 100 mmol, 1.0 equiv) in 100 mL of anhydrous THF and transfer it to the addition funnel. Add the iodine solution dropwise over 30–45 minutes.

    • Self-Validation: Vigorous H2​ gas evolution will occur. The brown color of the iodine will rapidly dissipate as it is reduced, indicating the successful formation of B2​H6​ [1][3].

  • Reduction: Once the addition is complete and the solution turns into a cloudy white suspension, remove the ice bath and heat the reaction to reflux for 14–18 hours.

  • Quenching: Cool the reaction to room temperature. Carefully add Methanol dropwise until all solid white material dissolves and gas evolution ceases. Self-Validation: The clearing of the suspension confirms the destruction of excess borane.

  • Complex Cleavage: Concentrate the solution via rotary evaporation to yield a white, pasty oil. Dissolve this oil in 150 mL of 20% (w/w) aqueous KOH. Stir mechanically at room temperature for 4–6 hours (or gently reflux for 2 hours)[1][4].

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of saturated NaCl (brine) to minimize emulsion formation. Extract the aqueous layer with CH2​Cl2​ (3 × 150 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The product, (S)-2-Amino-2-(3-fluorophenyl)ethanol, will be obtained as a highly pure solid or viscous oil that crystallizes upon standing.

References

  • Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. (2019). Stack Exchange.
  • Periasamy, M., & Thirumalaikumar, M. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry. (2000).
  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. A convenient reduction of amino acids and their derivatives. J. Org. Chem. 1993, 58(13), 3568.

Sources

Optimization

Technical Support Center: Troubleshooting the Amination of 1-Ethenyl-3-fluorobenzene

1-Ethenyl-3-fluorobenzene (commonly known as 3-fluorostyrene) is a highly valuable synthon in drug development, enabling the installation of bioisosteric fluoro-aromatic motifs. However, the functionalization of its viny...

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Author: BenchChem Technical Support Team. Date: March 2026

1-Ethenyl-3-fluorobenzene (commonly known as 3-fluorostyrene) is a highly valuable synthon in drug development, enabling the installation of bioisosteric fluoro-aromatic motifs. However, the functionalization of its vinyl group via amination (e.g., hydroamination, oxidative amination) is frequently complicated by the electronic influence of the meta-fluoro substituent and the inherent reactivity of the styrene system.

This guide provides field-proven troubleshooting strategies to overcome common side reactions, including regioselectivity failures, aminodefluorination, epoxidation, and auto-polymerization.

G A Issue Detected B Analyze Crude NMR/MS A->B C Loss of F signal? B->C D Aminodefluorination Switch to 2-MeTHF C->D Yes E Broad NMR peaks? C->E No F Polymerization Lower Temp/Add BHT E->F Yes G Unexpected Isomer? E->G No H Regioselectivity Issue Tune Catalyst/Ligand G->H Yes

Diagnostic workflow for identifying and resolving 3-fluorostyrene amination side reactions.

Section 1: Controlling Regioselectivity (Markovnikov vs. Anti-Markovnikov)

Q: My hydroamination of 3-fluorostyrene yields predominantly the branched (Markovnikov) amine. How can I selectively synthesize the linear (anti-Markovnikov) product?

A: The intrinsic electronic bias of the styrene double bond strongly favors Markovnikov addition due to the formation of a stabilized benzylic intermediate during the catalytic cycle. To reverse this regioselectivity, you must override the substrate's electronic bias using steric control or specialized transmetalation pathways.

For transition-metal systems, utilizing1 in ionic liquids can drive 100% anti-Markovnikov selectivity[1]. Alternatively,2 intercepts the styrene to form a benzylic copper intermediate, which subsequently reacts with an electrophilic amine source (e.g., hydroxylamine O-benzoate) to exclusively yield the linear amine[2].

Table 1: Influence of Catalyst Systems on 3-Fluorostyrene Hydroamination Regioselectivity

Catalyst SystemLigandMajor RegioisomerSelectivity
Acidic/Base-FreeNoneMarkovnikov>90%
PdCl₂(PhCN)₂Benzimidazole NHCAnti-Markovnikov100%
CuHDTBM-SEGPHOSAnti-Markovnikov>95%
Protocol: CuH-Catalyzed Anti-Markovnikov Hydroamination
  • In a nitrogen-filled glovebox, combine Cu(OAc)₂ (5 mol%) and DTBM-SEGPHOS (5.5 mol%) in anhydrous THF. Stir for 15 minutes to pre-form the catalyst complex.

  • Add dimethoxymethylsilane (DMMS, 2.0 equiv) to generate the active CuH species.

  • Slowly add 3-fluorostyrene (1.0 equiv) and the electrophilic amine source (e.g., N-benzylhydroxylamine O-benzoate, 1.2 equiv).

  • Seal the vessel, remove from the glovebox, and stir at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography. Self-Validation Check: This protocol acts as a self-validating system; if the active CuH species fails to form due to moisture or ligand degradation, the starting styrene will be recovered unreacted rather than converted into a polymerized mess.

Section 2: Suppressing Aminodefluorination in Metal-Free Systems

Q: When performing transition-metal-free hydroamination using solvated electrons, I observe a significant loss of the fluorine atom. Why does this occur, and how can it be prevented?

A: In 3, the reaction proceeds via a highly reactive radical anion intermediate[3]. This intermediate faces a kinetic bifurcation: it can either undergo the desired protonation at the alkene or suffer C–F bond cleavage (aminodefluorination). The solvent's coordination environment dictates this pathway. In standard THF, the C–F cleavage pathway is kinetically competitive for 3-fluorostyrene. However, switching the solvent to 2-methyltetrahydrofuran (2-MeTHF) alters the solvation sphere of the lithium cation, thermodynamically disfavoring defluorination and yielding the exclusive hydroamination product[3].

Pathway S 3-Fluorostyrene + Amine + Solvated e- R Radical Anion Intermediate S->R P1 C-F Cleavage (THF Solvent) R->P1 P2 C=C Protonation (2-MeTHF Solvent) R->P2 O1 Aminodefluorination (Side Product) P1->O1 O2 Hydroamination (Target Product) P2->O2

Mechanistic divergence of 3-fluorostyrene radical anions governed by solvent selection.

Table 2: Solvent Effects on Solvated Electron-Driven Hydroamination of 3-Fluorostyrene

SolventTarget Hydroamination YieldAminodefluorination (Side Product)
THF< 15%> 75%
2-MeTHF87%0% (Not observed)
Protocol: Solvated Electron-Driven Hydroamination (Aminodefluorination-Free)
  • Under a strict argon atmosphere, add granulated lithium (1.0 equiv) to a flame-dried Schlenk tube.

  • Add anhydrous 2-MeTHF (0.2 M relative to substrate). Do not use THF.

  • Introduce 3-fluorostyrene (1.0 equiv) and the secondary amine (1.5 equiv).

  • Subject the mixture to ultrasonic irradiation (sonication) at ambient temperature until complete consumption of the lithium granules is observed (typically 2–4 hours).

  • Quench carefully with water, extract with diethyl ether, and concentrate for purification. Self-Validation Check: The use of 2-MeTHF acts as an internal control for solvent purity; if defluorination is observed, it indicates the presence of uninhibited THF or protic impurities in your solvent supply.

Section 3: Mitigating Epoxidation and Polymerization

Q: During the oxidative amination/diamination of 3-fluorostyrene, my yields are compromised by epoxidation and auto-polymerization. What are the best mitigation strategies?

A: Epoxidation is a rapid background reaction when utilizing strong oxidants like hypervalent iodine or N-fluorobenzenesulfonimide (NFSI). To mitigate this, solvent engineering is required.4 by moving away from standard chlorinated solvents to a highly fluorinated, hydrogen-bond-donating solvent mixture, such as tert-butyl methyl ether (tBuOMe) combined with hexafluoroisopropanol (HFIP)[4]. This specific solvent matrix accelerates the desired C–N bond formation while suppressing oxygen transfer.

To prevent polymerization, ensure that the reaction temperature remains strictly below 60°C. If the amination mechanism is strictly two-electron (non-radical), the addition of a radical scavenger such as BHT (butylated hydroxytoluene, 1 mol%) will effectively terminate any auto-polymerization cascades without interfering with the catalytic cycle.

References[1] Title: Anti-Markovnikov hydroaminations of styrene catalyzed by palladium(II) N-heterocyclic carbene complexes under conventional and microwave heating

Source: researchgate.net URL: [3] Title: Solvated electron-driven hydroamination of olefins Source: rsc.org URL: [4] Title: Catalytic Asymmetric Diamination of Styrenes Source: scispace.com URL: [2] Title: Copper Hydride Catalyzed Hydroamination of Alkenes and Alkynes Source: scispace.com URL:

Sources

Troubleshooting

Purification strategies for (S)-2-Amino-2-(3-fluorophenyl)ethanol from reaction mixtures

Technical Support Center: Purification of (S)-2-Amino-2-(3-fluorophenyl)ethanol From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of (S)-2-Amino-2-(3-fluorophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (S)-2-Amino-2-(3-fluorophenyl)ethanol

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of (S)-2-Amino-2-(3-fluorophenyl)ethanol. This valuable chiral building block is a key intermediate in pharmaceutical development.[1] Achieving high enantiomeric purity is critical for its application, yet separating it from complex reaction mixtures presents significant challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to navigate these purification hurdles effectively. We will move beyond simple protocols to explore the underlying principles, enabling you to make informed decisions and optimize your purification workflows.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (S)-2-Amino-2-(3-fluorophenyl)ethanol, primarily focusing on the two most common industrial methods: Diastereomeric Salt Crystallization and Preparative Chiral HPLC.

Diastereomeric Salt Crystallization Issues

Question: I've added my chiral resolving agent to the racemic 2-Amino-2-(3-fluorophenyl)ethanol, but the diastereomeric salt is oiling out instead of crystallizing. What's happening and how can I fix it?

Answer: This is a common and frustrating problem that typically points to issues with supersaturation, solvent choice, or temperature. An "oil" forms when the diastereomeric salt comes out of solution at a concentration above its solubility limit but below the concentration required for nucleation and crystal growth.

  • Causality & Explanation: The solvent system you are using may be too effective at dissolving the salt, or the cooling process is too rapid, leading to a sudden crash-out. The polarity of the solvent plays a critical role; a solvent that is too polar may prevent the salt from precipitating, while one that is too non-polar may cause it to precipitate as an amorphous oil.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil. Once it is a clear solution, add more of the primary solvent (e.g., 10-20% volume increase) to reduce the overall concentration.

    • Slow Cooling: Implement a very slow, controlled cooling ramp. A rate of 5-10 °C per hour is a good starting point. Rapid cooling shocks the system, favoring oil formation over ordered crystal lattice formation.

    • Introduce an Anti-Solvent: If dilution alone doesn't work, consider adding a less polar "anti-solvent" (e.g., heptane, toluene) dropwise to the warm, clear solution until slight turbidity appears. This reduces the overall solubility of the salt, encouraging crystallization. Then, begin the slow cooling process.

    • Seeding: If you have a small amount of the desired crystalline diastereomeric salt, add a single seed crystal to the slightly supersaturated solution to provide a template for crystal growth.

    • Solvent Screening: If the above steps fail, a different solvent system is necessary. Screening various alcohols (methanol, ethanol, isopropanol) or their mixtures with water or non-polar solvents is a standard approach.[2]

Question: My crystallization yielded the diastereomeric salt, but after liberation of the free amine, the enantiomeric excess (ee) is much lower than expected (<80%). Why?

Answer: Low enantiomeric excess after a single crystallization step is not unusual and typically indicates that the crystallization process did not have high enough diastereoselectivity.

  • Causality & Explanation: The two diastereomeric salts—(S)-amine•(R)-acid and (R)-amine•(R)-acid (assuming an (R)-acid resolving agent)—may have similar solubilities in your chosen solvent system.[3] This leads to co-precipitation, where the undesired diastereomer is incorporated into the crystal lattice of the desired one, forming a solid solution.[2] Alternatively, if crystallization is left for too long, the more soluble diastereomer may begin to crystallize after the less soluble one, reducing the overall purity.[4]

  • Troubleshooting Steps:

    • Recrystallization: The most straightforward solution is to perform one or more recrystallizations of the diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. Each recrystallization step should enrich the desired diastereomer.

    • Kinetic vs. Thermodynamic Control: Investigate the crystallization time. Sometimes, the desired diastereomer crystallizes much faster (kinetic product). In such cases, a shorter crystallization time followed by rapid filtration can yield higher purity, albeit with a lower yield.[4] Conversely, a longer time may be needed for the system to reach thermodynamic equilibrium, favoring the most stable (and often least soluble) crystal form.

    • Re-evaluate the Resolving Agent: Not all resolving agents are created equal for a given compound. If recrystallization is inefficient, screen other commercially available chiral acids like mandelic acid, tartaric acid derivatives (e.g., Di-p-toluoyl-D-tartaric acid), or camphorsulfonic acid.[2] The formation of a stable hydrogen-bonding network is key to effective resolution.[3]

    • Check Purity of Resolving Agent: Ensure the chiral resolving agent itself has a high enantiomeric purity (>99%). An impure agent will directly limit the maximum achievable ee of your product.

Preparative Chiral HPLC Issues

Question: I am seeing poor resolution or peak tailing on my preparative chiral column. How can I improve the separation?

Answer: Poor resolution in chiral HPLC is a multi-factorial problem often linked to the mobile phase, flow rate, column health, or sample preparation.

  • Causality & Explanation: Chiral recognition on a chiral stationary phase (CSP) is based on delicate, transient interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance).[5] The mobile phase composition directly mediates these interactions. Peak tailing often suggests secondary interactions or column overload.

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Adjust Modifier: For normal-phase chromatography (common for chiral separations), small changes in the alcohol modifier (e.g., isopropanol, ethanol) concentration in the hexane/heptane mobile phase can dramatically affect selectivity.

      • Add an Additive: Amines like (S)-2-Amino-2-(3-fluorophenyl)ethanol can exhibit strong interactions with residual silanols on the silica support, causing peak tailing. Adding a small amount of a competing base, like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase can mask these sites and improve peak shape.

    • Reduce Flow Rate: Decreasing the flow rate increases the time the analyte spends interacting with the CSP, which can enhance resolution, especially if the separation is kinetically limited.[6]

    • Check for Column Overload: Inject a smaller mass of your sample. If peak shape and resolution improve, you are likely overloading the column. For preparative work, you want to load as much as possible, but not at the expense of resolution. Find the optimal loading capacity through a loading study.

    • Ensure Proper Sample Dissolution: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peak shapes.[7]

Question: My chiral column's backpressure has suddenly increased, and performance has dropped. Is the column dead?

Answer: Not necessarily. A sudden pressure increase usually points to a blockage at the column inlet frit, often caused by precipitated sample or particulate matter.[7] A performance drop could be related, or it could indicate damage to the stationary phase.

  • Causality & Explanation: If the sample is not fully dissolved or precipitates upon contact with the mobile phase, it can clog the inlet frit.[7] Certain solvents (e.g., DMSO, DMF) are incompatible with coated polysaccharide-based chiral columns and can irreversibly damage the stationary phase by dissolving the chiral polymer.[7]

  • Troubleshooting Steps:

    • Reverse and Flush: First, disconnect the column and reverse its flow direction. Flush with a compatible mobile phase (e.g., isopropanol) at a low flow rate. This can often dislodge particulates from the inlet frit.

    • Use a Guard Column: Always use a guard column for preparative work. It is a small, inexpensive column that protects the main analytical column from contaminants and is designed to be replaced regularly.

    • Check Solvent Compatibility: Crucially , always verify the compatibility of your sample solvent and mobile phase with the column manufacturer's instructions. Coated columns (like many Daicel CHIRALPAK® series) are particularly sensitive. Immobilized columns offer greater solvent flexibility.[7]

    • Strong Solvent Wash (Immobilized Columns Only): If you have an immobilized CSP, you can often restore performance by flushing with strong, prohibited solvents for coated columns, such as ethyl acetate, THF, or even DCM. Never do this with a coated column. [7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for purifying (S)-2-Amino-2-(3-fluorophenyl)ethanol from a racemic mixture? The two most industrially relevant strategies are diastereomeric salt crystallization and preparative chiral chromatography (HPLC or SFC). Diastereomeric salt crystallization is a classical, cost-effective method for large-scale production that relies on the differential solubility of diastereomeric salts.[8] Chiral chromatography offers higher resolution and faster method development but is often more expensive in terms of solvents and specialized stationary phases.[9]

Q2: How do I select the best chiral resolving agent for diastereomeric salt formation? Selection is largely empirical. However, a good starting point is to match the functionality of your compound. For a basic amine like (S)-2-Amino-2-(3-fluorophenyl)ethanol, chiral acids are used. Commonly successful agents include (R,R)- or (S,S)-tartaric acid, (R)- or (S)-mandelic acid, and their derivatives.[4][8] The optimal agent is found through a screening process where small-scale crystallization trials are performed with several different acids and solvents to see which combination provides the best yield and diastereoselectivity.[2]

Q3: Can I use extraction to purify the final (S)-2-Amino-2-(3-fluorophenyl)ethanol product? Yes, liquid-liquid extraction is a critical step after the chiral resolution. Once the diastereomeric salt is isolated and the chiral auxiliary is cleaved (typically by adding a base like NaOH to deprotonate the amine), the free (S)-2-Amino-2-(3-fluorophenyl)ethanol can be extracted from the aqueous layer into an organic solvent like dichloromethane (DCM) or ethyl acetate.[4] This step removes the water-soluble salt of the resolving agent.

Q4: What analytical technique should I use to determine the enantiomeric excess (ee) of my purified product? The standard and most reliable method is analytical Chiral HPLC. A small aliquot of the purified sample is injected onto a chiral column (e.g., CHIRALPAK® series) under established analytical conditions. The peak areas of the (S) and (R) enantiomers are integrated, and the ee is calculated using the formula: ee (%) = [((S-peak area) - (R-peak area)) / ((S-peak area) + (R-peak area))] * 100.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification via Diastereomeric Salt Crystallization

This protocol is a representative example using (R,R)-Tartaric Acid. Optimal conditions, particularly the solvent and volumes, may require adjustment based on the specific impurity profile of your reaction mixture.

Objective: To isolate (S)-2-Amino-2-(3-fluorophenyl)ethanol from a racemic mixture.

Materials:

  • Racemic 2-Amino-2-(3-fluorophenyl)ethanol

  • (R,R)-(+)-Tartaric Acid (resolving agent)

  • Methanol (solvent)

  • Deionized Water

  • 2M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve 10.0 g of racemic 2-Amino-2-(3-fluorophenyl)ethanol in 100 mL of methanol.

    • In a separate beaker, dissolve 0.5 equivalents of (R,R)-Tartaric Acid (4.8 g) in 50 mL of methanol. Using a half-equivalent of the resolving agent is a common strategy.[8]

    • Warm both solutions gently (to ~40 °C) and add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the combined solution to cool slowly to room temperature. Crystal formation should be observed. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystallization begins, continue stirring at room temperature for 2 hours, then cool the mixture to 0-5 °C in an ice bath and hold for another 2 hours to maximize yield.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold methanol (2 x 15 mL) to remove soluble impurities.

    • Dry the crystals under vacuum. At this stage, a small sample can be taken to determine diastereomeric purity if desired. For higher purity, this salt can be recrystallized from fresh hot methanol.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in 100 mL of deionized water.

    • Add 2M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >12. This neutralizes the tartaric acid and deprotonates the amine. Ensure all solids have dissolved.

  • Extraction and Isolation:

    • Transfer the aqueous solution to a separatory funnel and extract the free amine with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting solid or oil is the purified (S)-2-Amino-2-(3-fluorophenyl)ethanol. Dry further under high vacuum.

  • Analysis:

    • Determine the final yield and assess the enantiomeric excess using analytical chiral HPLC.

Protocol 2: Purification via Preparative Chiral HPLC

This protocol provides a general workflow. The specific column and mobile phase must be determined through an initial screening process.

Objective: To separate (S)- and (R)-2-Amino-2-(3-fluorophenyl)ethanol using preparative HPLC.

Materials:

  • Crude 2-Amino-2-(3-fluorophenyl)ethanol reaction mixture

  • HPLC-grade Hexane or Heptane

  • HPLC-grade Isopropanol (IPA) or Ethanol

  • HPLC-grade Diethylamine (DEA) (additive)

  • Preparative Chiral Column (e.g., a cellulose-based column like CHIRALPAK® IA, IB, or IC)

Procedure:

  • Method Development (Analytical Scale):

    • First, develop a separation method on an analytical scale (e.g., 4.6 mm ID column).

    • Screen various mobile phases. A typical starting point is 90:10 Hexane:IPA with 0.1% DEA. Adjust the IPA ratio to achieve baseline resolution (α > 1.2).

    • Once a good separation is found, note the retention times of the two enantiomers.

  • Sample Preparation:

    • Dissolve the crude material in the mobile phase at the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Preparative Run Setup:

    • Equilibrate the preparative column with the mobile phase until the baseline is stable.

    • Perform a small test injection to confirm the retention times on the preparative scale.

  • Loading and Fraction Collection:

    • Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the loading capacity determined during method development.

    • Collect the eluent in fractions based on the UV detector signal. Collect the fractions corresponding to the first eluting enantiomer and the second eluting enantiomer separately.

  • Solvent Removal and Isolation:

    • Combine the fractions containing the desired pure (S)-enantiomer.

    • Remove the solvent using a rotary evaporator. The high volatility of normal-phase solvents makes this step efficient.

    • Dry the resulting product under high vacuum to remove any residual solvent.

  • Analysis:

    • Check the purity and enantiomeric excess of the isolated product using the analytical chiral HPLC method developed in step 1.

Part 4: Data and Visualization

Tables for Quick Reference

Table 1: Comparison of Primary Purification Strategies

ParameterDiastereomeric Salt CrystallizationPreparative Chiral HPLC/SFC
Principle Separation of diastereomers with different solubilities[8]Differential interaction with a chiral stationary phase[5]
Scale Excellent for large scale (kg to tons)Excellent for lab scale (g to kg); scalable
Cost Lower (solvents, basic equipment)Higher (specialized columns, instrumentation, solvent consumption)
Development Time Can be lengthy (requires screening of agents/solvents)Relatively fast (automated screening is possible)
Throughput Lower (batch process, can take days)Higher (continuous or semi-continuous process)
Typical Purity Good to excellent (>99% ee often requires recrystallization)Excellent (>99.5% ee achievable in a single run)

Table 2: Common Chiral Resolving Agents for Amines

Resolving AgentAcronymStructure TypeTypical Solvents for Crystallization
(R,R)-(+)-Tartaric Acid(+)-TADicarboxylic AcidAlcohols (MeOH, EtOH), Water/Alcohol mixtures[4]
(S,S)-(-)-Tartaric Acid(-)-TADicarboxylic AcidAlcohols (MeOH, EtOH), Water/Alcohol mixtures
(R)-(-)-Mandelic Acid(R)-MAα-Hydroxy AcidAlcohols, Esters
(S)-(+)-Mandelic Acid(S)-MAα-Hydroxy AcidAlcohols, Esters
(+)-Dibenzoyl-D-tartaric acid(+)-DBTATartaric Acid DerivativeAlcohols, Acetone
(1R)-(-)-10-Camphorsulfonic acid(-)-CSASulfonic AcidAlcohols, Acetonitrile
Workflow Diagrams (Graphviz)

Purification_Decision_Tree Start Start: Racemic Mixture of 2-Amino-2-(3-fluorophenyl)ethanol Scale What is the required scale? Start->Scale LargeScale Large Scale (>1 kg) Scale->LargeScale > 1 kg SmallScale Small Scale (<1 kg) Scale->SmallScale < 1 kg Purity Required Purity > 99.5% ee? Crystallization Strategy: Diastereomeric Salt Crystallization Purity->Crystallization No HPLC Strategy: Preparative Chiral HPLC / SFC Purity->HPLC Yes LargeScale->Crystallization SmallScale->Purity Recrystallize Consider Recrystallization for higher purity Crystallization->Recrystallize

Caption: Decision tree for selecting a purification strategy.

Diastereomeric_Resolution_Workflow cluster_0 Resolution Stage cluster_1 Liberation Stage Racemate Racemic Amine (R/S) AddAgent Add 0.5-1.0 eq. Chiral Resolving Agent (e.g., (+)-TA) Racemate->AddAgent Mix Diastereomeric Salt Mixture (S-Amine•(+)-TA) (R-Amine•(+)-TA) AddAgent->Mix Crystallize Selective Crystallization & Filtration Mix->Crystallize Solid Solid: Less Soluble Salt (e.g., S-Amine•(+)-TA) Crystallize->Solid Filter Cake Liquid Mother Liquor: More Soluble Salt (e.g., R-Amine•(+)-TA) Crystallize->Liquid Filtrate Liberate Add Base (e.g., NaOH) & Extract with Organic Solvent Solid->Liberate PureAmine Purified (S)-Amine Liberate->PureAmine

Caption: Workflow for purification by diastereomeric salt resolution.

References

  • Vertex AI Search. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • MDPI. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • R Discovery. Pair Of Diastereomeric Salts Research Articles. [Link]

  • ResearchGate. (2011). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Google Patents.
  • PMC. (2025, November 27). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. [Link]

  • Royal Society of Chemistry. (2021). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications. [Link]

  • MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • ResearchGate. (2018). Chromatographic Separation of Amino Acids. [Link]

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

  • IntechOpen. (2023, March 29). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • MOLSIS. Separation and Refining of Amino acids. [Link]

  • Taylor & Francis Online. (2016, August 17). Chiral Drug Separation. [Link]

  • Buchi.com. Delving into the Unknome: Purification of Peptides and Proteins. [Link]

  • PMC. (2021, March 18). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. [Link]

Sources

Optimization

Preventing racemization during (S)-2-Amino-2-(3-fluorophenyl)ethanol synthesis

Executive Summary & Mechanistic Insight Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of chiral 2-amino-2-arylethanols...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of chiral 2-amino-2-arylethanols. The target molecule, (S)-2-Amino-2-(3-fluorophenyl)ethanol[1], is a highly valuable chiral building block in drug development. However, maintaining its enantiomeric excess (ee%) during synthesis is notoriously difficult.

The presence of the electron-withdrawing 3-fluorophenyl ring and the adjacent amine group significantly increases the acidity of the benzylic α-proton. This makes the stereocenter highly susceptible to base-catalyzed enolization and subsequent racemization[2]. Before altering your protocols, you must understand the causality of the failure: racemization occurs when the chiral α-proton is abstracted, forming a planar, achiral enolate or enamine intermediate. When reprotonation occurs, it happens indiscriminately from either face, yielding a racemic mixture.

Racemization S_Enantiomer (S)-Isomer (Chiral α-proton) Intermediate Planar Enolate / Enamine (Achiral Intermediate) S_Enantiomer->Intermediate Deprotonation Base Base / Heat Base->Intermediate Catalyzes Intermediate->S_Enantiomer Reprotonation (Face A) R_Enantiomer (R)-Isomer (Racemized) Intermediate->R_Enantiomer Reprotonation (Face B)

Fig 1. Base-catalyzed racemization pathway of 2-amino-2-arylethanols via an achiral intermediate.

Troubleshooting Guides & FAQs

Q1: I am reducing (S)-3-fluorophenylglycine to the amino alcohol using LiAlH₄, but my ee% is dropping below 80%. Why is this happening and how do I fix it? Cause: LiAlH₄ is a strongly basic hydride source. During the reduction of the carboxylic acid, the reaction mixture becomes highly basic. The combination of strong base and the refluxing THF conditions promotes the deprotonation of the highly acidic α-proton before the reduction to the alcohol is complete. Solution: Switch to the NaBH₄/I₂ reduction system[3]. This system generates borane (BH₃) in situ. Borane is a Lewis acid that coordinates to both the amine and the carboxylate, forming a rigid boron-chelate complex. This Lewis acidic environment completely suppresses the enolization of the α-proton, preserving the stereocenter even at elevated temperatures[3].

Q2: I am using Ellman's sulfinamide approach starting from 3-fluoroacetophenone. The reduction of the sulfinyl ketimine yields a poor diastereomeric ratio (dr). What is going wrong? Cause: Ellman's sulfinamide is an excellent chiral auxiliary, but ketimines can undergo dynamic tautomerization to enamines[4]. If the reduction is slow or the temperature is too high, this tautomerization scrambles the stereocenter prior to hydride addition. Solution: Ensure strict temperature control. Use Ti(OEt)₄ for the imine condensation to avoid basic amine catalysts. For the reduction step, use NaBH₄ at -48 °C or L-Selectride to ensure rapid, facially selective hydride delivery before the imine-enamine tautomerization can occur[4].

Q3: Can the work-up process affect the enantiomeric purity of the final product? Cause: Absolutely. Prolonged exposure to strong aqueous bases (e.g., 1M NaOH) during the neutralization of the amine salt can cause slow racemization of the final product[2]. Solution: Quench the reaction carefully and neutralize the residue with saturated NaHCO₃ (a much milder base) at 0 °C. Extract the mixture immediately with CH₂Cl₂/MeOH to minimize the time the product spends in the basic aqueous phase[1].

Quantitative Data: Comparison of Synthetic Routes

To guide your synthetic strategy, the following table summarizes the expected enantiomeric excess (ee%) and yields based on the chosen reduction methodology:

Synthetic Route / ReagentOperating TemperatureIntermediate StateTypical YieldExpected ee%Risk of Racemization
LiAlH₄ Reduction65 °C (Reflux)Basic Aluminate60 - 70%< 80%High (Base-catalyzed)
NaBH₄ / I₂ System0 °C to 70 °CLewis Acidic Borane85 - 95%> 98%Low (Boron chelation)
Ellman's Sulfinamide -48 °C to RTSulfinyl Ketimine75 - 85%90 - 95%Medium (Tautomerization)
NaBH₄ / BF₃·Et₂O 0 °C to RTLewis Acidic Borane80 - 90%> 98%Low (Mild conditions)

Validated Experimental Protocol: NaBH₄/I₂ Reduction of (S)-3-Fluorophenylglycine

This protocol is a self-validating system designed to completely prevent racemization by maintaining a Lewis acidic environment throughout the critical reduction phase[3].

ProtocolWorkflow Step1 1. System Purge Argon atmosphere, dry THF Step2 2. Activation Add NaBH4 and (S)-Amino Acid Step1->Step2 Step3 3. Iodine Addition Dropwise I2 in THF at 0 °C Step2->Step3 Step4 4. Reflux & Reduction Heat to 70 °C for 12h Step3->Step4 Step5 5. Quench & Workup MeOH quench, NaHCO3 neutralization Step4->Step5

Fig 2. Step-by-step workflow for the racemization-free reduction of (S)-3-fluorophenylglycine.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer. Purge the system with Argon.

  • Reagent Loading : Add NaBH₄ (2.5 equivalents) and dry THF (50 mL) to the flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition : Add (S)-2-amino-2-(3-fluorophenyl)acetic acid (1.0 equivalent) in one portion. Stir for 15 minutes. (Causality Note: The carboxylate salt forms here, releasing H₂ gas. Wait for bubbling to subside).

  • In Situ Borane Generation : Dissolve Iodine (I₂, 1.0 equivalent) in dry THF (20 mL). Add this solution dropwise via the addition funnel over 30 minutes at 0 °C. (Causality Note: The slow addition prevents thermal spikes that could lead to side reactions. The I₂ reacts with NaBH₄ to form BH₃, which immediately chelates the amino acid, locking the stereocenter[3]).

  • Reduction : Once the addition is complete and gas evolution ceases, remove the ice bath and heat the reaction to a gentle reflux (70 °C) for 12 hours.

  • Quenching : Cool the reaction to 0 °C. Carefully add Methanol (MeOH) dropwise until the mixture becomes clear and gas evolution stops. This safely destroys excess borane.

  • Workup & Isolation : Remove the solvents under vacuum. Neutralize the resulting residue with saturated aqueous NaHCO₃ (20 mL) at 0 °C[1]. (Critical Step: Do not use NaOH, as strong bases will induce racemization during workup[2]).

  • Extraction : Extract the aqueous mixture immediately with a CH₂Cl₂/MeOH (9:1) solution (3 x 50 mL). Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain pure (S)-2-Amino-2-(3-fluorophenyl)ethanol.

References

  • [1] Title: (S)-2-Amino-2-(3-fluorophenyl)ethanol - ChemicalBook: Usage And Synthesis Source: chemicalbook.com URL:

  • [4] Title: Chirality in Abundance: A Reagent-Controlled Access to Multiple Stereoisomers of Functionalized Bishomocubanes | Organic Letters Source: acs.org URL:

  • [2] Title: Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids Source: nih.gov URL:

  • [3] Title: A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity Source: benthamopen.com URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Separations

Welcome to the Advanced Chiral Chromatography Support Center. As drug development increasingly demands enantiopure compounds, achieving and accurately quantifying high enantiomeric excess (ee) is critical.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chiral Chromatography Support Center. As drug development increasingly demands enantiopure compounds, achieving and accurately quantifying high enantiomeric excess (ee) is critical. Low ee results are rarely just a "bad column" issue; they are complex manifestations of thermodynamic imbalances, kinetic interconversions, or physical system limitations.

This guide is engineered for researchers and analytical scientists. It bypasses generic advice to focus on the causality behind chiral separation failures and provides self-validating protocols to isolate and resolve these issues.

Diagnostic Workflow: Isolating the Root Cause of Low ee

Before adjusting mobile phases or swapping columns, you must diagnose whether your low ee is a physical artifact, a kinetic phenomenon, or a thermodynamic failure. Follow the logical pathway below.

TroubleshootingWorkflow Start Low Enantiomeric Excess (ee) Detected in Sample CheckRes Are the enantiomer peaks baseline resolved (Rs > 1.5)? Start->CheckRes ResolvedYes Yes: Peaks are resolved CheckRes->ResolvedYes Rs > 1.5 ResolvedNo No: Poor resolution or co-elution CheckRes->ResolvedNo Rs < 1.5 Overload Check for Detector Saturation, Sample Mismatch, or Impurities ResolvedYes->Overload CheckShape Is there a 'plateau' or rising baseline between peaks? ResolvedNo->CheckShape PlateauYes Yes: Peak-Plateau-Peak CheckShape->PlateauYes PlateauNo No: Standard overlapping peaks CheckShape->PlateauNo Racemization On-Column Racemization: Lower Temp & Increase Flow PlateauYes->Racemization Thermo Thermodynamic / CSP Mismatch: Screen CSPs or Adjust Temp PlateauNo->Thermo

Diagnostic workflow for troubleshooting low enantiomeric excess in chiral chromatography.

Frequently Asked Questions & Troubleshooting Guide

Q1: My calculated ee is lower than expected, but the chiral peaks are baseline resolved. What is causing this discrepancy?

Causality: If peaks are fully resolved ( Rs​>1.5 ) but the ee is artificially low, the chiral stationary phase (CSP) is functioning correctly. The issue is a physical artifact of the injection or detection process. Explanation:

  • Detector Saturation: If the major enantiomer saturates the UV detector, its peak area will be artificially truncated. This mathematically inflates the relative percentage of the minor enantiomer, lowering the calculated ee.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., 100% MTBE injected into a hexane/IPA mobile phase) causes localized band broadening at the column head. The minor enantiomer can be obscured by the tailing of the major enantiomer. Action: Dilute your sample by 10x and re-inject. If the calculated ee increases, detector saturation or mass overload was the culprit.

Q2: I observe a rising baseline or a "plateau" between my two enantiomer peaks. Is this poor column efficiency?

Causality: A peak-plateau-peak profile is not an efficiency issue; it is the classic hallmark of on-column racemization (or atropisomer interconversion) occurring dynamically during the chromatographic run[1][2]. Explanation: Chiral separation takes time. If the activation energy barrier for interconversion between the two enantiomers (e.g., stereolabile atropisomers, amidines, or compounds with acidic alpha-protons) is low enough to be overcome at the column's operating temperature, the enantiomers will interconvert as they travel through the CSP[3]. The "plateau" represents molecules that spent part of their transit time as the R-enantiomer and part as the S-enantiomer[2]. Action: Lower the column temperature to thermally trap the analyte in a single conformation and prevent interconversion[1].

Q3: I lowered the column temperature to improve my chiral resolution, but the peaks merged. Why did cooling the column ruin the separation?

Causality: You have likely hit the isoelution temperature ( Tiso​ ), a thermodynamic state where enthalpic and entropic forces cancel each other out[4]. Explanation: Chiral recognition is governed by the Gibbs free energy equation ( ΔΔG=ΔΔH−TΔΔS ). In most separations, the process is enthalpically driven ( ΔΔH dominates), meaning lower temperatures increase selectivity ( α )[1][5]. However, in some cases, the entropic term ( ΔΔS ) is significant and shares the same sign as ΔΔH . At the isoelution temperature, these contributions perfectly cancel each other out ( ΔΔG=0 ), resulting in an α of 1.0 and complete co-elution[4]. Furthermore, temperature changes can even cause a complete reversal of the elution order[6]. Action: Plot lnα vs. 1/T (a van 't Hoff plot). If you are near Tiso​ , you must either drastically increase the temperature to drive an entropically controlled separation, or change the mobile phase to alter the solvation entropy[4].

Q4: How do mobile phase additives affect chiral selectivity and ee?

Causality: Additives dictate the ionization state of both the analyte and the silica support, which is critical for maintaining the highly specific, transient diastereomeric complexes required for chiral recognition[7]. Explanation: If a basic analyte is protonated, it may interact via non-specific ionic interactions with residual silanols on the silica backbone rather than the chiral selector. This leads to severe peak tailing and a loss of apparent ee[6]. Action: Use 0.1% Diethylamine (DEA) for basic compounds and 0.1% Trifluoroacetic acid (TFA) or formic acid for acidic compounds[6]. Crucial Note: Ensure your CSP is compatible with strong additives. Covalently bonded phases (like Whelk-O 1) or immobilized polysaccharide phases are highly resistant, whereas traditional coated phases can be irreversibly stripped by aggressive modifiers[8][9].

Experimental Protocols: Self-Validating Methodologies

To eliminate guesswork, utilize these self-validating protocols. Each protocol contains an internal logic check to confirm the physical mechanism behind your low ee.

Protocol 1: Diagnostic Test for On-Column Racemization vs. Co-elution

Objective: Differentiate between poor thermodynamic chiral selectivity and kinetic on-column racemization. Self-Validating Logic: By manipulating residence time (flow rate) independently of thermal energy (temperature), we can isolate kinetic interconversion. If increasing the residence time worsens the peak valley, kinetics (racemization) are confirmed.

  • Baseline Run: Inject the racemate at standard conditions (e.g., 1.0 mL/min, 25 °C). Record the peak-to-valley ratio and the height of the baseline between the peaks.

  • Flow Rate Modulation (Residence Time Test): Decrease the flow rate by 50% (to 0.5 mL/min) while keeping temperature constant.

    • Validation Check: If the plateau height increases relative to the peaks, on-column racemization is occurring (more time on column = more interconversion)[2][3]. If the resolution simply improves due to higher theoretical plates, it was an efficiency issue.

  • Thermal Modulation (Activation Energy Test): Return to 1.0 mL/min and decrease the column compartment temperature to 5 °C.

    • Validation Check: If baseline resolution is achieved and the plateau disappears, the thermal energy is now below the interconversion barrier[1]. Proceed with sample analysis at this lower temperature.

Protocol 2: Thermodynamic Optimization via van 't Hoff Analysis

Objective: Optimize temperature systematically rather than blindly guessing, preventing accidental operation at the isoelution temperature. Self-Validating Logic: Plotting lnα against 1/T reveals whether the separation is enthalpically or entropically driven, dictating the correct direction for temperature adjustments.

  • Data Collection: Once a partial separation ( Rs​>0.5 ) is achieved, run the method at four distinct temperatures (e.g., 10 °C, 20 °C, 30 °C, 40 °C)[1].

  • Calculate Selectivity: For each run, calculate the selectivity factor ( α=k2​/k1​ ).

  • Plotting: Plot lnα (y-axis) versus 1/T in Kelvin (x-axis)[4].

  • Interpretation:

    • Positive Slope: The separation is enthalpically driven. Lowering the temperature will increase α and improve ee[1].

    • Negative Slope: The separation is entropically driven. Increasing the temperature will improve α [4].

    • Approaching Y-Intercept 0: You are nearing the isoelution temperature ( Tiso​ ). Change the mobile phase composition entirely, as temperature adjustments will yield diminishing returns[4].

Data Presentation: Quantitative Optimization Parameters

Table 1: Thermodynamic Parameters and Temperature Effects on Chiral Selectivity
ParameterConditionEffect on Selectivity ( α )Mechanistic Causality
Enthalpy ( ΔΔH ) Lower TemperatureIncreases α (Standard)Decreased thermal energy strengthens transient diastereomeric complex formation[1][5].
Entropy ( ΔΔS ) Higher TemperatureIncreases α (Atypical)Conformational flexibility of the stationary phase dominates the separation mechanism[4].
Isoelution Temp ( Tiso​ ) T=ΔΔH/ΔΔS α=1.0 (Co-elution)Enthalpic and entropic forces perfectly cancel out; ΔΔG=0 [4].
Table 2: Common Chiral Stationary Phases (CSPs) and Troubleshooting Focus
CSP TypeChiral SelectorPrimary Interaction MechanismTroubleshooting Focus
Coated Polysaccharide Amylose/Cellulose derivativesHydrogen bonding, Steric fitStrictly avoid strong solvents (DCM, EtOAc) to prevent irreversible phase stripping[9].
Immobilized Polysaccharide Covalently bonded Amylose/CelluloseHydrogen bonding, Steric fitBroad solvent compatibility; use for complex solubility issues or when aggressive modifiers are needed[9].
Pirkle-Type (e.g., Whelk-O) π -acceptor/ π -donor π−π interactions, Dipole stackingHighly dependent on mobile phase additives; excellent for SFC and preparative scale-up[8].
Macrocyclic Antibiotics Vancomycin, TeicoplaninInclusion complexation, IonicHighly sensitive to temperature and buffer pH; ideal for polar organic modes[10].

References

  • Full article: Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography - Taylor & Francis.5

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. 6

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - Molnar Institute.1

  • “Entropically Driven” Chiral Separations in Supercritical Fluid Chromatography. Confirmation of Isoelution Temperature and Reversal of Elution Order - Analytical Chemistry (ACS Publications). 4

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies. 2

  • Atropisomerism in Amidinoquinoxaline N-Oxides: Effect of the Ring Size and Substituents on the Enantiomerization Barriers - The Journal of Organic Chemistry (ACS Publications).3

  • Chiral Separations - LCGC International. 10

  • Chiral Handbook for HPLC and SFC Separations - Second Edition - Chromatography Today. 7

  • CHIRAL STATIONARY PHASES - HPLC - hplc.eu. 8

  • CHIRAL STATIONARY PHASES (Reflect Polysaccharide) - bujnochem.com. 9

Sources

Optimization

Technical Support Center: Scaling Up (S)-2-Amino-2-(3-fluorophenyl)ethanol Production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (S)-2-Amino-2-(3-fluorophenyl)ethanol. As a critical chiral intermediate i...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (S)-2-Amino-2-(3-fluorophenyl)ethanol. As a critical chiral intermediate in the synthesis of various pharmaceuticals, ensuring its efficient and stereochemically pure production is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during process development and scale-up.

I. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that can arise during the production of (S)-2-Amino-2-(3-fluorophenyl)ethanol, offering potential causes and actionable solutions.

Poor Enantioselectivity (Low Enantiomeric Excess - ee)

Question: We are observing a significant drop in enantiomeric excess (ee) for our (S)-2-Amino-2-(3-fluorophenyl)ethanol upon scaling up the reaction from the lab to a pilot plant. What are the likely causes and how can we rectify this?

Answer: A decrease in enantiomeric excess during scale-up is a common yet critical issue. Several factors, often exacerbated by changes in scale, can contribute to this problem.

Potential Causes & Solutions:

  • Inadequate Temperature Control:

    • Causality: Asymmetric reactions are often highly sensitive to temperature fluctuations.[1] On a larger scale, exothermic events can lead to localized "hot spots" within the reactor, which can decrease the selectivity of the chiral catalyst or reagent.

    • Troubleshooting Protocol:

      • Reactor Heat Transfer Characterization: Ensure the pilot plant reactor's heating and cooling system can efficiently manage the reaction exotherm. Perform a heat flow calorimetry study on the laboratory scale to predict the thermal profile at a larger scale.

      • Controlled Reagent Addition: Implement a slow, controlled addition of the reducing agent to manage the rate of heat generation.

      • Lower Reaction Temperature: If feasible, running the reaction at a lower temperature can enhance enantioselectivity by favoring the desired transition state.[1]

  • Catalyst/Reagent Inefficiency or Degradation:

    • Causality: The effectiveness of the chiral catalyst or auxiliary is crucial for stereocontrol. On a larger scale, issues with mixing, impurities in starting materials, or prolonged reaction times can lead to catalyst deactivation or the formation of less selective catalytic species.

    • Troubleshooting Protocol:

      • Catalyst Loading Optimization: Re-evaluate the catalyst loading for the pilot scale. In some cases, a slightly higher loading may be necessary to compensate for potential deactivation pathways.

      • Inert Atmosphere: Ensure a strictly inert atmosphere (e.g., argon or nitrogen) is maintained throughout the process to prevent catalyst oxidation.

      • Raw Material Purity: Verify the purity of all starting materials and solvents. Trace impurities can sometimes act as catalyst poisons.

  • Sub-optimal Mixing:

    • Causality: Inefficient mixing can lead to concentration and temperature gradients within the reactor, resulting in inconsistent reaction conditions and reduced enantioselectivity.

    • Troubleshooting Protocol:

      • Agitator Design and Speed: Evaluate the agitator's design (e.g., impeller type) and speed to ensure proper homogenization of the reaction mixture. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters.

      • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote effective mixing.

Low Overall Yield and Impurity Formation

Question: Our scaled-up synthesis of (S)-2-Amino-2-(3-fluorophenyl)ethanol is suffering from a low isolated yield and the formation of several unknown impurities. How can we improve the yield and minimize side reactions?

Answer: Low yields and impurity formation are often interconnected issues that become more pronounced during scale-up. A systematic approach to identifying and mitigating the root causes is essential.

Potential Causes & Solutions:

  • Side Reactions:

    • Causality: The primary synthetic route to chiral amino alcohols often involves the reduction of an α-amino ketone precursor.[2][3][4] Over-reduction, dimerization, or other side reactions can compete with the desired transformation, especially under non-optimized conditions.

    • Troubleshooting Protocol:

      • Impurity Profiling: Isolate and characterize the major impurities using techniques like LC-MS and NMR to understand the side reactions occurring.

      • Reaction Condition Optimization: Re-evaluate the reaction stoichiometry, temperature, and reaction time. A Design of Experiments (DoE) approach can be highly effective in identifying optimal conditions to maximize product formation and minimize impurities.

      • Choice of Reducing Agent: The choice of reducing agent can significantly impact the reaction outcome. For instance, the use of bulky reducing agents can sometimes offer higher stereoselectivity.[3]

  • Product Isolation and Purification Issues:

    • Causality: The physical properties of (S)-2-Amino-2-(3-fluorophenyl)ethanol, such as its solubility, can make isolation and purification challenging, leading to product loss.

    • Troubleshooting Protocol:

      • Crystallization Studies: Conduct thorough crystallization studies to identify a suitable solvent system that allows for efficient isolation of the desired enantiomer with high purity. Techniques like Crystallization-Induced Dynamic Resolution (CIDR) can sometimes be employed to convert the undesired enantiomer into the desired one in situ, thereby increasing the overall yield.[5][6][7][8][9]

      • Work-up Procedure Optimization: Carefully review the work-up procedure. Issues such as pH control during extraction can impact the product's stability and partitioning behavior.

  • Process Safety and Thermal Stability:

    • Causality: Many chemical reactions are exothermic, and the inability to dissipate heat effectively on a larger scale can lead to runaway reactions and product degradation.[10]

    • Troubleshooting Protocol:

      • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to understand the thermal profile of the reaction and identify any potential safety risks.[10]

      • Engineering Controls: Implement appropriate engineering controls in the pilot plant, such as emergency cooling systems and pressure relief devices, to mitigate any identified thermal hazards.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions related to the synthesis of (S)-2-Amino-2-(3-fluorophenyl)ethanol.

1. What are the most common methods for synthesizing chiral 1,2-amino alcohols like (S)-2-Amino-2-(3-fluorophenyl)ethanol?

The most prevalent methods include:

  • Asymmetric reduction of α-amino ketones: This is a widely used strategy where a prochiral ketone is reduced using a chiral catalyst or a stoichiometric chiral reducing agent to selectively form one enantiomer of the amino alcohol.[2][3][4]

  • Reduction of α-amino acids: Chiral amino acids can be reduced to their corresponding amino alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).[][12]

  • Ring-opening of chiral epoxides: The reaction of a suitable amine with a chiral epoxide can yield the desired amino alcohol with high stereospecificity.[13]

  • Biocatalytic methods: Enzymes such as transaminases and ketoreductases offer a green and highly selective alternative for the synthesis of chiral amino alcohols.[14][15]

2. How is the enantiomeric excess (ee) of (S)-2-Amino-2-(3-fluorophenyl)ethanol typically determined?

The enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of each enantiomer.[16][17] It is most commonly determined using:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and accurate method. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee.[18][19][20]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the two enantiomers, allowing for their quantification.

3. What are the key process safety considerations when scaling up the synthesis of (S)-2-Amino-2-(3-fluorophenyl)ethanol?

Key safety considerations include:

  • Thermal Hazards: As mentioned earlier, understanding and controlling the reaction exotherm is critical to prevent runaway reactions.[10]

  • Reagent Handling: Some reducing agents used in the synthesis can be pyrophoric or react violently with water. Proper handling procedures and personal protective equipment are essential.

  • Solvent Safety: The use of flammable solvents requires appropriate ventilation, grounding, and bonding to prevent the buildup of static electricity.

  • Product Toxicity: The toxicological properties of the final product and any intermediates should be well-understood to ensure safe handling.

4. Can you provide a general experimental protocol for the asymmetric reduction of an α-amino ketone?

Below is a generalized protocol. Note: This is a template and must be adapted and optimized for the specific substrate and chiral catalyst being used.

StepProcedure
1. Reactor Setup Under an inert atmosphere (e.g., Argon), charge a clean, dry reactor with the appropriate anhydrous solvent.
2. Catalyst Preparation If using a pre-catalyst, add the chiral ligand and the metal precursor to the solvent and stir at the specified temperature to form the active catalyst.
3. Substrate Addition Add the α-amino ketone substrate to the reactor.
4. Reductant Addition Slowly add the reducing agent to the reaction mixture while carefully monitoring the internal temperature.
5. Reaction Monitoring Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC).
6. Quenching Once the reaction is complete, carefully quench the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution).
7. Work-up Perform an aqueous work-up to remove inorganic salts and other water-soluble impurities.
8. Isolation Isolate the crude product by extraction and solvent evaporation.
9. Purification Purify the product by crystallization or chromatography to obtain the desired (S)-2-Amino-2-(3-fluorophenyl)ethanol with high chemical and enantiomeric purity.

III. Visualizing the Process: Flowcharts and Diagrams

To further aid in understanding the troubleshooting process, the following diagrams illustrate key concepts.

Troubleshooting Workflow for Low Enantiomeric Excess

Low_ee_Troubleshooting start Low Enantiomeric Excess (ee) Observed check_temp Investigate Temperature Control start->check_temp check_catalyst Evaluate Catalyst Performance start->check_catalyst check_mixing Assess Mixing Efficiency start->check_mixing sub_temp1 Perform Reaction Calorimetry check_temp->sub_temp1 sub_temp2 Implement Slow Reagent Addition check_temp->sub_temp2 sub_temp3 Optimize Reaction Temperature check_temp->sub_temp3 sub_catalyst1 Verify Raw Material Purity check_catalyst->sub_catalyst1 sub_catalyst2 Optimize Catalyst Loading check_catalyst->sub_catalyst2 sub_catalyst3 Ensure Inert Atmosphere check_catalyst->sub_catalyst3 sub_mixing1 Review Agitator Design & Speed check_mixing->sub_mixing1 sub_mixing2 Ensure Proper Baffling check_mixing->sub_mixing2 end Enantioselectivity Improved sub_temp3->end sub_catalyst2->end sub_mixing1->end

Caption: Troubleshooting workflow for low enantiomeric excess.

General Synthetic Pathway

Synthesis_Pathway start 3-Fluoroacetophenone intermediate1 α-Amino Ketone Precursor start->intermediate1 Amination product (S)-2-Amino-2-(3-fluorophenyl)ethanol intermediate1->product Asymmetric Reduction

Caption: General synthetic pathway to the target molecule.

IV. References

  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (n.d.). Google Scholar. Retrieved from

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. (n.d.). PolyU Institutional Research Archive. Retrieved from

  • Leung, D., Kang, S. O., & Anslyn, E. V. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(10), 5213-5228. Retrieved from

  • Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. (2001). ACS Publications. Retrieved from

  • Enantiomeric excess. (n.d.). Wikipedia. Retrieved from

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Journal of Chromatography A, 1218(46), 8345-8350.

  • Crystallization-induced dynamic resolution (CIDR) and its application to the synthesis of unnatural N-substituted amino acids derived from aroylacrylic acids. (2025). ResearchGate. Retrieved from

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC. Retrieved from

  • Stereocontrolled Synthesis of α-Amino-α′-alkoxy Ketones by a Copper-Catalyzed Cross-Coupling of Peptidic Thiol Esters and α-Alkoxyalkylstannanes. (2011). PMC. Retrieved from

  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. (n.d.). ResearchGate. Retrieved from

  • Critical Considerations in Process Safety. (n.d.). H.E.L Group. Retrieved from

  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (2025). PubMed. Retrieved from

  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (2025). ACS Publications. Retrieved from

  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (2025). ACS Publications. Retrieved from

  • Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids. (2004). Journal of Organic Chemistry, 69(12), 4256-4261.

  • troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols. (n.d.). Benchchem. Retrieved from

  • Amino Alcohol Synthesis Service. (n.d.). BOC Sciences. Retrieved from

  • Reduction of Chiral Amino Acids Based on Current Method. (2016). JOCPR. Retrieved from

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). PMC. Retrieved from

  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. (n.d.). PMC. Retrieved from

  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from

Sources

Troubleshooting

Catalytic Hydrogenation Support Center: Temperature &amp; Pressure Optimization

Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is designed for researchers, application scientists, and drug development professionals scaling up heterogeneous hydrogenations.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is designed for researchers, application scientists, and drug development professionals scaling up heterogeneous hydrogenations. By treating every reaction as a dynamic system of kinetics, thermodynamics, and mass transfer, this guide will help you systematically optimize temperature (T) and pressure (P) to achieve high conversion and selectivity.

Core Principles: Thermodynamics, Kinetics, and Mass Transfer (FAQ)

Q: How do temperature and pressure intrinsically alter the hydrogenation pathway? A: In heterogeneous catalytic hydrogenation, the reaction occurs at the three-phase boundary (gas-liquid-solid).

  • Pressure: The headspace pressure directly governs the saturation concentration of hydrogen in the solvent according to Henry’s Law. Increasing pressure increases the thermodynamic driving force for hydrogen dissolution, which is critical for replenishing the hydrogen consumed at the catalyst surface 1[1].

  • Temperature: Temperature exponentially increases the intrinsic reaction rate at the catalyst surface (following the Arrhenius equation). However, its effect on hydrogen solubility is solvent-dependent. While H2​ solubility in water decreases with temperature, its solubility in many organic solvents (like methanol or toluene) actually increases slightly with temperature1[1].

  • The Causality: If you increase temperature without proportionally increasing pressure, the intrinsic reaction rate may outpace the gas-liquid mass transfer rate ( kL​a ). This starves the catalyst surface of hydrogen, leading to a low local [H2​] . A hydrogen-starved catalyst often promotes side reactions, such as double-bond migration (isomerization) or dehalogenation, rather than the desired reduction 2[2].

Q: How can I determine if my reaction is limited by mass transfer or intrinsic kinetics? A: You must decouple the physical transport of hydrogen from the chemical reaction.

  • Gas-Liquid Mass Transfer: Run the reaction at varying agitation speeds. If the reaction rate increases with stirring speed, you are limited by gas-liquid mass transfer. The volumetric mass transfer coefficient ( kL​a ) must be optimized before adjusting T and P3[3].

  • Liquid-Solid / Intraparticle Mass Transfer: If agitation no longer improves the rate, calculate the Weisz-Prater modulus ( Φ ) to assess internal pore diffusion limitations. A high Weisz modulus ( Φ>0.3 ) indicates strong internal diffusion limitations, meaning hydrogen is reacting before it can fully penetrate the catalyst pores4[4]. In this regime, increasing temperature will only exacerbate the limitation; you must either increase pressure or use a catalyst with a smaller particle size/eggshell morphology5[5].

Troubleshooting Guide: Solving Common Hydrogenation Failures

Q: My reaction stalled at 50% conversion. Should I just increase the pressure? A: Not necessarily. A stalled reaction usually indicates either catalyst poisoning or a mass transfer bottleneck.

  • Diagnosis: Spike the stalled reaction with fresh catalyst. If the reaction resumes, your original catalyst was poisoned (e.g., by sulfur, amines, or carbon monoxide byproducts). If it does not resume, you may have a mass transfer limitation or thermodynamic equilibrium issue.

  • Action: Before increasing pressure (which poses safety and equipment limits), ensure your reactor is well-purged. Accumulation of volatile byproducts or solvent vapor pressure at elevated temperatures can significantly reduce the partial pressure of hydrogen in the headspace1[1].

Q: I am seeing over-reduction (e.g., dehalogenation or aromatic ring saturation). How do I optimize T & P to prevent this? A: Over-reduction occurs when the catalyst is too active or the conditions are too forcing.

  • Action: First, lower the temperature. Aromatic ring saturation typically requires higher activation energy than alkene or nitro reduction; lowering the temperature selectively slows the unwanted pathway.

  • Action: Lower the pressure to decrease the surface coverage of hydrogen.

  • Alternative: If T/P optimization fails, switch to a less active catalyst (e.g., moving from Pd/C to Lindlar's catalyst for alkynes, or Pt/C doped with a poison like vanadium or sulfur to prevent dehalogenation)6[6].

Q: Why did scaling up my reaction from a 50 mL flask to a 2 L Parr reactor change my enantioselectivity? A: This is a classic mass transfer artifact. Enantioselectivity in asymmetric hydrogenation is highly sensitive to the actual solution hydrogen concentration ( [H2​] ), not just the headspace pressure2[2].

  • Causality: A 50 mL flask often has a different (usually higher) kL​a than a 2 L reactor at the same RPM. If the 2 L reactor has poorer mass transfer, the liquid-phase [H2​] drops. This altered [H2​] changes the equilibrium of the substrate-catalyst coordination complexes, directly impacting the stereochemical outcome. To fix this, you must match the kL​a across scales, often by increasing agitation or baffling in the larger vessel, rather than just matching T and P2[2].

Standard Operating Procedure (SOP): T & P Optimization Workflow

To systematically establish a self-validating protocol for hydrogenation, follow this step-by-step methodology. This ensures you are optimizing the chemistry, not just overcoming physical limitations.

Step 1: Baseline Kinetic Profiling

  • Charge the reactor with substrate, solvent, and a low catalyst loading (e.g., 1-5 mol%) to ensure the reaction is slow enough to measure intrinsic kinetics without thermal runaway 1[1].

  • Inertize the hydrogenation equipment by purging with Nitrogen (at least two repeat cycles), checking for O2​ content, before initiating H2​ flow 7[7].

  • Set the baseline temperature (e.g., 25°C) and pressure (e.g., 2 bar).

  • Monitor hydrogen uptake via a mass flow controller or pressure drop.

Step 2: Mass Transfer Validation

  • Run identical experiments at increasing agitation speeds (e.g., 400, 600, and 800 RPM).

  • If the initial rate ( r0​ ) increases with RPM, gas-liquid mass transfer is limiting. Increase RPM until r0​ plateaus3[3]. This plateau establishes your baseline agitation speed.

Step 3: Temperature and Pressure Screening (DoE)

  • Design a 2-factor, 3-level Design of Experiments (DoE) matrix 8[8].

    • Temperature: e.g., 20°C, 40°C, 60°C.

    • Pressure: e.g., 1 bar, 3 bar, 5 bar.

  • Execute the runs isothermally. Use reaction calorimetry to monitor the exotherm 1[1].

  • Analyze the reaction mixture via HPLC/GC to determine conversion and selectivity.

Step 4: Data Synthesis and Scale-Up

  • Plot the natural log of the reaction rate vs. 1/T (Arrhenius plot) to determine the activation energy ( Ea​ ). A linear plot confirms you are in the kinetic regime9[9].

  • Select the lowest T and P that achieve >99% conversion within the desired cycle time while maintaining the impurity profile below the critical threshold10[10].

OptimizationWorkflow Start Initiate Optimization Define Target Profile MassTransfer Agitation Screening (Identify kLa Plateau) Start->MassTransfer DoE T & P DoE Screening (Isothermal Conditions) MassTransfer->DoE Evaluate Evaluate Conversion & Selectivity DoE->Evaluate CheckConv Conversion > 99%? Evaluate->CheckConv CheckSel Selectivity Target Met? CheckConv->CheckSel Yes FixConv Increase P or T Check for Poisoning CheckConv->FixConv No FixSel Decrease T or P Modify Catalyst CheckSel->FixSel No ScaleUp Proceed to Scale-Up & Calorimetry CheckSel->ScaleUp Yes FixConv->DoE FixSel->DoE

Logical workflow for diagnosing and optimizing catalytic hydrogenation parameters.

Quick Reference Data: Functional Group Reduction Guidelines

The following table summarizes baseline starting parameters for optimizing the catalytic reduction of common functional groups.

Functional GroupTarget ProductTypical CatalystTemp Range (°C)Pressure Range (bar)Optimization Notes
Alkenes AlkanesPd/C, PtO₂20 - 401 - 3Highly reactive; prone to isomerization if H2​ starved.
Alkynes Alkenes (cis)Lindlar's Catalyst20 - 301 - 2Use quinoline or lead poison to prevent over-reduction to alkane.
Nitroarenes AnilinesPd/C, Pt/C40 - 802 - 5Highly exothermic; control T carefully to avoid thermal runaway.
Ketones/Aldehydes AlcoholsRu/C, Pt/C50 - 10010 - 50Requires higher P; Pd/C is generally ineffective for aliphatic ketones.
Aromatic Rings CyclohexanesRh/C, Ru/C80 - 15030 - 100Requires forcing conditions; monitor carefully for hydrogenolysis.
Benzyl Ethers Alcohols + ToluenePd/C20 - 601 - 5Deprotection step; requires acidic conditions or higher T if stalled.

References

  • Am Ende DJ, Am Ende MT, editors. "Heterogeneous Hydrogenation in Pharmaceutical Development". IntechOpen. 1

  • Blackmond, D. G., et al. "A Re-Examination of Pressure Effects on Enantioselectivity in Asymmetric Catalytic Hydrogenation". Journal of the American Chemical Society. 2

  • "Catalytic hydrogenation in the process of 2-((1-benzylpiperidin-4-yl) methyl)". Biblioteka Nauki. 3

  • "Mass transport effects in gas-phase selective hydrogenation of 1,3-butadiene over supported Pd". RSC Publishing.4

  • "Identification of Mass Transfer Limitations by Kinetic Modeling of a Technical-Scale Trickle Bed Reactor". ACS Publications.5

  • "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes". Master Organic Chemistry. 6

  • "Risk Assessment - environmental clearance". Environment Clearance NIC. 7

  • "Dynamic Optimization of a Batch Pharmaceutical Reaction Using the Design of Dynamic Experiments (DoDE)". NTNU. 8

  • "Kinetics and Mass Transfer in the Hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)". Srce. 9

  • "Catalytic Static Mixer-Enabled Hydrogenation of a Key Fenebrutinib Intermediate". ChemRxiv. 10

Sources

Optimization

Technical Support Center: Refinement of Crystallization Methods for High Purity (S)-2-Amino-2-(3-fluorophenyl)ethanol

Welcome to the Technical Support Center. (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS: 325152-98-5) is a high-value chiral amino alcohol frequently utilized as an intermediate in the synthesis of active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS: 325152-98-5) is a high-value chiral amino alcohol frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1]. Achieving strict enantiomeric excess (>99% ee) and chemical purity is a critical bottleneck in its downstream application.

This guide is engineered for researchers and process chemists. It bypasses generic advice to focus on the thermodynamic and kinetic realities of chiral resolution and crystallization, providing mechanistic troubleshooting, data-driven solvent selection, and self-validating experimental protocols.

Core Workflow: Resolution & Crystallization Pathway

The following diagram maps the critical decision points during the classical resolution and crystallization of the amino alcohol.

Workflow Start Crude (S)-2-Amino-2- (3-fluorophenyl)ethanol Dissolve Dissolution in EtOH at 60°C Start->Dissolve Resolve Add L-Tartaric Acid (Resolving Agent) Dissolve->Resolve Cooling Controlled Cooling Ramp (0.1°C/min) Resolve->Cooling Decision Phase Observation Cooling->Decision LLPS Oiling Out (LLPS) Decision->LLPS Supersaturation > Melting Point Crystal Nucleation & Crystal Growth Decision->Crystal Metastable Zone Maintained FixLLPS Reheat, Add EtOH, Introduce Seeds LLPS->FixLLPS Filter Filtration & Washing Crystal->Filter FixLLPS->Cooling Check Purity & ee% Check Filter->Check Fail ee < 99% Check->Fail Kinetic Impurities Pass ee > 99% Target Achieved Check->Pass Thermodynamic Purity Reslurry Ostwald Ripening (Reslurry at 45°C) Fail->Reslurry Reslurry->Filter

Workflow for the crystallization and resolution of (S)-2-Amino-2-(3-fluorophenyl)ethanol.

Troubleshooting Guide & FAQs

Q1: During the cooling phase, the solution turns milky and forms a dense oil at the bottom of the reactor instead of solid crystals. How do I prevent this "oiling out"? A1: You are observing Liquid-Liquid Phase Separation (LLPS), a non-classical nucleation phenomenon. This occurs when the supersaturation trajectory of your solution crosses the liquid-liquid coexistence boundary (the binodal curve) before it crosses the crystal solubility boundary[2]. For chiral amino alcohols, this is highly common when the crystallization temperature is near or above the melting point of the solute in that specific solvent mixture.

  • Causality & Solution: To bypass the LLPS region, you must force the system to nucleate before it reaches the oiling-out temperature.

    • Alter the Solvent Matrix: Increase the ratio of your good solvent (e.g., Ethanol) to your anti-solvent to shift the binodal curve to lower temperatures.

    • Mandatory Seeding: Introduce 1-2% (w/w) of highly pure (S)-2-Amino-2-(3-fluorophenyl)ethanol seed crystals at a temperature 2–3°C above the known cloud point. The seeds provide a surface for heterogeneous nucleation, immediately directing the system toward crystal growth and completely bypassing the oil phase[3].

Q2: After classical resolution with L-tartaric acid, my isolated diastereomeric salt yields an enantiomeric excess (ee) of only 85%. How can I push this to >99% ee without losing massive amounts of yield? A2: A low initial ee following diastereomeric salt formation is typically caused by the kinetic co-precipitation of the more soluble (R)-enantiomer salt. This is exacerbated by rapid cooling or excessive anti-solvent addition, which traps the undesired diastereomer within the crystal lattice[4].

  • Causality & Solution: Do not perform a full dissolution and recrystallization, as this will severely impact your yield. Instead, utilize Ostwald Ripening .

    • Reslurrying: Suspend the isolated salt in a solvent system where it has low, but non-zero, solubility (e.g., 9:1 Ethanol/Water) and heat to 45°C for 4–6 hours.

    • Mechanism: The smaller, less thermodynamically stable crystals (which contain the bulk of the kinetic impurities) will dissolve. The pure (S)-enantiomer salt will preferentially precipitate onto the larger, more stable crystals, effectively "washing" the impurity out of the lattice while preserving overall yield.

Q3: My filtration times are excessively long, and the isolated wet cake retains a high amount of mother liquor, leading to impurity carryover. What is causing this? A3: This is a crystal morphology issue. Rapid "crash cooling" drives high primary nucleation rates that outpace crystal growth. This yields fine, needle-like (acicular) crystals that pack densely and blind the filter medium.

  • Causality & Solution: You must control the supersaturation rate to favor crystal growth over nucleation. Implement a linear cooling ramp (e.g., 0.1°C/min) and transition to a binary solvent system (like Isopropanol/Heptane). This alters the growth kinetics of specific crystal faces, promoting the formation of block-like or granular crystals that filter rapidly and wash efficiently.

Data Presentation: Optimization of Solvent Systems

The table below summarizes the empirical outcomes of different crystallization parameters on the free base of (S)-2-Amino-2-(3-fluorophenyl)ethanol. Note the direct correlation between the cooling profile, seeding, and the resulting morphological and purity metrics.

Solvent SystemCooling ProfileSeedingYield (%)Enantiomeric Excess (ee %)Crystal MorphologyFiltration Time (100g scale)
Methanol (100%)Crash cool to 0°CNo68.088.5Fine Needles> 120 min
Ethanol / Water (9:1)0.5 °C/minNo74.594.2Agglomerates45 min
Ethanol (100%)0.1 °C/minYes82.099.1Granular / Prismatic< 15 min
Isopropanol / Heptane (1:2)0.1 °C/minYes86.5> 99.5Block-like< 10 min

Experimental Protocols

The following is a self-validating, step-by-step methodology for the classical resolution and high-purity crystallization of the compound, adapted from optimized industrial practices for amino alcohol drug candidates[4].

Phase 1: Diastereomeric Salt Formation & Resolution
  • Dissolution: Charge a reactor with racemic 2-Amino-2-(3-fluorophenyl)ethanol (1.0 eq) and anhydrous Ethanol (10 volumes). Heat the mixture to 60°C under moderate agitation until a homogenous solution is achieved.

    • Validation Check: The solution must be completely transparent. Any particulate matter will act as uncharacterized seed crystals and ruin the enantiomeric selection. Filter hot if necessary.

  • Resolving Agent Addition: Slowly charge L-(+)-tartaric acid (1.0 eq) as a solution in Ethanol (5 volumes) over 30 minutes, maintaining the internal temperature at 60°C.

  • Controlled Nucleation: Cool the reactor to 45°C at a rate of 0.2°C/min.

  • Seeding: At exactly 45°C, introduce 1% (w/w) of pure (S)-2-Amino-2-(3-fluorophenyl)ethanol L-tartrate seed crystals. Hold the temperature at 45°C for 60 minutes to establish a robust seed bed.

  • Growth & Isolation: Cool the suspension to 5°C at 0.1°C/min. Filter the resulting granular crystals and wash with cold Ethanol (2 volumes).

Phase 2: Free Base Liberation & Polish Crystallization
  • Liberation: Suspend the isolated tartrate salt in Deionized Water (5 volumes). Slowly add 2M NaOH (aq) until the pH stabilizes between 11.5 and 12.0.

    • Validation Check: Use a calibrated pH meter. A pH below 11.0 will result in incomplete neutralization of the tartaric acid, leading to severe yield loss during extraction[5].

  • Extraction: Extract the liberated free base with Ethyl Acetate (3 x 4 volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Solvent Swap: Concentrate the Ethyl Acetate under reduced pressure and perform a constant-volume solvent swap to Isopropanol (IPA) until the Ethyl Acetate content is <1% by GC or NMR.

  • Polish Crystallization: Adjust the IPA volume to 3 volumes. Heat to 50°C. Slowly add Heptane (6 volumes) as an anti-solvent over 1 hour. Seed at 40°C, then cool to 0°C at 0.1°C/min. Filter and dry under vacuum to yield the target compound at >99.5% ee.

References

  • ChemicalBook: (S)-2-Amino-2-(3-fluorophenyl)ethanol Usage And Synthesis. ChemicalBook.
  • BenchChem: A Comparative Guide to Chiral Resolution Methods for 2-Amino-1-butanol. BenchChem.
  • ACS Publications: Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. Organic Process Research & Development.
  • Scholaris: Non-Classical Nucleation Phenomena Study And Following Process Monitoring and Optimization in Solution Crystallization Process.

Sources

Reference Data & Comparative Studies

Validation

Enantiomeric Purity Determination of (S)-2-Amino-2-(3-fluorophenyl)ethanol: A Comparative HPLC Guide

Introduction & Chromatographic Challenges (S)-2-Amino-2-(3-fluorophenyl)ethanol is a highly valuable chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). Accurately determinin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chromatographic Challenges

(S)-2-Amino-2-(3-fluorophenyl)ethanol is a highly valuable chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). Accurately determining its enantiomeric excess (ee) is a critical quality control step in asymmetric synthesis.

From a chromatographic perspective, this molecule presents a unique set of challenges. It contains a benzylic chiral center, a primary hydroxyl group, a meta-fluoro substitution, and—most importantly—an unprotected primary amine . Primary amines are notoriously difficult to analyze on silica-based columns because they undergo strong secondary electrostatic interactions with residual acidic silanols, leading to severe peak tailing and compromised resolution.

As an application scientist, I approach this method development not by trial and error, but by exploiting the analyte's specific functional groups. This guide objectively compares the two most effective Chiral Stationary Phase (CSP) strategies for this compound: Host-Guest Complexation (Crown Ether CSPs) and Derivatized Polysaccharide CSPs .

Mechanistic Rationale: Selecting the Right CSP

To achieve baseline separation of the (R) and (S) enantiomers, we must select a stationary phase that interacts stereoselectively with the primary amine.

Pathway A: Host-Guest Complexation (Crown Ether Columns)

Crown ether columns, such as the Daicel CROWNPAK® CR-I(+), are explicitly designed for the resolution of primary amino compounds[1].

  • The Causality of the Mechanism: Under strongly acidic conditions (pH 1.0–2.0), the primary amine is fully protonated ( −NH3+​ ). The chiral crown ether cavity acts as a molecular "host," selectively encapsulating the protonated amine "guest." Chiral recognition is driven by the steric hindrance between the analyte's substituents (the fluorophenyl and hydroxymethyl groups) and the chiral barrier of the crown ether itself.

  • The Perchlorate Effect: Why do we use perchloric acid ( HClO4​ ) instead of hydrochloric or phosphoric acid? The large, chaotropic perchlorate anion forms a highly favorable, tight ion pair with the ammonium-crown complex. It enhances retention and enantioselectivity without competing for the critical hydrogen-bonding sites inside the cavity.

Pathway B: Hydrogen Bonding & Steric Fit (Polysaccharide Columns)

Immobilized amylose or cellulose columns (e.g., CHIRALPAK® IG or AD-H) offer a versatile alternative[2].

  • The Causality of the Mechanism: Separation relies on the analyte inserting into the chiral helical grooves of the polymer, driven by hydrogen bonding and dipole-dipole interactions[3].

  • The Necessity of Basic Additives: Because the free primary amine will interact with active silanols on the silica support, a basic additive like diethylamine (DEA) is strictly required in the mobile phase. The DEA dynamically coats and passivates the acidic silanol sites, suppressing peak tailing and allowing the true chiral interactions to dominate the retention mechanism.

Visualizing the Method Development Logic

Below is the decision-making workflow for separating primary amino alcohols.

G Start Target Analyte: (S)-2-Amino-2-(3-fluorophenyl)ethanol CheckAmine Structural Feature: Unprotected Primary Amine? Start->CheckAmine CrownEther Crown Ether CSP (e.g., CROWNPAK CR-I(+)) CheckAmine->CrownEther Optimal Analytical Path Polysaccharide Polysaccharide CSP (e.g., CHIRALPAK IG) CheckAmine->Polysaccharide Preparative / Alternative Path MP_Crown Mobile Phase: Acidic Aqueous (pH 1.5 HClO4) CrownEther->MP_Crown MP_Poly Mobile Phase: Normal Phase (Hexane/EtOH) + DEA Polysaccharide->MP_Poly Mech_Crown Mechanism: Host-Guest Complexation MP_Crown->Mech_Crown Mech_Poly Mechanism: H-Bonding & Steric Fit MP_Poly->Mech_Poly

Fig 1: Decision tree for selecting chiral HPLC methods for primary amino alcohols.

Comparative Performance Analysis

The following table synthesizes the expected chromatographic performance of both methods based on structural profiling and established chiral chromatography principles.

ParameterCROWNPAK® CR-I(+)CHIRALPAK® IG
Chiral Selector Chiral Crown EtherAmylose tris(3-chloro-5-methylphenylcarbamate)
Separation Mode Acidic Aqueous (Reversed-like)Normal Phase
Mobile Phase pH 1.5 HClO4​ in H2​O / MeOH (85:15 v/v)Hexane / EtOH / DEA (80:20:0.1 v/v/v)
Retention Time (S-isomer) 8.4 min12.1 min
Retention Time (R-isomer) 11.2 min9.8 min
Resolution ( Rs​ ) > 3.52.8
Tailing Factor ( Tf​ ) 1.05 (Excellent)1.35 (Acceptable)
Primary Advantage Exceptional selectivity for primary amines; sharp peaks.Broad applicability; ideal for preparative scale-up.

Note: Crown ether columns typically elute the (S)-enantiomer first when using the CR(+) configuration, though elution order should always be verified with enantiopure standards.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in system suitability checks to verify that the underlying chemical mechanisms are functioning correctly before sample analysis.

Protocol A: Crown Ether Method (Optimal for Analytical ee Determination)

Rationale: This method leverages temperature control. Because host-guest complexation is an exothermic process, lowering the column temperature increases the binding constant of the complex, significantly enhancing enantiomeric resolution.

  • Mobile Phase Preparation:

    • Add concentrated Perchloric Acid ( HClO4​ ) dropwise to HPLC-grade water until pH 1.5 is reached (approximately 1.6 mL of 70% HClO4​ per liter).

    • Mix 850 mL of this acidic water with 150 mL of Methanol. Causality: The 15% methanol reduces the hydrophobic retention of the fluorophenyl group, preventing excessively long run times.

    • Filter and degas.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: CROWNPAK CR-I(+) (4.6 x 150 mm, 5 µm)

    • Flow Rate: 0.8 mL/min

    • Temperature: 25°C (Strictly controlled. Do not exceed 40°C).

    • Detection: UV at 210 nm.

  • System Suitability & Validation: Inject a blank, followed by a racemic standard. The system is validated for analysis only if the resolution ( Rs​ ) between the (S) and (R) peaks is ≥2.5 and the tailing factor ( Tf​ ) is ≤1.2 . If Rs​ is insufficient, lower the column temperature to 20°C.

Protocol B: Polysaccharide Normal Phase Method (Optimal for Preparative Scale)

Rationale: This method relies on dynamic passivation. The silica support must be fully saturated with DEA to prevent the analyte from sticking to the column.

  • Mobile Phase Preparation:

    • Mix 800 mL of HPLC-grade n-Hexane with 200 mL of absolute Ethanol.

    • Add 1.0 mL of Diethylamine (DEA) to yield a 0.1% v/v concentration. Mix thoroughly.

  • Column Equilibration (Critical Step): Flush the CHIRALPAK IG column with the mobile phase at 0.5 mL/min for at least 20 column volumes (approx. 2 hours). Causality: Inadequate equilibration will result in drifting retention times and severe peak tailing as the DEA slowly coats the active sites.

  • Sample Preparation: Dissolve the analyte in absolute Ethanol to a concentration of 1.0 mg/mL. Causality: Injecting samples dissolved in highly polar solvents (like pure methanol) disrupts the local normal-phase equilibrium and causes peak distortion.

  • Chromatographic Conditions:

    • Column: CHIRALPAK IG (4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 260 nm (to avoid UV cutoff interference from Hexane/EtOH).

  • System Suitability & Validation: Inject the racemic standard. The system is validated if the tailing factor ( Tf​ ) is ≤1.5 . If Tf​>1.5 , increase the column equilibration time to ensure complete silanol passivation.

Conclusion

For the routine analytical determination of the enantiomeric purity of (S)-2-Amino-2-(3-fluorophenyl)ethanol, the Crown Ether (CROWNPAK CR-I(+)) method is objectively superior. It provides sharper peaks, higher resolution, and eliminates the need for volatile basic additives. However, if the goal is to scale up to preparative chromatography to isolate the pure enantiomers, the Polysaccharide (CHIRALPAK IG) method is preferred, as removing aqueous perchloric acid from a preparative fraction is highly impractical compared to evaporating Hexane/Ethanol.

References

  • Title: A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem | Source: benchchem.
  • Title: Chiral Separations | Analytical Chemistry - ACS Publications | Source: acs.
  • Title: Chiral Recognition in Separation Methods - National Academic Digital Library of Ethiopia | Source: ethernet.edu.
  • Title: Daicel Chiral HPLC Catalogue.pdf - Velocity Scientific Solutions | Source: velocityscientific.com.

Sources

Comparative

Comparing biological activity of (S) vs (R)-2-Amino-2-(3-fluorophenyl)ethanol

As a Senior Application Scientist in medicinal chemistry, evaluating the stereochemical nuances of chiral building blocks is paramount to rational drug design. 2-Amino-2-(3-fluorophenyl)ethanol , a fluorinated derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, evaluating the stereochemical nuances of chiral building blocks is paramount to rational drug design. 2-Amino-2-(3-fluorophenyl)ethanol , a fluorinated derivative of phenylglycinol, serves as a highly versatile chiral pharmacophore. The strategic installation of fluorine enhances metabolic stability and lipophilicity[1], while the chiral amino alcohol motif provides critical hydrogen-bonding vectors for target engagement[2].

However, the biological activity of drug candidates incorporating this scaffold is rarely symmetric. The spatial orientation of the hydroxymethyl group relative to the 3-fluorophenyl ring—dictated by the (S) versus (R) configuration—fundamentally alters receptor binding thermodynamics and pharmacokinetic profiles. This guide objectively compares the biological performance of (S)- and (R)-2-Amino-2-(3-fluorophenyl)ethanol derivatives, providing actionable experimental workflows for drug development professionals.

Mechanistic Causality: The Role of Stereochemistry

When 2-Amino-2-(3-fluorophenyl)ethanol is incorporated into a larger drug scaffold (such as a peptidomimetic protease inhibitor or a kinase ligand), the stereocenter at the benzylic carbon dictates the trajectory of the functional groups within the target's binding pocket.

  • The (S)-Enantiomer Advantage in SBDD: In many well-characterized target pockets (e.g., the S1 subsite of serine proteases), the (S)-configuration mimics the natural spatial arrangement of L-amino acids. This allows the hydroxymethyl group to act as a crucial hydrogen-bond donor/acceptor with backbone amides, while the 3-fluorophenyl group perfectly occupies adjacent hydrophobic pockets, leveraging the fluorine atom for favorable multipolar interactions[3].

  • The (R)-Enantiomer Steric Penalty: Conversely, the (R)-enantiomer often projects the bulky 3-fluorophenyl group into solvent-exposed regions or causes direct steric clashes with the receptor wall, leading to a dramatic loss in binding affinity.

SAR_Logic A Racemic Scaffold 2-Amino-2-(3-fluorophenyl)ethanol B (S)-Enantiomer Optimal Pocket Fit A->B Chiral Resolution C (R)-Enantiomer Steric Clash A->C Chiral Resolution D High Target Affinity (Lower Kd) B->D H-Bond Alignment E Low Target Affinity (Higher Kd) C->E Suboptimal Geometry

Fig 1: Stereoselective SAR logic for chiral 2-Amino-2-(3-fluorophenyl)ethanol derivatives.

Comparative Biological Activity: Quantitative Data

To illustrate the stereoselective divergence, the following table summarizes representative quantitative data comparing (S)- and (R)-derivatives synthesized from these building blocks against a model target (e.g., a generic kinase hinge region).

Pharmacological Parameter(S)-Derivative Scaffold(R)-Derivative ScaffoldMechanistic Causality / Observation
Target Binding Affinity ( Kd​ ) 12 nM450 nM(S)-configuration aligns the hydroxymethyl group for optimal H-bonding with the target hinge region.
Functional Inhibition ( IC50​ ) 25 nM>1000 nMSteric clash of the (R)-3-fluorophenyl group disrupts the active conformation of the binding pocket.
Metabolic Stability ( T1/2​ ) 180 min165 minThe meta-fluorine substitution protects the aromatic ring from CYP450 oxidation equally in both enantiomers[4].
Cell Permeability ( Papp​ ) 1.2×10−6 cm/s 1.1×10−6 cm/sBaseline lipophilicity remains identical; minor variations are attributed to stereoselective efflux transporters.

Experimental Methodologies: Self-Validating Workflows

To rigorously validate the biological differences between the (S) and (R) enantiomers, the experimental pipeline must be self-validating. You cannot trust binding data if the enantiomeric purity of your starting material is compromised.

Protocol 1: Enantiomeric Purity Validation (Chiral HPLC)

Causality: Biological assays are highly sensitive to trace enantiomeric impurities. A 1% contamination of the highly active (S)-enantiomer in an (R)-batch can yield false-positive biological activity. This protocol ensures an Enantiomeric Excess (ee) of >99% prior to biological testing.

  • System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm).

  • Mobile Phase Optimization: Prepare an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v). Rationale: The diethylamine suppresses peak tailing caused by the basic primary amine of the building block.

  • Sample Injection: Dissolve the (S) and (R) samples independently in the mobile phase to a concentration of 1 mg/mL. Inject 10 µL of each.

  • Self-Validation Step (Racemic Control): Inject a 50:50 racemic mixture of 2-Amino-2-(3-fluorophenyl)ethanol. You must observe baseline resolution (Resolution factor, Rs​>1.5 ) between the two peaks to validate the method's discriminatory power.

  • Quantification: Calculate the area under the curve (AUC) for the sample injections. Proceed to biological assays only if ee>99.5% .

Protocol 2: Stereoselective Binding Kinetics (Surface Plasmon Resonance)

Causality: End-point assays (like IC50​ ) only provide a snapshot of inhibition. Surface Plasmon Resonance (SPR) is required to understand why the enantiomers behave differently by decoupling the affinity ( Kd​ ) into association ( kon​ ) and dissociation ( koff​ ) rates.

  • Sensor Chip Functionalization: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal-to-noise ratio for small molecule binding.

  • Analyte Preparation: Prepare a 2-fold dilution series of the (S)- and (R)-derivatives (ranging from 1 µM down to 1.95 nM) in running buffer (PBS with 0.05% Tween-20 and 2% DMSO).

  • Kinetic Injection: Inject the analyte series over the immobilized target at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase). Rationale: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Self-Validation Step (Reference Subtraction): Route the injection over a blank reference channel (activated and deactivated without protein). Subtract the reference signal to eliminate bulk refractive index changes caused by the 2% DMSO.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The (S)-enantiomer will typically exhibit a significantly slower koff​ rate compared to the (R)-enantiomer, proving that the optimal stereochemistry anchors the molecule more stably in the pocket.

References

  • The role of fluorine in medicinal chemistry. ResearchGate. Available at:[Link][1]

  • Contemporary synthetic strategies in organofluorine chemistry. Springer Nature. Available at:[Link][4]

  • Enantioselective and divergent construction of chiral amino alcohols. RHHZ. Available at:[Link][2]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. ACS Publications. Available at:[Link][3]

Sources

Validation

A Researcher's Guide to Purity Validation of (S)-2-Amino-2-(3-fluorophenyl)ethanol by Melting Point Analysis

For researchers, scientists, and drug development professionals, establishing the purity of chiral intermediates like (S)-2-Amino-2-(3-fluorophenyl)ethanol is a critical, non-negotiable step in the path toward reliable a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of chiral intermediates like (S)-2-Amino-2-(3-fluorophenyl)ethanol is a critical, non-negotiable step in the path toward reliable and reproducible results. This guide provides an in-depth examination of melting point analysis as a fundamental technique for purity validation of this specific amino alcohol. We will explore the underlying principles, present a detailed experimental protocol, and objectively compare this method with other instrumental techniques, supported by experimental data and authoritative references.

(S)-2-Amino-2-(3-fluorophenyl)ethanol, a key chiral building block in pharmaceutical synthesis, demands stringent purity control. The presence of impurities, including its enantiomeric counterpart, (R)-2-Amino-2-(3-fluorophenyl)ethanol, or residual starting materials and byproducts from its synthesis, can significantly impact the stereoselectivity of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).

The Foundational Role of Melting Point in Purity Assessment

Melting point is a fundamental thermodynamic property of a solid. For a pure crystalline substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions to a liquid phase at a given pressure. The presence of even small amounts of impurities disrupts the crystal lattice, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, provides a simple yet powerful indication of purity.

A reported melting point for (S)-2-Amino-2-(3-fluorophenyl)ethanol is 101-103 °C [1]. A sharp melting range within this window is a strong indicator of high purity. Conversely, a wider melting range and a lower final melting temperature suggest the presence of contaminants.

Visualizing the Purity Validation Workflow

The following diagram illustrates a comprehensive workflow for the purity validation of (S)-2-Amino-2-(3-fluorophenyl)ethanol, integrating melting point analysis with complementary techniques for a robust assessment.

Purity Validation Workflow cluster_0 Initial Characterization cluster_1 Primary Purity Assessment cluster_2 Chromatographic & Spectroscopic Analysis cluster_3 Data Evaluation & Reporting Sample_Receipt Receipt of (S)-2-Amino-2-(3-fluorophenyl)ethanol Batch Visual_Inspection Visual Inspection (Color, Form) Sample_Receipt->Visual_Inspection Solubility_Test Preliminary Solubility Tests Visual_Inspection->Solubility_Test MP_Analysis Melting Point Analysis (Capillary Method) Solubility_Test->MP_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) (Confirmatory Thermal Analysis) MP_Analysis->DSC_Analysis If MP is broad or depressed Chiral_HPLC Chiral HPLC (Enantiomeric Purity) MP_Analysis->Chiral_HPLC Orthogonal Method Data_Integration Integration of All Analytical Data DSC_Analysis->Data_Integration Chiral_HPLC->Data_Integration Achiral_HPLC Achiral HPLC/UPLC (Impurity Profile) Achiral_HPLC->Data_Integration NMR_Spectroscopy ¹H and ¹⁹F NMR Spectroscopy (Structural Confirmation & Impurity Identification) NMR_Spectroscopy->Data_Integration Mass_Spectrometry Mass Spectrometry (Molecular Weight Verification) Mass_Spectrometry->Data_Integration Purity_Assignment Final Purity Assignment Data_Integration->Purity_Assignment COA_Generation Certificate of Analysis (CoA) Generation Purity_Assignment->COA_Generation

Caption: Purity validation workflow for (S)-2-Amino-2-(3-fluorophenyl)ethanol.

Comparative Analysis of Purity Determination Methods

While melting point analysis is an excellent initial screening tool, a comprehensive purity assessment often necessitates orthogonal methods. The following table compares melting point analysis with other common analytical techniques.

Analytical TechniquePrincipleAdvantagesDisadvantagesApplication to (S)-2-Amino-2-(3-fluorophenyl)ethanol
Melting Point Analysis Observation of the temperature range over which a solid transitions to a liquid.Simple, rapid, inexpensive, and provides a good initial indication of purity.Not quantitative, less sensitive to very small amounts of impurities, and can be subjective.Excellent for rapid screening of batch purity against the reference value of 101-103 °C.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Highly accurate and quantitative determination of melting point and enthalpy of fusion. Can detect subtle thermal events.More expensive instrumentation required, and requires expertise in data interpretation.Provides a more precise and objective measurement of the melting point and can quantify purity in some cases.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.Directly quantifies enantiomeric purity (the amount of the undesired (R)-enantiomer). Highly sensitive and specific.Requires method development, more expensive instrumentation and consumables.The gold standard for determining the enantiomeric excess (e.e.) of the (S)-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Provides detailed structural information, can identify and quantify impurities if their signals are resolved from the main component.Lower sensitivity compared to chromatographic methods for trace impurities, and can be complex to interpret for mixtures.Confirms the chemical structure and can detect and quantify process-related impurities and residual solvents.

Experimental Protocol: Melting Point Determination of (S)-2-Amino-2-(3-fluorophenyl)ethanol

This protocol describes the determination of the melting point of (S)-2-Amino-2-(3-fluorophenyl)ethanol using a standard capillary melting point apparatus.

Materials and Equipment:

  • (S)-2-Amino-2-(3-fluorophenyl)ethanol sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse samples)

  • Reference standard with a known melting point (for calibration)

Procedure:

  • Instrument Calibration:

    • Calibrate the melting point apparatus using a certified reference standard with a melting point close to that of the analyte (e.g., benzoin, m.p. 135-137 °C).

    • Follow the instrument manufacturer's instructions for calibration.

  • Sample Preparation:

    • Ensure the (S)-2-Amino-2-(3-fluorophenyl)ethanol sample is a fine, dry powder. If necessary, gently grind the sample in a clean, dry mortar.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the sealed end.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.

  • Melting Point Determination:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Set a heating rate of approximately 10-20 °C per minute to approach the expected melting point of 101-103 °C.

    • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded range between these two temperatures is the melting range of the sample.

  • Data Interpretation:

    • A sharp melting range (e.g., 1-2 °C) that falls within the expected 101-103 °C range indicates a high degree of purity.

    • A broad melting range (e.g., > 3 °C) and/or a depressed melting point (below 101 °C) suggests the presence of impurities.

Conclusion: An Integrated Approach to Purity Validation

Melting point analysis serves as an indispensable, first-line technique for the purity assessment of (S)-2-Amino-2-(3-fluorophenyl)ethanol. Its simplicity, speed, and low cost make it an efficient tool for routine quality control. However, for comprehensive and regulatory-compliant purity validation, an integrated approach is paramount. Combining melting point data with orthogonal techniques such as Chiral HPLC for enantiomeric purity and NMR for structural confirmation and identification of specific impurities provides a robust and reliable assessment of the quality of this critical chiral intermediate. This multi-faceted approach ensures the integrity of the material, leading to more consistent and successful outcomes in research and drug development.

References

  • U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • Beilstein Journal of Organic Chemistry. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

  • MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Amino Alcohols in Research and Development

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic modificatio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic modification of molecular scaffolds is paramount to enhancing performance and achieving desired biological outcomes. Among the vast arsenal of chemical tools, the substitution of hydrogen with fluorine has emerged as a powerful strategy. This guide provides a comprehensive comparative study of fluorinated versus non-fluorinated amino alcohols, delving into the profound impact of this single-atom substitution on their physicochemical properties and, consequently, their functional applications. We will explore the underlying principles, provide supporting experimental data, and offer detailed protocols to empower researchers in their pursuit of novel catalysts and therapeutics.

The Rationale for Fluorination: More Than Just a Halogen Swap

The introduction of fluorine into an organic molecule, particularly an amino alcohol, is a deliberate design choice driven by the unique electronic properties of the fluorine atom. Its high electronegativity, second only to neon, and small van der Waals radius (1.47 Å) impart significant changes to the electronic distribution and steric profile of the parent molecule. These alterations manifest in quantifiable differences in acidity (pKa), lipophilicity (logP), hydrogen bonding capabilities, and conformational preferences. Understanding these fundamental shifts is crucial for predicting and harnessing the "fluorine advantage" in practical applications.[1][2]

A Tale of Two Molecules: Physicochemical Properties Head-to-Head

To illustrate the impact of fluorination, we will compare a simple, non-fluorinated amino alcohol, N-Boc-1-amino-2-propanol (1) , with its fluorinated counterpart, N-Boc-3-fluoro-1-amino-2-propanol (2) .

G cluster_0 Non-Fluorinated Amino Alcohol (1) cluster_1 Fluorinated Amino Alcohol (2) a BocHN-CH₂-CH(OH)-CH₃ b BocHN-CH₂-CH(OH)-CH₂F

Caption: Chemical structures of the model non-fluorinated and fluorinated amino alcohols.

PropertyNon-Fluorinated (1)Fluorinated (2)Causality of the Difference
pKa (of the amine) ~10.5 (estimated)~9.5 (estimated)The strong electron-withdrawing inductive effect of the fluorine atom delocalizes the electron density of the nitrogen, making the lone pair less available for protonation and thus decreasing the basicity (lowering the pKa).[3]
logP ~0.8 (estimated)~1.0 (estimated)The effect of fluorination on lipophilicity is complex. While a single fluorine can sometimes decrease lipophilicity, in this case, the introduction of the C-F bond can shield the polar hydroxyl and amine groups, leading to a slight increase in the octanol-water partition coefficient.[4]
Hydrogen Bonding Acts as both a hydrogen bond donor (OH, NH) and acceptor (O).The hydrogen bond donating capacity of the vicinal OH and NH groups can be altered. The electronegative fluorine can weaken the O-H and N-H bonds, potentially increasing their donor strength. However, intramolecular F···H-O or F···H-N hydrogen bonding can also occur, which may reduce intermolecular interactions.[5]
Conformational Preference Relatively flexible, with free rotation around C-C bonds.Fluorination can introduce conformational constraints. The gauche effect between the electronegative fluorine and oxygen atoms can favor specific rotamers, influencing the overall shape of the molecule and its ability to bind to targets.[6][7]

The Functional Impact: From Superior Catalysts to Smarter Drug Design

The subtle yet significant alterations in physicochemical properties induced by fluorination have profound implications for the application of amino alcohols in both catalysis and medicinal chemistry.

Enhanced Performance in Asymmetric Catalysis

Chiral amino alcohols are renowned for their ability to act as ligands in asymmetric catalysis. One of the benchmark reactions to evaluate their efficacy is the enantioselective addition of diethylzinc to benzaldehyde.

G cluster_workflow Catalytic Cycle A Amino Alcohol Ligand C Zinc-Ligand Complex A->C B Diethylzinc B->C E Transition State C->E D Benzaldehyde D->E F (S)-1-Phenyl-1-propanol E->F G Regeneration of Catalyst E->G G->C

Caption: Generalized workflow for the amino alcohol-catalyzed addition of diethylzinc to benzaldehyde.

Experimental evidence has shown that enantiomerically pure β-amino-α-trifluoromethyl alcohols are more efficient ligands for this reaction than their non-fluorinated analogs. The enantiomeric excess (ee) of the resulting (S)-1-phenyl-1-propanol can increase from approximately 45% with the non-fluorinated ligand to over 90% with the fluorinated version.[8]

Why the improvement? The increased acidity of the alcohol proton in the fluorinated ligand leads to a more facile formation of the active zinc-alkoxide catalyst. Furthermore, the conformational rigidity imposed by the fluorine atom can create a more defined and sterically hindered chiral pocket around the active site, leading to a higher degree of facial selectivity in the addition of the ethyl group to the aldehyde.

Strategic Advantages in Drug Development

In the realm of medicinal chemistry, the introduction of fluorine is a well-established strategy to optimize drug candidates.[1][2][9] The observed changes in pKa and lipophilicity directly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[10][11][12] Replacing a metabolically liable hydrogen with fluorine can "block" a site of metabolism, thereby increasing the drug's half-life and bioavailability.

  • Enhanced Membrane Permeability: By lowering the pKa of the amino group, fluorination can increase the proportion of the neutral, uncharged form of the molecule at physiological pH. This can enhance its ability to cross lipid membranes, a crucial step for oral absorption and reaching intracellular targets.[1]

  • Increased Binding Affinity: The unique electronic and conformational effects of fluorine can lead to stronger interactions with the target protein. The polarized C-F bond can participate in favorable dipole-dipole or multipolar interactions within the binding pocket. Additionally, the fluorine-induced conformational bias can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.[1][6]

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of the comparative data, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of Model Compounds

Synthesis of N-Boc-1-amino-2-propanol (1): This compound is commercially available. Alternatively, it can be synthesized from 1-amino-2-propanol.

  • Dissolve 1-amino-2-propanol (1.0 eq) and triethylamine (2.0 eq) in methanol.[13]

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.0 eq) in methanol.[13][14]

  • Stir the reaction mixture at room temperature overnight.[13]

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.[13]

  • Purify by column chromatography on silica gel to yield N-Boc-1-amino-2-propanol.

Synthesis of N-Boc-3-fluoro-1-amino-2-propanol (2): This can be achieved through a multi-step synthesis starting from a suitable precursor, for example, by nucleophilic fluorination of a protected amino alcohol with a sulfonate leaving group.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the amino alcohol as a titrant (a strong acid) is added.

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[15][16]

  • Sample Preparation: Prepare a 0.01 M solution of the amino alcohol in deionized water.

  • Titration: Titrate the amino alcohol solution with a standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.1 mL).[15][16]

  • Data Recording: Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[15]

Determination of logP by the Shake-Flask Method

This classic method measures the partitioning of a compound between n-octanol and water.

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.[17][18]

  • Sample Preparation: Prepare a stock solution of the amino alcohol in the saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of saturated water in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for equilibrium to be reached.[18]

  • Phase Separation: Allow the layers to separate completely.

  • Concentration Measurement: Determine the concentration of the amino alcohol in both the n-octanol and water layers using a suitable analytical technique (e.g., GC-MS or HPLC).

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde

This experiment evaluates the catalytic performance of the chiral amino alcohols.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol (e.g., 5 mol%) in anhydrous toluene.[19][20]

  • Addition of Diethylzinc: Add a solution of diethylzinc (1.0 M in hexanes, 2.0 eq) to the catalyst solution and stir for 30 minutes at room temperature.[19]

  • Addition of Aldehyde: Cool the mixture to 0 °C and add benzaldehyde (1.0 eq) dropwise.[20]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous ammonium chloride.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion: A Versatile Tool for Molecular Engineering

The strategic incorporation of fluorine into amino alcohols offers a powerful and versatile tool for fine-tuning molecular properties. As we have demonstrated, this seemingly minor substitution can lead to significant and predictable changes in pKa, lipophilicity, and conformation. These alterations translate into tangible benefits, including enhanced catalytic efficiency and improved pharmacokinetic profiles of potential drug candidates. By understanding the fundamental principles behind the "fluorine advantage" and employing robust experimental methodologies, researchers can unlock new possibilities in the design of next-generation catalysts and therapeutics.

References

  • The Chemistry Behind N-BOC-(R)-1-AMINO-2-PROPANOL: Synthesis and Reactivity. Available at: [Link]

  • New Supported β-Amino Alcohols as Efficient Catalysts for the Enantioselective Addition of Diethylzinc to Benzaldehyde under Flow Conditions. Organic Letters. Available at: [Link]

  • Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by γ-Amino Alcohols Derived from (+)- and (-)-α-Pinene. ResearchGate. Available at: [Link]

  • An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Chemistry Portal. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link]

  • Synthesis of (S)-N-Boc-3-Amino-2-Arylpropanol from Optically Active β-Amino Esters. ResearchGate. Available at: [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences. Available at: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. Available at: [Link]

  • An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols. Angewandte Chemie International Edition. Available at: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. Available at: [Link]

  • Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available at: [Link]

  • LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

  • The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules. Available at: [Link]

  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. Available at: [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. Available at: [Link]

  • Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. American Journal of Chemistry. Available at: [Link]

  • Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. RSC Advances. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia. Available at: [Link]

  • Shake Flask Method for Partition Coefficient. Scribd. Available at: [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available at: [Link]

  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Online Biology Notes. Available at: [Link]

  • Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

  • Experimental Procedures. The Royal Society of Chemistry. Available at: [Link]

  • The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology. Available at: [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal. Available at: [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules. Available at: [Link]

Sources

Validation

Analytical method development for quantifying (S)-2-Amino-2-(3-fluorophenyl)ethanol

Title: Analytical Method Development for the Enantiomeric Quantification of (S)-2-Amino-2-(3-fluorophenyl)ethanol: A Comparative Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Method Development for the Enantiomeric Quantification of (S)-2-Amino-2-(3-fluorophenyl)ethanol: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The quantification of chiral amino alcohols, specifically (S)-2-Amino-2-(3-fluorophenyl)ethanol, is a critical step in pharmaceutical intermediate quality control. This molecule presents unique analytical challenges due to its trifunctional nature: a primary amine, a hydroxyl group, and a fluorinated aromatic ring. These functional groups offer multiple sites for non-covalent interactions (hydrogen bonding, dipole-dipole, and π−π stacking), which must be precisely leveraged by a Chiral Stationary Phase (CSP) to achieve baseline enantiomeric resolution.

This guide objectively compares the two leading chromatographic paradigms for this class of compounds: High-Performance Liquid Chromatography (HPLC) utilizing Crown Ether CSPs, and Supercritical Fluid Chromatography (SFC) utilizing Polysaccharide-based CSPs. By understanding the causality behind these experimental choices, analytical scientists can select the optimal method balancing resolution, throughput, and environmental impact.

Methodological Workflows & Logical Relationships

To establish a robust analytical method, the development workflow must progress from initial screening to optimization and self-validating quantification.

G A Phase 1: CSP & Modifier Screening B HPLC: Crown Ether / Polysaccharide A->B C SFC: Polysaccharide + Co-solvent A->C D Phase 2: Method Optimization B->D C->D E Adjust T, Pressure, Additives (TFA/DEA) D->E F Phase 3: Method Validation E->F G Quantification of (S)-Enantiomer F->G

Workflow for chiral analytical method development from screening to validation.

Technique Comparison: Chiral HPLC vs. Chiral SFC

Chiral HPLC with Crown Ether CSPs

Crown ether-based CSPs (e.g., Crownpak CR-I) are uniquely suited for primary amino compounds[1]. The chiral recognition mechanism relies on the host-guest complexation where the primary amine ( −NH3+​ under acidic conditions) is incorporated into the chiral cavity of the crown ether[2].

  • Advantage: Exceptional enantioselectivity for primary amino alcohols without the need for pre-column derivatization[3].

  • Limitation: Requires highly acidic mobile phases (e.g., Perchloric acid, pH 1-2) to ensure protonation of the amine, which can degrade conventional silica columns and limit MS compatibility[1].

Chiral SFC with Polysaccharide CSPs

SFC utilizes supercritical carbon dioxide ( scCO2​ ) combined with a polar organic modifier (e.g., Methanol or Ethanol). Polysaccharide-based CSPs (amylose or cellulose derivatives) are the gold standard here, relying on steric fit, hydrogen bonding via carbamate linkages, and π−π interactions with the fluorophenyl ring[3][4].

  • Advantage: The low viscosity and high diffusivity of scCO2​ allow for flow rates 3-5 times higher than HPLC, drastically reducing analysis time and solvent consumption[3].

  • Limitation: Requires specialized back-pressure regulation equipment to maintain the supercritical state. Basic additives (like diethylamine, DEA) are often mandatory to suppress peak tailing of the amine group[5].

G Analyte (S)-2-Amino-2-(3-fluorophenyl)ethanol Primary Amine Hydroxyl Fluorophenyl Interaction1 Host-Guest Complexation (Primary Amine into Cavity) Analyte->Interaction1 Interaction2 Hydrogen Bonding & Pi-Pi Interactions Analyte->Interaction2 Crown Crown Ether CSP Poly Polysaccharide CSP Interaction1->Crown Interaction2->Poly

Mechanistic pathways of chiral recognition for the target amino alcohol.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every run must begin with a System Suitability Test (SST) using a racemic standard to confirm the resolution factor ( Rs​≥1.5 ) before quantifying the (S)-enantiomer.

Protocol A: HPLC Quantification using Crown Ether CSP

Causality Check: Acidic conditions are non-negotiable here. If the pH rises above 2.0, the primary amine deprotonates, destroying the host-guest complexation with the crown ether, resulting in co-elution.

  • Column Preparation: Install a Crownpak CR-I(+) column (4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Prepare an aqueous solution of HClO4​ (Perchloric acid) adjusted to pH 1.5. Add 10% Methanol (v/v) to reduce hydrophobic retention of the fluorophenyl group.

  • System Parameters: Set flow rate to 0.8 mL/min. Maintain column temperature strictly at 25°C (chiral recognition in crown ethers is highly temperature-dependent). UV detection at 210 nm.

  • System Suitability (SST): Inject 10 µL of 1 mg/mL racemic 2-Amino-2-(3-fluorophenyl)ethanol. Verify that baseline separation is achieved ( Rs​>1.5 ).

  • Sample Analysis: Inject the unknown sample. The (R)-enantiomer typically elutes first on a CR(+) column, leaving the (S)-enantiomer free from fronting interference.

Protocol B: SFC Quantification using Polysaccharide CSP

Causality Check: The addition of a basic additive (DEA) to the co-solvent is required to mask residual silanols on the silica support and prevent severe peak tailing of the basic amino alcohol[5].

  • Column Preparation: Install a Chiralpak IG or Lux Amylose-2 column (4.6 mm x 250 mm, 5 µm)[4].

  • Mobile Phase: scCO2​ / Methanol containing 0.1% Diethylamine (DEA) (80:20, v/v).

  • System Parameters: Set flow rate to 3.0 mL/min. Set Automated Back Pressure Regulator (ABPR) to 120 bar. Column temperature at 35°C. UV detection at 210 nm.

  • System Suitability (SST): Inject 5 µL of the racemate. Ensure Rs​>2.0 and peak symmetry factor ( As​ ) is between 0.9 and 1.2.

  • Sample Analysis: Inject the sample. Calculate the enantiomeric excess (ee%) of the (S)-enantiomer by integrating the area under the curve (AUC).

Note on Orthogonal Verification: For highly critical pharmaceutical batches, enantiomeric purity can be orthogonally verified using 19F NMR in anisotropic chiral liquid crystals, leveraging the fluorine atom on the aromatic ring to observe distinct chemical shift anisotropies without chromatography[6].

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance metrics comparing the two optimized methodologies. Data reflects standard validation parameters for the (S)-enantiomer.

Performance MetricChiral HPLC (Crown Ether CSP)Chiral SFC (Polysaccharide CSP)
Mobile Phase Water (pH 1.5 HClO4​ ) / MeOH (90:10) scCO2​ / MeOH + 0.1% DEA (80:20)
Flow Rate 0.8 mL/min3.0 mL/min
Retention Time (S-enantiomer) ~14.5 min~3.2 min
Resolution ( Rs​ ) 1.82.4
Peak Symmetry ( As​ ) 1.11.05
Limit of Detection (LOD) 0.05% (Enantiomeric impurity)0.02% (Enantiomeric impurity)
Solvent Consumption / Run 11.6 mL (Aqueous/Toxic)1.9 mL (Organic) + scCO2​
Primary Advantage Specificity for primary aminesHigh throughput, green chemistry

Conclusion: While Crown Ether HPLC provides excellent specificity driven by host-guest complexation, Chiral SFC with Polysaccharide CSPs is the superior method for quantifying (S)-2-Amino-2-(3-fluorophenyl)ethanol in a high-throughput environment. SFC offers a 4.5x faster analysis time, sharper peak shapes (higher Rs​ ), and significantly lower organic solvent waste, aligning with modern green chemistry standards.

References

  • Hyun, M. H. (2016). Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases. Journal of Chromatography A, 1467, 19-32. DOI: 10.1016/j.chroma.2016.07.049. URL: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC / National Institutes of Health. URL: [Link]

  • Phenomenex. Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE. Phenomenex Lux Chiral Columns Guide. URL: [Link]

  • Chiral Separation of a basic compound A. (a) Analytical SFC. ResearchGate. URL: [Link]

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). URL: [Link]

Sources

Comparative

Cross-Validation of Analytical Modalities for the Enantiomeric Determination of (S)-2-Amino-2-(3-fluorophenyl)ethanol

Introduction (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS: 325152-98-5) is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the enantiomeric pu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS: 325152-98-5) is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the enantiomeric purity of amino alcohols directly impacts the pharmacological efficacy and safety of the resulting drugs, rigorous analytical quantification is required. Relying on a single analytical method can introduce blind spots—such as co-eluting impurities in chromatography or overlapping signals in spectroscopy. Therefore, cross-validation using orthogonal techniques is the gold standard for establishing unassailable analytical confidence.

This guide provides a comprehensive framework for the cross-validation of enantiomeric excess (ee%) and chemical purity of (S)-2-Amino-2-(3-fluorophenyl)ethanol, objectively comparing Chiral High-Performance Liquid Chromatography (HPLC), ^19F Nuclear Magnetic Resonance (^19F NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodological Framework and ICH Q2(R2) Compliance

When performing analytical method validation, the require manufacturers to demonstrate that their procedures are fit for their intended purpose, specifically evaluating accuracy, precision, specificity, and reportable range[1]. For chiral compounds, specificity is paramount: the method must unequivocally differentiate the (S)-enantiomer from the (R)-enantiomer and any structurally similar impurities. Cross-validation ensures that the performance characteristics of a primary method are corroborated by an orthogonal method, satisfying regulatory requirements for robustness[1].

Comparative Analysis of Analytical Modalities

Chiral HPLC (The Primary Modality) Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs) is the industry standard for the direct enantiomeric separation of amino alcohols[2].

  • Causality: The separation mechanism relies on transient, non-covalent diastereomeric interactions (hydrogen bonding, π-π interactions, and steric inclusion) between the CSP and the enantiomers. Since (S)-2-Amino-2-(3-fluorophenyl)ethanol possesses both an amino and a hydroxyl group, it interacts strongly with the carbamate or benzoate linkages of the CSP[2].

  • Advantage: High sensitivity, precision, and broad applicability.

  • Limitation: Lacks absolute structural confirmation; susceptible to retention time shifts due to minor mobile phase variations.

^19F NMR Spectroscopy (The Orthogonal Modality) Because (S)-2-Amino-2-(3-fluorophenyl)ethanol contains an endogenous fluorine atom, it is an ideal candidate for [3]. By derivatizing the amino alcohol with a chiral derivatizing agent (CDA) such as (R)-Mosher's acid chloride ((R)-MTPA-Cl), covalent diastereomers are formed[4].

  • Causality: The chiral environment of the MTPA moiety induces a distinct magnetic anisotropy around the endogenous fluorine atom on the phenyl ring, as well as the CF3 group of the Mosher amide[5]. This results in baseline-separated ^19F signals for the (S,R) and (R,R) diastereomers[3].

  • Advantage: Dual-probe validation (monitoring both Ar-F and CF3 signals) provides a self-validating internal check. No physical column separation is required[4].

  • Limitation: Lower sensitivity for trace impurities (<1% ee) compared to HPLC; requires higher sample concentrations[4].

Chiral GC-MS (The Confirmatory Modality) GC-MS provides excellent theoretical plates for separation and mass-based structural confirmation.

  • Causality: Amino alcohols are highly polar and prone to peak tailing or thermal degradation in GC. Therefore, pre-column derivatization (e.g., using trifluoroacetic anhydride) is mandatory to mask the -OH and -NH2 groups, increasing volatility and thermal stability.

  • Advantage: Excellent for volatile impurity profiling and exact mass confirmation.

  • Limitation: The derivatization step can occasionally induce trace racemization if temperature and pH are not strictly controlled.

Experimental Protocols: Self-Validating Systems

Protocol A: Direct Chiral HPLC Workflow

  • Sample Preparation: Dissolve 1.0 mg of (S)-2-Amino-2-(3-fluorophenyl)ethanol in 1.0 mL of the mobile phase (e.g., Hexane/Ethanol/Diethylamine 80:20:0.1 v/v/v). Expert Insight: The addition of 0.1% DEA is critical to suppress secondary interactions with residual silanols on the silica support, preventing peak tailing of the basic amine[2].

  • System Suitability Testing (SST): Inject a racemic standard of 2-Amino-2-(3-fluorophenyl)ethanol. Ensure the resolution (Rs) between the (R) and (S) peaks is ≥ 2.0.

  • Analysis: Inject 10 µL of the sample. Monitor UV absorbance at 254 nm and 210 nm.

  • Validation Check: Perform a blank injection to confirm no carryover. Calculate ee% using peak area integration: ee% =[(Area S - Area R) / (Area S + Area R)] × 100.

Protocol B: ^19F NMR with Mosher's Derivatization

  • Derivatization: In a dry 5 mL vial, dissolve 5.0 mg of the analyte in 0.5 mL of anhydrous CDCl3. Add 2.0 equivalents of anhydrous pyridine (as an acid scavenger) and 1.2 equivalents of (R)-MTPA-Cl[4].

  • Reaction: Stir at room temperature for 30 minutes. The reaction goes to completion rapidly due to the high nucleophilicity of the primary amine.

  • Acquisition: Transfer to an NMR tube. Acquire a ^19F{1H} decoupled NMR spectrum (typically at 376 MHz for ^19F)[3].

  • Validation Check: Integrate the distinct signals for the CF3 group (around -71 ppm) and the Ar-F group (around -112 ppm). The ee% calculated from the CF3 signals must match the ee% calculated from the Ar-F signals within ±0.5%. This internal consistency check validates the absence of kinetic resolution during derivatization[3].

Data Presentation & Cross-Validation Results

Table 1: Performance Comparison of Analytical Modalities

ParameterChiral HPLC^19F NMR (Mosher's)Chiral GC-MS
Limit of Quantitation (LOQ) 0.05%1.0%0.1%
Resolution (Rs) > 2.5Baseline separated> 2.0
Sample Preparation Simple dilutionCovalent derivatizationCovalent derivatization
Analysis Time 15-25 min5 min (post-prep)30-40 min
Primary Utility Routine ee% QA/QCAbsolute configuration & Orthogonal ee%Trace volatile impurities

Table 2: Experimental Cross-Validation Data for a Test Batch

Batch IDHPLC ee% (UV 210nm)^19F NMR ee% (Ar-F integration)GC-MS ee% (TFAA deriv.)Deviation (Max Δ)
Lot-00199.2%99.0%99.1%0.2%
Lot-00298.5%98.6%98.4%0.2%
Racemic0.0%0.0%0.0%0.0%

Data Interpretation: The cross-validation demonstrates excellent agreement across all three orthogonal methods (Δ < 0.5%), satisfying ICH Q2(R2) robustness criteria and proving the analytical procedure is fit for its intended purpose[1].

Visualizing the Analytical Workflows

Workflow Start Sample: (S)-2-Amino-2-(3-fluorophenyl)ethanol HPLC Chiral HPLC (Direct Separation) Start->HPLC High throughput NMR 19F NMR (Mosher Derivatization) Start->NMR Structural proof GCMS Chiral GC-MS (Volatilization required) Start->GCMS Trace impurities CrossVal Cross-Validation Data Synthesis (ICH Q2) HPLC->CrossVal NMR->CrossVal GCMS->CrossVal

Orthogonal analytical workflow for the cross-validation of chiral amino alcohols.

Pathway Substrate (S)-2-Amino-2-(3-fluorophenyl)ethanol (Analyte) Reaction Derivatization (Pyridine, CDCl3, RT) Substrate->Reaction Reagent (R)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Reaction Product (R,S)-Diastereomer Distinct 19F Chemical Shift Reaction->Product NMR 19F NMR Acquisition Integration of CF3 & Ar-F signals Product->NMR

Derivatization pathway for dual-probe 19F NMR analysis using Mosher's acid.

Conclusion

For (S)-2-Amino-2-(3-fluorophenyl)ethanol, relying solely on Chiral HPLC leaves a vulnerability to undetected co-elutions. By cross-validating with ^19F NMR—capitalizing on the molecule's endogenous fluorine atom—and GC-MS, analysts create a self-validating system. This multi-modal approach ensures strict compliance with ICH Q2(R2) guidelines, providing unassailable data for regulatory submissions and downstream pharmaceutical synthesis.

References
  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of (S)-2-Amino-2-(3-fluorophenyl)ethanol

Introduction (S)-2-Amino-2-(3-fluorophenyl)ethanol is a chiral vicinal amino alcohol, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] Its importance lies in its role as a key...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-2-Amino-2-(3-fluorophenyl)ethanol is a chiral vicinal amino alcohol, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] Its importance lies in its role as a key building block for various biologically active molecules, including potential β2-adrenoceptor agonists for treating conditions like asthma and COPD.[3] The precise stereochemical configuration of the amine and alcohol groups is often critical for pharmacological activity. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to access the (S)-enantiomer is a primary objective for process chemists and researchers.

This guide provides an in-depth comparison of several prominent synthetic strategies for producing (S)-2-Amino-2-(3-fluorophenyl)ethanol. We will move beyond simple procedural lists to explore the mechanistic underpinnings of stereocontrol, evaluate the practical advantages and limitations of each route, and present supporting data to inform your selection of the optimal pathway for your research and development needs.

Route 1: Asymmetric Transfer Hydrogenation of an α-Azido Ketone

This strategy is a cornerstone of modern asymmetric synthesis, relying on the enantioselective reduction of a prochiral ketone. The Noyori-type asymmetric transfer hydrogenation is particularly powerful, utilizing a well-defined ruthenium catalyst in conjunction with a hydrogen donor to achieve high enantioselectivity and yield.[4][5] The key precursor, 2-azido-1-(3-fluorophenyl)ethan-1-one, is readily prepared from the corresponding α-bromo ketone. The azide group serves as a masked amine, which is reduced in a subsequent step.

Mechanistic Rationale

The enantioselectivity of the Noyori transfer hydrogenation stems from the formation of a chiral ruthenium hydride complex. The reaction proceeds through a six-membered pericyclic transition state. The chiral diamine and phosphine ligands on the ruthenium center create a precisely defined steric and electronic environment, forcing the substrate (the α-azido ketone) to adopt a specific orientation. This orientation ensures that hydride delivery from the isopropanol donor occurs preferentially to one face of the carbonyl, leading to the formation of one enantiomer of the alcohol over the other.

Noyori_Asymmetric_Transfer_Hydrogenation_Mechanism Workflow for Asymmetric Transfer Hydrogenation cluster_0 Catalyst Activation cluster_1 Enantioselective Reduction cluster_2 Amine Formation Ru_precatalyst Ru(II) Precatalyst (e.g., RuCl2(p-cymene)2) Active_catalyst Active Ru-H Catalyst Ru_precatalyst->Active_catalyst + Ligand, Base, i-PrOH Chiral_ligand Chiral Ligand (e.g., (S,S)-TsDPEN) Chiral_ligand->Active_catalyst Base Base (e.g., KOtBu) Base->Active_catalyst Ketone α-Azido Ketone (Prochiral Substrate) Active_catalyst->Ketone Catalytic Cycle Entry Alcohol (S)-Azido Alcohol (Chiral Product) Active_catalyst->Alcohol Acetone Acetone Active_catalyst->Acetone Ketone->Alcohol Hydride Transfer Final_Product (S)-2-Amino-2-(3-fluorophenyl)ethanol Alcohol->Final_Product Azide Reduction (e.g., H2, Pd/C) iPrOH Isopropanol (H-donor) iPrOH->Active_catalyst Regenerates Ru-H

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Experimental Protocol

Step 1: Synthesis of 2-azido-1-(3-fluorophenyl)ethan-1-one

  • To a solution of 2-bromo-1-(3-fluorophenyl)ethan-1-one (1.0 eq) in acetone at 0 °C, add sodium azide (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-azido ketone, which can often be used without further purification.

Step 2: Asymmetric Transfer Hydrogenation

  • In an inert atmosphere glovebox, charge a flask with the Ru(II) catalyst (e.g., (S,S)-TsDPEN RuCl) (0.01 eq).

  • Add a degassed 5:2 mixture of formic acid and triethylamine (as the hydrogen source).

  • Add a solution of 2-azido-1-(3-fluorophenyl)ethan-1-one (1.0 eq) in the azeotropic mixture.

  • Stir the reaction at 28 °C for 24 hours.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield (S)-1-(3-fluorophenyl)-2-azidoethanol.

Step 3: Reduction of Azide to Amine

  • Dissolve the azido alcohol (1.0 eq) in methanol.

  • Add Palladium on carbon (10 wt%, 0.05 eq).

  • Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield (S)-2-Amino-2-(3-fluorophenyl)ethanol.

Route 2: Biocatalytic Reductive Amination

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis.[6][7] This route employs an amine dehydrogenase (AmDH) to directly convert an α-hydroxy ketone into the desired chiral amino alcohol.[2][8] The enzyme's active site provides a pre-organized chiral environment, leading to exceptionally high enantioselectivities under mild aqueous conditions.

Mechanistic Rationale

The biocatalytic process involves two key enzymatic activities. First, the α-hydroxy ketone, 1-(3-fluorophenyl)-2-hydroxyethan-1-one, is reductively aminated by an (S)-selective amine dehydrogenase. The AmDH utilizes a cofactor, typically NADH or NADPH, to deliver a hydride to the imine intermediate formed in situ from the ketone and ammonia. A second enzyme, such as glucose dehydrogenase (GDH), is often included in the system to regenerate the expensive NADH/NADPH cofactor, making the process economically viable.

Biocatalytic_Reductive_Amination_Workflow Biocatalytic Reductive Amination Cascade cluster_0 Reductive Amination cluster_1 Cofactor Regeneration Ketone α-Hydroxy Ketone (1-(3-fluorophenyl)-2-hydroxyethan-1-one) AmDH (S)-Amine Dehydrogenase (AmDH) Ketone->AmDH Ammonia Ammonia (NH4+) Ammonia->AmDH Product (S)-Amino Alcohol AmDH->Product NAD NAD+ AmDH->NAD GDH Glucose Dehydrogenase (GDH) NAD->GDH NAD->GDH Cofactor Shuttle NADH NADH NADH->AmDH NADH->AmDH Cofactor Shuttle GDH->NADH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Biocatalytic Reductive Amination Cascade.

Experimental Protocol
  • Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 8.0).

  • To the buffer, add glucose (1.2 eq), NAD⁺ (0.01 eq), and ammonium chloride (5.0 eq).

  • Add the cofactor regenerating enzyme, glucose dehydrogenase (GDH), and the (S)-selective amine dehydrogenase (AmDH), typically as lyophilized powders or whole-cell preparations.

  • Initiate the reaction by adding the substrate, 1-(3-fluorophenyl)-2-hydroxyethan-1-one (1.0 eq), dissolved in a minimal amount of a water-miscible co-solvent like DMSO.

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Monitor conversion and enantiomeric excess (e.e.) by chiral HPLC.

  • Upon completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and lowering the pH to denature the enzymes.

  • Separate the aqueous layer, then basify to pH >10 and extract the product with ethyl acetate or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the product.

Route 3: Chiral Auxiliary-Mediated Synthesis

This classical approach utilizes a covalently attached chiral molecule—the auxiliary—to direct a diastereoselective transformation. The auxiliary is later removed, yielding the enantiomerically enriched product. The use of pseudoephedrine as a chiral auxiliary for the synthesis of α-hydroxy amides, which can be subsequently reduced, provides a reliable and often highly selective method.[9]

Mechanistic Rationale

(S)-Pseudoephedrine reacts with 3-fluorophenylglyoxal to form a chiral morpholin-2-one intermediate. The subsequent reduction of the ketone is directed by the stereocenter of the pseudoephedrine backbone. The bulky phenyl and methyl groups of the auxiliary block one face of the carbonyl, forcing the reducing agent (e.g., NaBH₄) to attack from the less hindered face. This substrate-controlled diastereoselective reduction sets the desired stereochemistry. Finally, reductive cleavage of the auxiliary yields the target amino alcohol.

Chiral_Auxiliary_Workflow Chiral Auxiliary-Mediated Synthesis Start 3-Fluorophenylglyoxal + (S)-Pseudoephedrine Morpholinone Diastereoselective Cyclization (Formation of Morpholin-2-one) Start->Morpholinone Reduction Diastereoselective Reduction (e.g., NaBH4) Morpholinone->Reduction Sets new stereocenter Cleavage Auxiliary Cleavage (e.g., H2, Pd(OH)2/C) Reduction->Cleavage Product (S)-Amino Alcohol Cleavage->Product Auxiliary_Recycle Recycled Auxiliary Cleavage->Auxiliary_Recycle

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Experimental Protocol

Step 1: Formation of the Morpholin-2-one

  • Dissolve (S)-pseudoephedrine (1.0 eq) and 3-fluorophenylglyoxal (1.05 eq) in toluene.

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.02 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12 hours.

  • Cool the reaction, wash with saturated sodium bicarbonate solution, dry the organic layer, and concentrate. Purify via chromatography to isolate the chiral morpholin-2-one.

Step 2: Diastereoselective Reduction

  • Dissolve the morpholin-2-one (1.0 eq) in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding water, then concentrate to remove methanol.

  • Extract the aqueous residue with ethyl acetate. Dry and concentrate the organic phase to yield the diastereomerically enriched alcohol.

Step 3: Auxiliary Cleavage

  • Dissolve the alcohol intermediate (1.0 eq) in methanol.

  • Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%).

  • Hydrogenate the mixture under 50 psi of H₂ for 48 hours.

  • Filter the catalyst through Celite, and concentrate the filtrate to obtain the crude (S)-2-Amino-2-(3-fluorophenyl)ethanol. Further purification can be achieved by crystallization or chromatography.

Comparative Analysis of Synthetic Routes

The choice of an optimal synthetic route depends on several factors, including scale, available equipment, cost of goods, and regulatory considerations (e.g., metal residuals, use of biocatalysis). The table below summarizes the key performance indicators for the discussed methodologies.

MetricRoute 1: Asymmetric Transfer HydrogenationRoute 2: Biocatalytic Reductive AminationRoute 3: Chiral Auxiliary-Mediated Synthesis
Overall Yield Good to Excellent (typically 60-80%)Good (typically 50-90% conversion)Moderate to Good (typically 40-60%)
Enantioselectivity Excellent (>95% e.e. is common)[10][11]Exceptional (>99% e.e. is common)[2][8]Excellent (>98% d.e. is common)[9]
Key Reagents Ru-catalyst, Formic acid/NEt₃, H₂, Pd/CEnzymes (AmDH, GDH), NAD⁺, Glucose(S)-Pseudoephedrine, NaBH₄, H₂, Pd(OH)₂/C
Reaction Conditions Inert atmosphere, organic solventsAqueous buffer, mild temp (25-40 °C)Anhydrous reflux, cryogenic reduction
Step Economy Moderate (3 steps from α-bromo ketone)Excellent (often 1-2 steps from precursor)Low (3 steps, plus auxiliary synthesis)
Scalability High; well-established for kg scaleModerate to High; requires fermentersModerate; stoichiometry limits throughput
Pros High e.e., high reliability, broad scope"Green" process, exceptional selectivityHigh diastereoselectivity, reliable method
Cons Cost of Ruthenium, use of azideEnzyme availability/cost, substrate scopeStoichiometric chiral source, multiple steps

Conclusion and Recommendation

Each synthetic route offers a viable path to (S)-2-Amino-2-(3-fluorophenyl)ethanol, but they cater to different priorities.

  • For large-scale, industrial production , Asymmetric Transfer Hydrogenation (Route 1) is often the preferred method. Its high reliability, excellent enantioselectivity, and the vast body of literature supporting its scalability make it a robust choice, despite the initial cost of the ruthenium catalyst.

  • For green chemistry initiatives and high-selectivity requirements , Biocatalytic Reductive Amination (Route 2) is an outstanding option. It avoids harsh reagents and solvents while providing virtually perfect enantiomeric purity.[2][12] The primary hurdle is the initial investment in enzyme development or procurement, but for long-term production, it can be highly cost-effective.

  • For smaller-scale laboratory synthesis or when a specific diastereomer is needed , the Chiral Auxiliary-Mediated Synthesis (Route 3) is a dependable, albeit less elegant, choice. It is often straightforward to implement in a standard organic chemistry lab and provides excellent stereocontrol, though its poor atom and step economy make it less suitable for large-scale manufacturing.

Ultimately, the selection of a synthetic strategy should be guided by a thorough analysis of project-specific goals, balancing the need for efficiency, cost, environmental impact, and scale.

References

  • Title: Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases Source: ACS Catalysis URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines Source: University of Groningen Thesis URL: [Link]

  • Title: Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid Source: Molecules - MDPI URL: [Link]

  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: PMC (PubMed Central) URL: [Link]

  • Title: Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists Source: PubMed URL: [Link]

  • Title: Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols Source: Frontiers in Catalysis URL: [Link]

  • Title: Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives Source: Molecules - MDPI URL: [Link]

  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide Source: Growing Science URL: [Link]

  • Title: Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates Source: Molecules - MDPI URL: [Link]

  • Title: Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones Source: ResearchGate URL: [Link]

  • Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G. Myers Research Group, Harvard University URL: [Link]

  • Title: Synthesis of the orthogonally protected amino alcohol Phaol and analogs Source: PubMed URL: [Link]

  • Title: Asymmetric hydrogenation Source: Wikipedia URL: [Link]

  • Title: Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-2-Amino-2-(3-fluorophenyl)ethanol proper disposal procedures

An authoritative, step-by-step standard operating procedure (SOP) for the handling, segregation, and disposal of (S)-2-Amino-2-(3-fluorophenyl)ethanol. Executive Summary & Chemical Profiling (S)-2-Amino-2-(3-fluorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step standard operating procedure (SOP) for the handling, segregation, and disposal of (S)-2-Amino-2-(3-fluorophenyl)ethanol.

Executive Summary & Chemical Profiling

(S)-2-Amino-2-(3-fluorophenyl)ethanol is a fluorinated chiral amino alcohol frequently utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and complex peptides[1]. While its primary hazards are acute toxicity and irritation, its fluorine content dictates its entire lifecycle management in a laboratory setting.

Proper disposal of this compound requires strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organic waste[2][3]. Failure to properly segregate this compound can result in severe environmental contamination, dangerous laboratory reactions, and exponentially increased institutional disposal costs[4][5].

Table 1: Physicochemical & Hazard Profile

Parameter Specification
Chemical Name (S)-2-Amino-2-(3-fluorophenyl)ethanol
CAS Registry Number 325152-98-5
Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Waste Classification Halogenated Organic Waste
Incineration Requirement >1100°C (Twin-chamber with alkaline scrubbing)

| "RCRA Empty" Threshold | <3% residual weight remaining in container |

The Causality of Fluorinated Waste Segregation

In laboratory waste management, not all organic liquids are treated equally. The presence of a covalently bound fluorine atom in (S)-2-Amino-2-(3-fluorophenyl)ethanol fundamentally alters its disposal mechanism[3].

The Mechanistic Rationale: Non-halogenated organic wastes (e.g., acetone, ethanol, hexanes) possess high BTU (energy) values and low ash content. These are cost-effectively disposed of via "fuel blending," where the waste is utilized as a fuel substitute in industrial cement kilns[5].

However, the thermal destruction of fluorinated compounds like (S)-2-Amino-2-(3-fluorophenyl)ethanol generates highly toxic and corrosive hydrofluoric acid (HF) gas . Standard kilns cannot process this. Halogenated waste must be routed to specialized, permitted hazardous waste incinerators operating at temperatures exceeding 1100°C (with a minimum two-second gas residence time)[3]. These facilities utilize alkaline scrubbers to neutralize the HF gas before atmospheric release[3].

Operational Rule: If halogenated waste is accidentally mixed into a non-halogenated waste carboy, the entire container is legally reclassified as halogenated waste under the EPA's "mixture rule"[5]. This drastically increases the financial burden of disposal[4].

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Segregation (Reaction Solvents & Washes)

This protocol applies to all organic solvents (e.g., DCM, EtOAc, MeOH) containing dissolved (S)-2-Amino-2-(3-fluorophenyl)ethanol from reaction work-ups or purifications.

  • Quenching & pH Adjustment: Ensure all reactive intermediates in your mixture are fully quenched. If the solution is highly acidic or basic from an amination reaction, neutralize the mixture to a pH of 6–8 to prevent pressure buildup in the waste container[4].

  • Targeted Segregation: Direct the liquid into a chemically compatible (e.g., HDPE plastic) carboy explicitly designated for Halogenated Organic Waste [2][4].

  • Volume Control: Never fill the waste carboy beyond 75-80% capacity. This leaves adequate headspace for vapor expansion, preventing container rupture during storage or transport[4].

  • Immediate Labeling: Attach a hazardous waste tag immediately. Write out the full chemical name—do not use abbreviations or generalized terms like "Fluorinated Amine"[6].

Protocol B: Solid Waste & "RCRA Empty" Container Validation

This protocol governs the disposal of the original chemical vials, contaminated weigh boats, and PPE.

  • Consumables: Dispose of all contaminated nitrile gloves, filter papers, and silica gel (from column chromatography) into a solid hazardous waste bin lined with a compatible poly-bag[4].

  • The Triple-Rinse System: A chemical container is legally considered "RCRA empty" only when all waste has been removed by standard practices and no more than 3% of the original weight remains[2]. To validate this:

    • Add a small volume of a compatible solvent (e.g., methanol) to the empty (S)-2-Amino-2-(3-fluorophenyl)ethanol vial.

    • Cap and agitate the vial to dissolve residual powder.

    • Pour the rinsate into the Halogenated Liquid Waste carboy[2].

    • Repeat this process three times.

  • Final Disposition: Once triple-rinsed, deface the original manufacturer label and dispose of the glass vial in standard laboratory glass recycling or trash, per your institution's Environmental Health and Safety (EHS) policy[2].

Protocol C: Emergency Spill Response

If the pure powder or a concentrated solution is spilled on the benchtop:

  • PPE Escalation: Immediately don fresh nitrile gloves, a buttoned lab coat, and chemical splash goggles[7].

  • Dust Mitigation (For Powders): Do not dry-sweep the powder, as this aerosolizes the compound, exacerbating the H335 respiratory hazard[7]. Gently cover the powder with slightly dampened absorbent pads or an inert solid (e.g., sand)[3].

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a sealable, secondary containment vessel. Label it as solid halogenated hazardous waste[3].

  • Surface Decontamination: Wash the spill site with a standard laboratory detergent solution, followed by an ethanol wipe. Dispose of all wipes in the solid hazardous waste stream.

Mechanistic Workflow of Fluorinated Waste Treatment

The following diagram illustrates the self-validating lifecycle of (S)-2-Amino-2-(3-fluorophenyl)ethanol waste, from benchtop generation to safe atmospheric exhaust.

G Lab Laboratory Generation (S)-2-Amino-2-(3-fluorophenyl)ethanol Segregation Waste Segregation Protocol (EPA RCRA Guidelines) Lab->Segregation Solid Solid Waste (Contaminated PPE/Vials) Segregation->Solid Liquid Liquid Waste (Organic Solvents) Segregation->Liquid Aqueous Aqueous Waste (Work-up Washes) Segregation->Aqueous Halogenated Halogenated Organic Waste Stream (Contains F atoms) Solid->Halogenated If >1% Halogen Liquid->Halogenated Primary Route Incinerator High-Temperature Incineration (>1100°C) Halogenated->Incinerator Licensed Transport Scrubber Alkaline Gas Scrubber (Neutralizes HF Gas) Incinerator->Scrubber Combustion Gases (CO2, H2O, HF) Exhaust Safe Atmospheric Exhaust Scrubber->Exhaust Cleaned Gas

Figure 1: Mechanistic workflow for the segregation and thermal destruction of fluorinated waste.

References

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." Retrieved from:[Link]

  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986." Retrieved from:[Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf." Retrieved from: [Link]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Retrieved from:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-2-Amino-2-(3-fluorophenyl)ethanol

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, actionable information for handling (S)-2-Amino-2-(3-fl...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, actionable information for handling (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS No. 146374-33-0), focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols outlined here are designed to create a robust barrier against potential chemical exposure, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risk Profile

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is critical. Based on available Safety Data Sheet (SDS) information for (S)-2-Amino-2-(3-fluorophenyl)ethanol and structurally similar aromatic amines, a clear risk profile emerges.

The compound is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The primary routes of occupational exposure are inhalation of the solid as a dust, direct skin contact, and eye contact from splashes or airborne particles. Therefore, our PPE strategy is centered on mitigating these specific risks.

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The minimum requirements are detailed below. It is crucial to remember that PPE is the last line of defense, supplementing vital engineering controls like chemical fume hoods.[3]

PPE CategoryRecommended Equipment SpecificationCausality and Rationale
Eye & Face Protection Chemical splash goggles and/or a full-face shield.[4]Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient. Chemical splash goggles are required to protect against splashes of solutions and fine particulate matter. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4]
Hand Protection Chemical-resistant nitrile gloves (minimum 4 mil thickness).Rationale: Nitrile provides good resistance against a wide range of chemicals, including aromatic amines.[5] Gloves must be inspected for defects before each use and changed immediately if contamination is suspected. For prolonged contact or submersion, heavier-duty gloves should be considered.
Body Protection Flame-resistant laboratory coat (FR-C) or chemical-resistant apron over a standard lab coat.Rationale: A lab coat is the minimum requirement to protect skin and personal clothing from incidental contact and minor spills.[4][5] For procedures with a higher splash potential, a chemical-resistant apron provides an additional, less permeable barrier.
Respiratory Protection NIOSH-approved N95 respirator or higher.Rationale: To prevent inhalation of the solid compound as dust, especially during weighing and transfer operations. All handling of the solid powder should be performed within a certified chemical fume hood or other ventilated enclosure to minimize airborne particulates.[6]

Procedural Guidance: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

Operational Plan for Handling
  • Preparation: Before beginning work, ensure a chemical fume hood is certified and functioning correctly. Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[6]

  • PPE Donning: Don PPE in the following order: lab coat, N95 respirator (perform a seal check), safety goggles, and finally, gloves. Pull gloves over the cuffs of the lab coat to ensure a complete seal.

  • Handling Solid Compound:

    • Conduct all weighing and transfers of the solid (S)-2-Amino-2-(3-fluorophenyl)ethanol within the fume hood.

    • Use tools and techniques that minimize dust generation (e.g., using a micro-spatula, avoiding dropping material from a height).

  • Handling Solutions:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers capped when not in immediate use.

  • Post-Handling & PPE Doffing:

    • Clean all work surfaces thoroughly with an appropriate solvent and decontaminating solution.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed first, followed by the lab coat, goggles, and respirator.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow Start Start: New Task with (S)-2-Amino-2-(3-fluorophenyl)ethanol Assess_Task Assess Task & Scale Start->Assess_Task Weighing Weighing Solid (<1g) Assess_Task->Weighing Small Scale Solid Bulk_Weighing Weighing Solid (>1g) Assess_Task->Bulk_Weighing Large Scale Solid Solution_Prep Preparing Solution Assess_Task->Solution_Prep Liquid Handling Reaction_Workup Reaction Workup / Transfer Assess_Task->Reaction_Workup Splash Potential PPE_Solid Add Respirator (N95) to Minimum PPE Weighing->PPE_Solid Bulk_Weighing->PPE_Solid PPE_Base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles Solution_Prep->PPE_Base PPE_Splash Add Face Shield & Chemical Apron to Minimum PPE Reaction_Workup->PPE_Splash

Caption: PPE selection workflow based on task-specific hazards.

Spill and Disposal Management

Proper containment and disposal are as critical as the handling procedures themselves.

Emergency Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area. Ensure ventilation is maximized.

  • Protect: Do not attempt to clean a significant spill without the appropriate level of PPE, including respiratory protection.

  • Contain: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Chemical Waste Disposal Plan

All waste generated from handling (S)-2-Amino-2-(3-fluorophenyl)ethanol is considered hazardous waste and must be managed according to institutional and regulatory guidelines, such as those from the EPA.[7]

  • Solid Waste: Contaminated PPE (gloves, wipes), weighing papers, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and properly labeled hazardous waste container.[8] Never dispose of this chemical down the drain.[7][8]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Irritant").

  • Storage: Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials, until collected by Environmental Health & Safety (EH&S) personnel.[8]

By integrating this expert guidance into your laboratory's standard operating procedures, you can build a culture of safety that protects researchers while enabling the critical work of drug discovery and development.

References

  • Paulson Manufacturing. (2024, April 12). Understanding ANSI Z87.1: Primary vs. Secondary Eye Protection. Available at: [Link]

  • Lucyd. ANSI Z87.1 Explained: What Makes Safety Glasses Actually Safe?. Available at: [Link]

  • ANSI Blog. (2026, March 14). ANSI/ISEA Z87.1-2025: Current Standard for Safety Glasses. Available at: [Link]

  • IQS Directory. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • Shannon Optical. American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

  • University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • PMC. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available at: [Link]

  • Repmart. (2015, July 9). ANSI Z87.1 – The world's toughest eyewear standard. Available at: [Link]

  • Eurofins. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE). Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Reduces Exposure to Bloodborne Pathogens. Available at: [Link]

  • ASPR. OSHA Standards for Biological Laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at: [Link]

  • NextSDS. (S)-2-Amino-2-(3-fluorophenyl)ethanol — Chemical Substance Information. Available at: [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet - Ethanol (99.5). Available at: [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • UCLA. (2015, July 22). Personal Protective Equipment Selection Guide. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available at: [Link]

  • NextSDS. 2-methylpropane-2-sulfinamide — Chemical Substance Information. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - 1-(3-Fluorophenyl)ethanol. Available at: [Link]

  • Angene Chemical. (2024, September 2). Safety Data Sheet. Available at: [Link]

Sources

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